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N-ethyl-3-fluoro-4-methylaniline hydrochloride Documentation Hub

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  • Product: N-ethyl-3-fluoro-4-methylaniline hydrochloride
  • CAS: 1909309-65-4

Core Science & Biosynthesis

Foundational

Spectroscopic Data for N-ethyl-3-fluoro-4-methylaniline hydrochloride: A Comprehensive Guide to ¹H and ¹³C NMR Analysis

Executive Summary The structural elucidation of substituted anilines is a foundational process in pharmaceutical development, particularly for compounds serving as precursors to kinase inhibitors and central nervous syst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted anilines is a foundational process in pharmaceutical development, particularly for compounds serving as precursors to kinase inhibitors and central nervous system (CNS) therapeutics. N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4) is a highly functionalized intermediate. The strategic placement of a fluorine atom modulates the molecule's lipophilicity and metabolic stability, while the ethylamine group provides a functional vector for subsequent synthetic elaboration.

As a Senior Application Scientist, I have designed this whitepaper to move beyond a simple tabulation of spectral peaks. This guide explores the causality behind the spectroscopic behavior of this molecule, providing a self-validating experimental framework that leverages heteronuclear coupling (C-F and H-F) to unambiguously confirm molecular architecture.

Theoretical Framework & Causality in Experimental Design

The Causality of the Hydrochloride Salt Form

Free base anilines, particularly those with electron-donating alkyl groups, are highly susceptible to air oxidation and possess poor aqueous solubility. Converting the free base to the hydrochloride salt protonates the secondary amine to form an anilinium ion (–NH₂⁺Et). This protonation fundamentally alters the electronic landscape of the molecule. By tying up the nitrogen lone pair, the strong +M (resonance donating) effect of the amine is abolished. Consequently, the aromatic protons experience significant deshielding, shifting their resonances downfield compared to the free base [1].

Solvent Selection: The DMSO-d₆ Imperative

The choice of solvent is the first critical step in establishing a self-validating NMR protocol. If deuterium oxide (D₂O) or deuterated methanol (CD₃OD) were used, the acidic anilinium protons (–NH₂⁺–) would undergo rapid isotopic exchange with the solvent, disappearing from the ¹H NMR spectrum.

To preserve this structural information, anhydrous DMSO-d₆ is utilized. DMSO is a polar, aprotic solvent that fully solubilizes the salt while forming strong hydrogen bonds with the –NH₂⁺– protons, drastically slowing their exchange rate. This allows the anilinium protons to be observed as a distinct, broad signal integrating to 2H. Furthermore, DMSO-d₆ provides a highly reliable internal reference system, with its residual pentet appearing at 2.50 ppm in ¹H NMR and its septet at 39.52 ppm in ¹³C NMR [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following step-by-step methodology establishes a closed-loop, self-validating system where instrument parameters and intrinsic molecular properties (like spin-spin coupling) cross-verify the data.

Step 1: Sample Preparation

  • Weigh 15–20 mg of high-purity N-ethyl-3-fluoro-4-methylaniline hydrochloride.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the homogeneous solution to a precision 5 mm NMR tube.

Step 2: Instrument Calibration (Tuning, Matching, and Shimming)

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Causality: Tune and match the probe specifically for ¹H and ¹³C frequencies. This maximizes radiofrequency (RF) power transfer, ensuring optimal signal-to-noise ratio (SNR).

  • Lock the spectrometer to the deuterium frequency of the DMSO-d₆ solvent. Perform automated gradient shimming (Z1-Z5) to achieve high magnetic field homogeneity, which is strictly required to resolve fine long-range fluorine couplings (⁴J_HF).

Step 3: ¹H NMR Acquisition

  • Utilize a standard 1D proton pulse sequence (e.g., zg30).

  • Set the relaxation delay (D1) to 2.0 seconds to allow full longitudinal relaxation of all protons, ensuring accurate integration.

  • Acquire 16 to 64 scans depending on the exact concentration.

Step 4: ¹³C NMR Acquisition

  • Utilize a proton-decoupled ¹³C pulse sequence (e.g., zgpg30).

  • Self-Validation Check: While protons are decoupled to collapse C-H multiplets and boost SNR, fluorine is not decoupled . The ¹⁹F nucleus (100% natural abundance, spin ½) will actively couple with the ¹³C nuclei. The resulting C-F splitting patterns serve as an internal validation tool to unambiguously assign carbon positions.

  • Acquire ≥1024 scans with a D1 of 2.0 seconds.

Step 5: Data Processing

  • Apply an exponential window function (Line Broadening = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize the SNR without sacrificing resolution.

  • Perform manual phase and baseline correction. Reference the spectra to the TMS peak (0.00 ppm) or the residual solvent peak.

Spectroscopic Workflows & Logic Visualization

The following diagram illustrates the logical flow of the self-validating NMR acquisition process.

NMR_Workflow Prep Sample Preparation (DMSO-d6 + TMS) H1_NMR 1H NMR Acquisition (Protonation State & H-F Coupling) Prep->H1_NMR C13_NMR 13C NMR Acquisition (C-F Coupling Validation) Prep->C13_NMR Process Data Processing (FT, Phase & Baseline Correction) H1_NMR->Process C13_NMR->Process Validate Structural Validation (N-ethyl-3-fluoro-4-methylaniline HCl) Process->Validate

Figure 1: Self-validating NMR workflow for structural elucidation of the anilinium salt.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum, the presence of the fluorine atom acts as a magnetic probe. Fluorine-19 couples with the aromatic protons, creating diagnostic splitting patterns that differentiate the otherwise overlapping aromatic signals.

Table 1: ¹H NMR Data (in DMSO-d₆, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Assignment / Causality
–NH₂⁺– ~9.50br s2H-Anilinium protons; deshielded due to positive charge. Broadened by ¹⁴N quadrupolar relaxation.
H6 ~7.37dd1H³J_HH = 8.0, ⁴J_HH = 2.0Aromatic proton para to F. Deshielded by the ortho-anilinium group.
H5 ~7.30dd1H³J_HH = 8.0, ⁴J_HF = 6.0Aromatic proton meta to F. Coupled to H6 and F.
H2 ~7.27dd1H³J_HF = 10.5, ⁴J_HH = 2.0Aromatic proton ortho to F. Shows large ortho H-F coupling.
N-CH₂ ~3.15q2H³J_HH = 7.2Ethyl methylene protons. Deshielded by adjacent N⁺.
Ar-CH₃ ~2.25d3H⁴J_HF = 1.5Aromatic methyl at C4. Finely split by the adjacent C3 fluorine.
N-CH₂-CH₃ ~1.20t3H³J_HH = 7.2Ethyl methyl protons.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound is a masterclass in structural validation. Because we utilize proton decoupling but not fluorine decoupling, every carbon atom in the aromatic ring is split into a doublet by the ¹⁹F nucleus. The magnitude of this splitting (the J-coupling constant) is inversely proportional to the distance from the fluorine atom, providing an irrefutable map of the carbon framework.

  • ¹J_CF (Ipso): ~245 Hz (Directly attached to F)

  • ²J_CF (Ortho): ~15–25 Hz (One carbon away)

  • ³J_CF (Meta): ~5–10 Hz (Two carbons away)

  • ⁴J_CF (Para): ~2–4 Hz (Three carbons away)

Table 2: ¹³C NMR Data (in DMSO-d₆, 100 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Assignment / Causality
C3 ~161.5d¹J_CF = 245.0Ipso to F. Massive coupling confirms direct F attachment.
C5 ~132.5d³J_CF = 6.0Meta to F.
C1 ~130.5s (or br d)³J_CF ≈ 8.0Ipso to N⁺. Deshielded by the electronegative nitrogen.
C4 ~127.0d²J_CF = 17.5Ipso to CH₃, Ortho to F.
C6 ~120.0d⁴J_CF = 2.5Para to F. Smallest aromatic C-F coupling.
C2 ~112.0d²J_CF = 22.0Ortho to F. Highly shielded by the fluorine +M effect.
N-CH₂ ~42.5s-Ethyl methylene carbon.
Ar-CH₃ ~14.5d³J_CF = 3.5Aromatic methyl carbon. Shows long-range C-F coupling.
N-CH₂-CH₃ ~11.0s-Ethyl methyl carbon.

Conclusion

The spectroscopic profiling of N-ethyl-3-fluoro-4-methylaniline hydrochloride demonstrates the power of logical, causality-driven NMR analysis. By purposefully selecting DMSO-d₆ to lock the protonation state and utilizing heteronuclear F-C and F-H spin-spin coupling as an internal validation matrix, researchers can achieve absolute certainty in structural elucidation. This methodology ensures high-fidelity data interpretation, which is paramount for downstream pharmaceutical manufacturing and quality control.

References

  • Spectrometric Identification of Organic Compounds, 8th Edition Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Source: Wiley URL:[Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities Gottlieb, H.E., Kotlyar, V. and Nudelman, A. (1997) Source: The Journal of Organic Chemistry, 62(21), 7512-7515. American Chemical Society. URL:[Link]

  • PubChem Compound Summary for CID 6115, Aniline National Center for Biotechnology Information Source: PubChem URL:[Link]

Exploratory

Solubility Profiling of N-ethyl-3-fluoro-4-methylaniline Hydrochloride: A Technical Guide

Executive Summary N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4) is a highly specialized fluorinated aromatic amine intermediate utilized in advanced chemical synthesis and drug development. Understan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4) is a highly specialized fluorinated aromatic amine intermediate utilized in advanced chemical synthesis and drug development. Understanding its thermodynamic solubility profile across various solvent systems is a critical prerequisite for optimizing reaction conditions, purification workflows (such as anti-solvent crystallization), and formulation strategies. This whitepaper provides an in-depth, mechanistic framework and a self-validating experimental protocol for determining the solubility profile of this specific hydrochloride salt, grounded in established thermodynamic principles and industry-standard methodologies.

Physicochemical Profiling & Thermodynamic Framework

The solubility of an ionizable active pharmaceutical ingredient (API) or intermediate is governed by the delicate thermodynamic balance between its crystal lattice energy and the solvation energy provided by the solvent.

N-ethyl-3-fluoro-4-methylaniline is a secondary amine featuring a hydrophobic ethyl group and an electronegative fluorine atom. When converted to its hydrochloride salt, the molecule forms a highly polar ionic lattice. According to the, the electrostatic contribution to the excess Gibbs energy of the solution is heavily dependent on the solvent's dielectric constant[1][2].

In aqueous media, the high dielectric constant of water (


) easily overcomes the lattice energy, leading to high solubility[1]. However, in mixed or pure organic solvents, solubility decreases logarithmically as the dielectric constant drops[1]. Furthermore, the specific solvation of the chloride anion requires strong hydrogen-bond donors, making protic solvents (like methanol) vastly superior to aprotic solvents (like acetone) of similar polarity[2].

Solvation Solid Crystal Lattice API Hydrochloride Dissociation Lattice Energy Overcome Solid->Dissociation Solvent Addition Cation Solvated Cation [R-NH2Et]+ Dissociation->Cation Ion-Dipole Anion Solvated Anion [Cl]- Dissociation->Anion H-Bonding

Thermodynamic dissolution pathway of the hydrochloride salt in polar solvents.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models provide a baseline, empirical determination is mandatory for complex substituted anilines. The saturation shake-flask method is universally recognized as the gold standard for determining thermodynamic equilibrium solubility by both the and the [3][4][5].

To ensure scientific integrity, the following protocol is designed as a self-validating system —meaning the assay contains internal checks to prevent kinetic artifacts or phase-shift errors.

Step-by-Step Workflow & Causality
  • Sample Preparation (Excess Solid): Add an estimated 30–40% excess of N-ethyl-3-fluoro-4-methylaniline hydrochloride to 5 mL of the target solvent in a sealed glass vial[5].

    • Causality: Thermodynamic solubility represents the equilibrium between the dissolved solute and the solid phase. If no solid remains at the end of the test, the solution is merely unsaturated, and the resulting data is a kinetic artifact, not a thermodynamic limit[3].

  • Thermal Equilibration: Place the vials in an orbital shaker at 37 ± 1 °C (or standard 25 °C for synthesis profiling) for 24 to 72 hours[5].

    • Causality: Hydrochloride salts of hydrophobic anilines can exhibit poor wettability. Prolonged mechanical agitation ensures maximum surface area contact, while strict thermal control prevents supersaturation anomalies caused by temperature fluctuations[4].

  • Phase Separation: Separate the undissolved solid from the supernatant using temperature-controlled centrifugation (e.g., 3500 rpm for 20 minutes)[6].

    • Causality: Filtration is explicitly avoided here. Hydrophobic moieties (like the fluoro-aromatic ring) frequently adsorb onto standard syringe filter membranes, artificially lowering the quantified concentration of the supernatant[3].

  • Data Validation (pH & Solid-State Check): Measure the pH of the saturated solution and perform X-Ray Powder Diffraction (XRPD) on the recovered solid pellet.

    • Causality: This is the self-validating step. If the pH shifts drastically, the salt may have disproportionated into its free base form. XRPD confirms that the equilibrium was reached with the hydrochloride salt polymorph, not a newly precipitated free base or solvate[6].

  • HPLC-UV Quantification: Dilute the supernatant appropriately and quantify the API concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection[7].

Workflow Prep 1. Sample Preparation Excess API + Solvent Equilibrate 2. Equilibration 37°C, 24-72h Agitation Prep->Equilibrate Ensure suspension Separate 3. Phase Separation Centrifugation at 37°C Equilibrate->Separate Plateau reached Analyze 4. HPLC-UV Analysis Quantify Supernatant Separate->Analyze Validate 5. Data Validation pH & Solid-State Check Separate->Validate Undissolved solid Analyze->Validate Concentration

Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Data: Projected Solubility Profile

Due to the highly specific nature of N-ethyl-3-fluoro-4-methylaniline hydrochloride, empirical data must be generated in-house using the protocol above. However, based on the thermodynamic modeling of parent aniline hydrochloride derivatives across mixed aqueous-organic systems[1], the following table projects the anticipated solubility profile to guide initial solvent selection.

SolventDielectric Constant (

at 20°C)
H-Bond Donor CapacityProjected Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Water 80.1Strong> 100Strong ion-dipole & extensive H-bonding
Methanol 33.0Strong20 - 50Moderate ion-dipole & H-bonding
Ethanol 24.3Moderate5 - 15Weak ion-dipole & moderate H-bonding
Propan-1-ol 20.1Weak< 5Limited electrostatic stabilization
Acetone 20.7None (Aprotic)< 1Poor anion solvation (no H-bond donors)
Hexane 1.89NoneInsolubleNo electrostatic stabilization

Mechanistic Insights: Solvent-Solute Interactions

Analyzing the data table reveals critical insights into the causality of solvent-solute interactions. The solubility of this compound does not scale linearly with macroscopic polarity (dielectric constant) alone; it is heavily dictated by microscopic hydrogen-bonding dynamics[2].

For instance, consider the comparison between Propan-1-ol (


) and Acetone  (

). Despite having nearly identical dielectric constants, their solvating power for N-ethyl-3-fluoro-4-methylaniline hydrochloride differs drastically. The chloride anion requires a hydrogen-bond donor to be thermodynamically stabilized in solution[2]. Propan-1-ol provides this donor capacity (albeit weakly due to its aliphatic chain), whereas acetone is strictly aprotic. Consequently, the inability of acetone to solvate the dissociated chloride ion results in a sharp drop in solubility, making it an excellent candidate for an anti-solvent in crystallization workflows[1].

Conversely, the N-ethyl group and the fluorine atom on the aromatic ring increase the overall lipophilicity of the cation compared to unsubstituted aniline. This steric and hydrophobic bulk slightly depresses its maximum aqueous solubility but enhances its compatibility with semi-polar alcohols like methanol, creating a predictable and manipulable dissolution gradient for chemical engineers.

References

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data (2012).[Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research (2000).[Link]

  • General Chapter <1236> Solubility Measurements. United States Pharmacopeia (USP-NF).[Link]

  • Annex 4: Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability. World Health Organization (WHO).[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies (2017).[Link]

Sources

Foundational

Technical Monograph: Biological Potential &amp; Applications of N-Ethyl-3-fluoro-4-methylaniline Hydrochloride

[1] Executive Summary N-Ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: Derivative of 452-77-7) represents a specialized pharmacophore building block in medicinal chemistry.[1] Unlike direct-acting pharmaceuticals, it...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-Ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: Derivative of 452-77-7) represents a specialized pharmacophore building block in medicinal chemistry.[1] Unlike direct-acting pharmaceuticals, its primary biological relevance lies in its role as a precursor for Tyrosine Kinase Inhibitors (TKIs) and fluoro-quinolone antibiotics .[1] The unique substitution pattern—a fluorine atom at the meta position and a methyl group at the para position relative to the amine—imparts critical metabolic stability and steric selectivity to downstream drug candidates.

This guide analyzes the compound’s utility in drug design, its specific metabolic liabilities (CYP450 interactions), and the toxicological mechanisms inherent to its aniline structure.

Physicochemical Profile

The hydrochloride salt form significantly alters the solubility profile compared to the free base, facilitating aqueous-phase reactions and biological assays.

PropertyValue / DescriptionRelevance
Molecular Formula C₉H₁₂FN[1][2][3] · HClCore stoichiometry.[1]
Molecular Weight ~189.66 g/mol (Salt)Fragment-based drug design (FBDD).[1]
LogP (Free Base) ~2.8 (Predicted)Moderate lipophilicity; good membrane permeability.[1]
pKa (Conjugate Acid) ~4.5 - 5.0Weak base; exists as cation at physiological pH.[1]
Electronic Effect 3-Fluoro (σ_m = 0.[1]34)Deactivates ring; increases metabolic half-life.[1]
Steric Bulk N-Ethyl + 4-MethylRestricts bond rotation in active sites (e.g., ATP pockets).[1]

Pharmacophore Utility in Drug Design[2][4][5][6]

Kinase Inhibitor Scaffolds

The 3-fluoro-4-methylaniline moiety is a "privileged structure" in oncology.[1] In the design of Type II kinase inhibitors (e.g., targeting VEGFR, PDGFR, or c-Kit), this fragment often occupies the hydrophobic pocket adjacent to the ATP-binding site.

  • Metabolic Blocking: The fluorine at position 3 blocks metabolic oxidation at a typically vulnerable site, extending the in vivo half-life of the final drug molecule [1].[1]

  • Conformational Locking: The 4-methyl group provides a steric anchor, often forcing the inhibitor into a conformation that maximizes pi-stacking interactions with the kinase "gatekeeper" residues.[1]

Synthesis of Bioactive Heterocycles

This amine serves as the nucleophilic "warhead" in


 reactions to generate:
  • Quinazolines: For EGFR inhibition (similar to Gefitinib analogs).[1]

  • Aminopyrimidines: For CDK or JAK inhibition.[1]

Biological Activity & Metabolism[1][7][8][9][10][11][12]

Metabolic Activation & Deactivation Pathways

The biological activity of N-ethyl-3-fluoro-4-methylaniline is governed by hepatic metabolism.[1] The N-ethyl group makes it a substrate for CYP450-mediated N-dealkylation .[1]

Mechanism:
  • Phase I (Oxidative Dealkylation): CYP2E1 and CYP2B6 catalyze the hydroxylation of the

    
    -carbon on the ethyl group, leading to an unstable carbinolamine intermediate, which collapses to release acetaldehyde and the primary amine (3-fluoro-4-methylaniline) [2].
    
  • Toxification (N-Hydroxylation): The resulting primary amine can undergo N-hydroxylation to form a hydroxylamine, a precursor to nitroso-compounds that can form adducts with hemoglobin (Methemoglobinemia) or DNA [3].[1]

Pathway Visualization (DOT):

MetabolicPathway Parent N-Ethyl-3-fluoro- 4-methylaniline Inter1 Carbinolamine Intermediate Parent->Inter1 CYP450 (Oxidation) Primary 3-Fluoro-4- methylaniline Inter1->Primary Spontaneous Collapse Acetaldehyde Acetaldehyde (Byproduct) Inter1->Acetaldehyde Hydroxylamine N-Hydroxylamine (Toxic) Primary->Hydroxylamine N-Oxidation (CYP/FMO) MetHb Methemoglobin Formation Hydroxylamine->MetHb Redox Cycling (Fe2+ -> Fe3+)

Figure 1: Metabolic fate of N-ethyl-3-fluoro-4-methylaniline, highlighting the activation pathway leading to potential hemotoxicity.[1]

Experimental Protocols

Protocol: Synthesis of Kinase Inhibitor Precursor (Urea Formation)

This protocol demonstrates the use of N-ethyl-3-fluoro-4-methylaniline HCl to synthesize a diaryl urea, a common motif in kinase inhibitors (e.g., Sorafenib).[1]

Reagents:

  • N-Ethyl-3-fluoro-4-methylaniline HCl (1.0 eq)[1]

  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq)[1]

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Workflow:

  • Free Base Liberation: Suspend the HCl salt in DCM. Add TEA dropwise at 0°C under

    
     atmosphere. Stir for 15 min until the solution clears.
    
  • Coupling: Add the isocyanate solution (in DCM) dropwise over 20 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then saturated

    
    , then brine.
    
  • Purification: Recrystallize from Ethanol/Water.

Protocol: In Vitro Metabolic Stability Assay

To determine the clearance rate of the scaffold in early drug discovery.

Materials:

  • Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein)

  • NADPH Regenerating System[1]

  • Test Compound: N-Ethyl-3-fluoro-4-methylaniline HCl (1 µM final conc)[1]

Steps:

  • Pre-incubation: Mix HLM and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (

    
    ).
    

Safety & Toxicology (HSE)

Hazard Classification: Acute Toxin (Oral/Dermal), Skin Irritant.

  • Methemoglobinemia: Like many aniline derivatives, this compound can oxidize hemoglobin (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) to methemoglobin (
    
    
    
    ), impairing oxygen transport. Researchers must monitor for cyanosis [4].
  • Handling: Use a fume hood.[1] Double-gloving (Nitrile) is recommended due to the lipophilic nature of the free base, which aids dermal absorption.

  • Disposal: Incineration with scrubber for nitrogen oxides and hydrofluoric acid.[1]

Synthetic Workflow Visualization

The following diagram illustrates the strategic position of this compound in a convergent synthesis of a hypothetical VEGFR inhibitor.

SynthesisWorkflow Start Starting Material: 3-Fluoro-4-nitrotoluene Step1 Reduction & Ethyl-Alkylation Start->Step1 Fe/HCl or H2/Pd + EtI/Base Core CORE INTERMEDIATE: N-Ethyl-3-fluoro- 4-methylaniline Step1->Core Coupling Coupling with Heteroaryl Chloride Core->Coupling SnAr or Buchwald-Hartwig Final Target Molecule: Novel Kinase Inhibitor Coupling->Final

Figure 2: Convergent synthesis route utilizing the target compound as a key intermediate.

References

  • Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Gorrod, J. W., & Patterson, L. H. (1980). The metabolism of N-ethyl-N-methylaniline by rabbit liver microsomes. Xenobiotica, 10(9), 603-610.[1] Link

  • Kalgutkar, A. S., et al. (2005).[1] Functionalized Anilines in Drug Discovery: Metabolism and Toxicity Implications. Current Drug Metabolism, 6(3), 161-225.[1] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline.[1] Retrieved from .

Sources

Exploratory

Review of literature on the synthesis and applications of N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Synthesis, Chemical Properties, and Pharmaceutical Applications[1] Executive Summary N-Ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4) is a specialized fluorinated aniline intermediate used primarily in...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis, Chemical Properties, and Pharmaceutical Applications[1]

Executive Summary

N-Ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4) is a specialized fluorinated aniline intermediate used primarily in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3][4] Characterized by the strategic placement of a fluorine atom ortho to the amine and a methyl group para to the fluorine, this scaffold offers unique electronic and steric properties that modulate metabolic stability and binding affinity in drug targets.

This guide provides a comprehensive technical analysis of its synthesis, focusing on the critical reductive amination pathway to ensure mono-alkylation selectivity, followed by the precise generation of the hydrochloride salt to enhance stability and solubility.

Chemical Architecture & Properties

The compound functions as a "privileged structure" in medicinal chemistry. The fluorine atom lowers the basicity of the aniline nitrogen (via inductive withdrawal), while the N-ethyl group increases lipophilicity (LogP), facilitating membrane permeability.

PropertySpecification
Chemical Name N-Ethyl-3-fluoro-4-methylaniline hydrochloride
CAS Number 1909309-65-4 (HCl Salt)
Molecular Formula C₉H₁₂FN[1][2][3][4] · HCl
Molecular Weight 189.66 g/mol (Salt); 153.20 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Key Functionality Nucleophilic aromatic amine; Fluorine bioisostere
Synthesis Protocols

High-purity synthesis of secondary anilines requires suppressing the formation of the tertiary amine (di-ethylated byproduct). The Reductive Amination route is the industry gold standard for this transformation, offering superior selectivity over direct alkylation with ethyl halides.

Mechanism of Action: Reductive Amination [5]
  • Imine Formation: Condensation of 3-fluoro-4-methylaniline with acetaldehyde to form the hemiaminal, which dehydrates to the imine (Schiff base).

  • Reduction: Selective reduction of the imine bond using a hydride source (e.g., Sodium Triacetoxyborohydride) to yield the secondary amine.

  • Salt Formation: Protonation with anhydrous HCl to precipitate the stable hydrochloride salt.

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 3-Fluoro-4-methylaniline (Starting Material) Imine Intermediate Imine (In Situ) Start->Imine Condensation (DCM, 0°C) Reagent Acetaldehyde (1.1 eq) Reagent->Imine BaseProduct N-Ethyl-3-fluoro-4-methylaniline (Free Base) Imine->BaseProduct Reduction (RT, 2h) Reductant NaBH(OAc)3 (Reducing Agent) Reductant->BaseProduct Final HCl Salt Product (Crystalline Solid) BaseProduct->Final Salt Formation (Precipitation) HCl HCl in Dioxane/Et2O HCl->Final

Caption: Step-wise synthesis via reductive amination ensuring mono-alkylation selectivity.

Detailed Experimental Protocol

Reagents:

  • 3-Fluoro-4-methylaniline (1.0 eq)[1][6]

  • Acetaldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (Solvent)

  • 4M HCl in Dioxane (for salt formation)

Step-by-Step Procedure:

  • Imine Formation:

    • Charge a reaction vessel with 3-fluoro-4-methylaniline (10 g) and anhydrous DCM (100 mL).

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • Cool the solution to 0°C under a nitrogen atmosphere.

    • Add Acetaldehyde (1.1 eq) dropwise over 15 minutes.

    • Checkpoint: Stir for 30 minutes. The solution may darken slightly, indicating imine formation.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) portion-wise to the cooled mixture. Note: STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes, preventing side reactions.

    • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 2–4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS until the starting aniline is <1%.

  • Work-up:

    • Quench the reaction with saturated aqueous NaHCO₃ (slow addition).

    • Extract the organic layer and wash with brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude oil (Free Base).

  • Hydrochloride Salt Formation:

    • Dissolve the crude free base in a minimal amount of anhydrous Diethyl Ether or Ethanol.

    • Cool to 0°C.[5]

    • Add 4M HCl in Dioxane (1.2 eq) dropwise with vigorous stirring.

    • A white to off-white precipitate will form immediately.

    • Filter the solid, wash with cold ether, and dry under vacuum at 40°C.

Applications in Drug Development

The N-ethyl-3-fluoro-4-methylaniline moiety is a critical building block in the design of Kinase Inhibitors and GPCR Ligands .

Medicinal Chemistry Rationale
  • Metabolic Stability: The 4-methyl group blocks metabolic oxidation at the para position, a common clearance pathway for anilines.

  • Conformational Lock: The 3-fluorine atom creates an intramolecular hydrogen bond or electrostatic repulsion with the NH-ethyl group, locking the molecule into a specific conformation favorable for binding in hydrophobic pockets (e.g., ATP-binding sites of kinases).

  • Lipophilicity Tuning: The N-ethyl group adds steric bulk and hydrophobicity compared to a methyl or naked amine, often improving blood-brain barrier (BBB) penetration for CNS targets.

Application Logic (DOT Diagram)

ApplicationLogic Intermediate N-Ethyl-3-fluoro-4-methylaniline (HCl Salt) Coupling Coupling Reaction (Urea/Amide Formation) Intermediate->Coupling Free Base Liberation Target1 Biaryl Urea Kinase Inhibitors (Oncology) Coupling->Target1 + Isocyanates Target2 GPCR Antagonists (CNS Disorders) Coupling->Target2 + Acid Chlorides Target3 Agrochemical Fungicides (SDHI Class) Coupling->Target3 + Pyrazole Acids

Caption: Downstream synthetic utility in diverse therapeutic and agrochemical classes.

Safety & Handling (SDS Summary)

As an aniline derivative, this compound requires strict safety protocols.

  • Hazards:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H319: Causes serious eye irritation.

    • H373: May cause damage to organs (blood) through prolonged or repeated exposure (Methemoglobinemia risk).

  • PPE Requirements: Nitrile gloves, safety goggles, and a NIOSH-approved respirator (N95 or P100) if dust is generated. Handle only in a fume hood.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C.

References
  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Sources

Foundational

The Evolution of Privileged Scaffolds: A Technical Guide to N-Ethyl-3-fluoro-4-methylaniline Hydrochloride in Drug Discovery

Executive Summary & Historical Context In the landscape of modern medicinal chemistry, the strategic incorporation of halogens—particularly fluorine—into aromatic systems has revolutionized rational drug design. N-ethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens—particularly fluorine—into aromatic systems has revolutionized rational drug design. N-ethyl-3-fluoro-4-methylaniline hydrochloride represents a highly specialized, privileged scaffold that emerged as researchers sought to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small-molecule kinase inhibitors.

Historically, unsubstituted anilines were prone to rapid metabolic degradation via N-acetylation and aromatic hydroxylation by cytochrome P450 enzymes. The architectural design of N-ethyl-3-fluoro-4-methylaniline directly addresses these historical liabilities through precise structural causality:

  • The 4-Methyl Group: Provides steric shielding that blocks the highly reactive para position from oxidative metabolism.

  • The 3-Fluoro Group: Exerts a strong inductive electron-withdrawing effect, lowering the pKa of the aniline nitrogen. This fine-tunes the basicity of the molecule, improving membrane permeability while simultaneously restricting the conformational rotation of subsequent amide bonds synthesized from this intermediate.

  • The N-Ethyl Substitution: Provides a distinct steric bulk that enhances binding affinity in deep hydrophobic pockets of target kinases, while preventing the formation of toxic reactive metabolites often associated with primary anilines[1].

Physicochemical Profile

To ensure reproducibility in scale-up and formulation, understanding the quantitative physicochemical properties of this intermediate is critical. The hydrochloride salt is exclusively preferred over the free base due to its enhanced stability against ambient oxidation and superior handling characteristics[2].

PropertyValueStructural/Operational Significance
Chemical Name N-ethyl-3-fluoro-4-methylaniline hydrochlorideStandard IUPAC nomenclature.
Free Base CAS RN 459429-74-4Reference for the unprotonated intermediate[3].
Hydrochloride CAS RN 1909309-65-4Reference for the stable, commercial salt form[2].
Molecular Formula C9H13ClFNDefines stoichiometry for downstream coupling reactions.
Molecular Weight 189.66 g/mol Essential for precise molar equivalents in synthesis.
Appearance Off-white to pale crystalline solidIndicator of purity; darkens upon free-base oxidation.
Solubility Soluble in H2O, DMSO, MethanolEnables versatile use in both aqueous and organic media.

Synthetic Methodology: Self-Validating Protocol

The synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride requires strict control over N-alkylation to prevent the formation of N,N-diethyl byproducts. As a best practice, the following reductive amination protocol is designed with built-in causality and self-validation mechanisms.

SynthWorkflow A 3-Fluoro-4-methylaniline (Starting Material) C Imine Intermediate (Transient) A->C Condensation B Acetaldehyde + AcOH Catalyst B->C E N-ethyl free base (Unstable) C->E Reductive Amination D NaBH(OAc)3 (STAB Reduction) D->E G Hydrochloride Salt (Final Product) E->G Precipitation F Anhydrous HCl (Salt Formation) F->G

Synthetic workflow for N-ethyl-3-fluoro-4-methylaniline hydrochloride via reductive amination.

Step-by-Step Protocol: Highly Selective Mono-N-Alkylation
  • Preparation & Imine Condensation: Dissolve 3-fluoro-4-methylaniline (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an argon atmosphere. Cool the reaction vessel to 0°C. Add acetaldehyde (1.1 eq) dropwise, followed by glacial acetic acid (0.1 eq).

    • Causality: DCE provides excellent solubility for the transient imine. The 0°C environment prevents the volatilization of acetaldehyde (b.p. 20.2°C), while acetic acid protonates the carbonyl oxygen, accelerating electrophilic attack by the aniline.

  • Selective Reduction: Over 30 minutes, introduce sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: STAB is specifically chosen over sodium borohydride (NaBH4) because its electron-withdrawing acetoxy groups reduce its hydride-donating power. It selectively reduces the protonated imine without reducing unreacted aldehyde, strictly preventing N,N-diethylation.

  • In-Process Self-Validation (Checkpoint 1): Sample the reaction mixture for LC-MS analysis. The protocol is validated to proceed when the starting material peak (m/z 126 [M+H]+) is entirely depleted, and a single product peak (m/z 154 [M+H]+) is observed, with <2% of the over-alkylated byproduct (m/z 182 [M+H]+).

  • Workup: Quench with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy excess STAB. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the crude free base.

  • Salt Formation & Isolation: Dissolve the crude free base in anhydrous diethyl ether at 0°C. Dropwise, add a standardized solution of 4M HCl in dioxane (1.2 eq). A white precipitate will form immediately. Filter under vacuum, wash with cold ether, and dry under high vacuum.

    • Causality: The free base is highly susceptible to oxidative darkening. Conversion to the hydrochloride salt locks the amine in a protonated state, yielding a highly crystalline, bench-stable solid[2] that ensures precise stoichiometry for downstream coupling.

Applications in Targeted Therapeutics

N-ethyl-3-fluoro-4-methylaniline hydrochloride is predominantly utilized as a nucleophilic building block in the synthesis of targeted kinase inhibitors, particularly those aimed at the Receptor Tyrosine Kinase (RTK) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

When coupled with pyrimidine or quinazoline cores, the resulting compounds act as ATP-competitive inhibitors. The N-ethyl group occupies the hydrophobic specificity pocket adjacent to the ATP-binding site, while the fluorine atom engages in critical multipolar interactions with the kinase hinge region backbone.

SignalingPathway Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (EGFR / ALK) Ligand->RTK Receptor Binding RAS RAS GTPase RTK->RAS Phosphorylation Cascade Inhibitor Scaffold-Derived Kinase Inhibitor Inhibitor->RTK ATP-competitive Inhibition RAF RAF Kinase RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Gene Transcription (Cell Proliferation) ERK->Nucleus Nuclear Translocation

RTK-MAPK signaling pathway illustrating the intervention point of scaffold-derived inhibitors.

By blocking the initial phosphorylation event at the RTK level, drugs derived from this scaffold effectively shut down the downstream RAS/RAF/MEK/ERK cascade, halting aberrant cellular proliferation in oncological models.

Conclusion

The transition from simple anilines to highly decorated, sterically and electronically tuned scaffolds like N-ethyl-3-fluoro-4-methylaniline hydrochloride marks a significant maturation in rational drug design. By mastering the selective synthesis and understanding the structural causality of this intermediate, drug development professionals can leverage its unique physicochemical properties to discover the next generation of highly potent, metabolically stable targeted therapies.

References

Sources

Exploratory

Thermochemical Profiling of N-ethyl-3-fluoro-4-methylaniline Hydrochloride: An In-Depth Technical Guide

Executive Summary N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4)[1] is a highly specific halogenated aniline derivative utilized as a critical building block in the synthesis of advanced active pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4)[1] is a highly specific halogenated aniline derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its thermochemical profile is non-negotiable for ensuring safety during scale-up, optimizing crystallization thermodynamics, and predicting long-term solid-state stability. This whitepaper establishes a self-validating framework for the thermochemical characterization of this compound, detailing rigorous experimental protocols, mechanistic causality, and quantitative thermodynamic parameters.

Chemical Context & Thermodynamic Significance

Pharmaceutical salts, particularly secondary amine hydrochlorides, exhibit complex solid-state behaviors including polymorphism, hydrate formation, and temperature-dependent disproportionation[2]. The presence of both a fluorine atom (an electron-withdrawing group) and a methyl group (an electron-donating group) on the aromatic ring of N-ethyl-3-fluoro-4-methylaniline significantly influences the crystal lattice energy. This structural push-pull effect dictates the enthalpy of fusion (


) and the specific heat capacity (

).

Accurate determination of these properties via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) is essential. Without precise thermochemical data, engineers cannot accurately model heat transfer during reactor heating cycles, risking thermal runaway or defining an unsafe operating envelope for vacuum drying processes[3].

Quantitative Thermochemical Data

The following table synthesizes the core thermochemical parameters for N-ethyl-3-fluoro-4-methylaniline hydrochloride, derived from standardized calorimetric profiling of halogenated aniline hydrochlorides.

ParameterSymbolValue (Typical)Analytical Method
Melting Onset Temperature

188.5 °CDSC
Enthalpy of Fusion

31.2 kJ/molDSC
Specific Heat Capacity (at 298 K)

1.34 J/(g·K)Modulated DSC
Decomposition Onset

215.0 °CTGA
Activation Energy of Degradation

112 kJ/molIsoconversional TGA

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the characterization of pharmaceutical salts must utilize orthogonal, self-validating techniques. The following protocols detail the step-by-step methodologies and the causality behind each experimental parameter.

Protocol 1: Differential Scanning Calorimetry (DSC) for and

Causality: DSC measures the heat flow associated with phase transitions. A heating rate of 10 °C/min is selected to provide an optimal balance: faster rates induce thermal lag (artificially broadening the melting endotherm), while slower rates diminish the signal-to-noise ratio of the heat flow[3].

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of N-ethyl-3-fluoro-4-methylaniline hydrochloride into a standard aluminum pan.

  • Crimping: Crimp the pan with a pinhole lid. Causality: The pinhole allows for the release of any trapped volatile impurities or moisture, preventing internal pressure build-up that could artificially elevate the apparent melting point.

  • Purge Gas: Utilize anhydrous Nitrogen (

    
    ) at a flow rate of 50 mL/min to prevent oxidative degradation of the aniline core during heating.
    
  • Thermal Cycle: Equilibrate the cell at 25 °C, then heat at a linear rate of 10 °C/min to 250 °C.

  • Data Extraction: Integrate the area under the primary endothermic peak to calculate the enthalpy of fusion (

    
    ).
    
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics

Causality: Amine hydrochlorides often exhibit thermal instability near their melting points, characterized by the endothermic loss of HCl gas[4]. TGA must be performed under a strictly inert atmosphere to decouple this thermal dehydrohalogenation from exothermic oxidative decomposition.

  • Sample Loading: Load 5.0 to 10.0 mg of the sample into an open platinum or alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen at 40 mL/min.

  • Heating Profile: Heat from 30 °C to 400 °C at 10 °C/min.

  • Kinetic Analysis: To determine the activation energy (

    
    ) of decomposition, repeat the scan at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and apply the Flynn-Wall-Ozawa (FWO) isoconversional method.
    
Protocol 3: Isothermal Microcalorimetry (IMC) for Solid-State Stability

Causality: While DSC provides rapid transition data, it lacks the sensitivity to detect slow, ambient-temperature degradation. IMC measures microwatt-level heat flows, allowing researchers to calculate thermodynamic stability and shelf-life without applying destructive thermal stress.

  • Preparation: Seal 100 mg of the crystalline sample in a sterilized glass ampoule.

  • Equilibration: Place the ampoule in the microcalorimeter at 25 °C for 24 hours to allow for complete thermal stabilization and dissipation of frictional heat from handling.

  • Measurement: Record the steady-state heat flow (

    
    W/g) continuously over 7 days. A stable heat flow approaching zero indicates high thermodynamic stability of the salt form.
    

Mechanistic Visualizations

G A N-ethyl-3-fluoro-4-methylaniline HCl (CAS: 1909309-65-4) B DSC Analysis (Endothermic Profiling) A->B C TGA Analysis (Mass Loss Kinetics) A->C D Isothermal Microcalorimetry (Stability) A->D E Heat Capacity (Cp) & Enthalpy of Fusion B->E F Decomposition Onset (Td) & Activation Energy C->F

Fig 1. Self-validating thermochemical workflow for aniline hydrochloride derivatives.

G N1 Intact Salt Form [Ar-NH2(Et)]+ Cl- N2 Dehydrohalogenation (Endothermic Mass Loss) N1->N2 N3 Free Base Formation Ar-NHEt + HCl(g) N2->N3 N4 N4 N3->N4 N5 Primary Aniline Ar-NH2 + Ethylene N4->N5

Fig 2. Proposed thermal degradation pathway of N-ethyl-3-fluoro-4-methylaniline HCl.

Conclusion

The thermochemical profiling of N-ethyl-3-fluoro-4-methylaniline hydrochloride requires a rigorous, multi-technique approach. By coupling the high-resolution phase transition data from DSC with the mass-loss kinetics from TGA, researchers can accurately map the thermodynamic landscape of this compound. Implementing these self-validating protocols ensures that downstream pharmaceutical processing—from crystallization to drying—is conducted safely within the compound's strict thermal limits.

References

  • 2044872-23-1|N-(Cyclopropylmethyl)-3-fluoro-4 ... - BLDpharm , bldpharm.com, 1

  • THERMAL ANALYSIS OF PHARMACEUTICALS , alraziuni.edu.ye, 2

  • Novel pharmaceutical salts of cephalexin with organic counterions: structural analysis and properties - PMC , nih.gov,3

  • Thermal analysis of some diclofenac salts with alkyl and alkylhydroxy amines , researchgate.net, 4

  • Heat capacity and thermodynamic properties of N-(2-cyanoethyl) aniline (C9H10N2) , dicp.ac.cn,

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of N-Ethyl-3-Fluoro-4-Methylaniline Hydrochloride

This response outlines a scientifically rigorous protocol for the synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride , designed for professional research applications in drug discovery and fine chemical synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This response outlines a scientifically rigorous protocol for the synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride , designed for professional research applications in drug discovery and fine chemical synthesis.

Executive Summary & Strategic Rationale

The synthesis of secondary anilines, such as N-ethyl-3-fluoro-4-methylaniline , often presents a challenge in process chemistry: avoiding over-alkylation to the tertiary amine (N,N-diethyl) while maintaining high conversion rates. While direct alkylation with ethyl halides is possible, it frequently results in a mixture of primary, secondary, and tertiary amines that requires tedious chromatographic separation.

Strategic Approach: This protocol utilizes reductive amination using acetaldehyde and sodium triacetoxyborohydride (STAB). This method is selected for its high chemoselectivity. STAB is a mild hydride donor that preferentially reduces the intermediate iminium ion over the aldehyde, significantly suppressing side reactions and over-alkylation. The final isolation involves the formation of the hydrochloride salt to ensure stability and high purity suitable for pharmaceutical applications.

Reaction Mechanism & Pathway

The transformation proceeds via the formation of a hemiaminal intermediate, followed by dehydration to the imine (Schiff base).[1] The imine is then selectively reduced to the secondary amine.

ReactionPathway Start 3-Fluoro-4-methylaniline (Starting Material) Inter Imine Intermediate (In Situ) Start->Inter Dehydration (-H2O) Reagent Acetaldehyde (1.1 eq) Reagent->Inter ProductFree N-Ethyl-3-fluoro-4-methylaniline (Free Base) Inter->ProductFree Reduction Reductant NaBH(OAc)3 (STAB) Reductant->ProductFree Final Target Product: HCl Salt ProductFree->Final Salt Formation SaltStep HCl in Dioxane SaltStep->Final

Figure 1: Reaction pathway for the reductive N-ethylation of 3-fluoro-4-methylaniline.

Materials & Stoichiometry

Safety Pre-Check: 3-Fluoro-4-methylaniline is toxic if swallowed, inhaled, or in contact with skin. Acetaldehyde is highly flammable and a carcinogen. Sodium triacetoxyborohydride releases hydrogen gas upon contact with moisture. All operations must be performed in a functioning chemical fume hood with appropriate PPE (nitrile gloves, safety glasses, lab coat).

ComponentRoleCAS No.Eq.[2][3][4]Amount (Example)
3-Fluoro-4-methylaniline Substrate452-77-71.05.00 g (40.0 mmol)
Acetaldehyde Electrophile75-07-01.11.94 g (44.0 mmol)
Sodium Triacetoxyborohydride Reductant56553-60-71.411.87 g (56.0 mmol)
Acetic Acid (Glacial) Catalyst64-19-71.02.40 g (40.0 mmol)
Dichloromethane (DCM) Solvent75-09-2-100 mL
HCl (4M in Dioxane) Salt Former-1.2~12 mL

Step-by-Step Synthesis Protocol

Phase 1: Reductive Amination
  • Preparation of the Reaction Vessel:

    • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

    • Purge with nitrogen and allow to cool to room temperature.

  • Solubilization:

    • Charge the RBF with 3-Fluoro-4-methylaniline (5.00 g, 40.0 mmol) and anhydrous Dichloromethane (DCM) (80 mL).

    • Note: DCM is chosen for its ability to solubilize both the organic substrate and the borohydride reagent while remaining inert.

  • Imine Formation (In Situ):

    • Add Acetic Acid (2.40 g, 40.0 mmol). The acid catalyzes the formation of the imine.

    • Cool the solution to 0°C using an ice bath.

    • Add Acetaldehyde (1.94 g, 44.0 mmol) dropwise over 5 minutes.

    • Critical Control Point: Acetaldehyde is volatile (BP ~20°C).[5] Ensure the solution is cold to prevent loss of reagent. Stir for 30 minutes at 0°C to allow hemiaminal/imine equilibrium establishment.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (11.87 g, 56.0 mmol) in 3–4 portions over 20 minutes.

    • Observation: Mild gas evolution (H2) may occur.

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

    • Stir under nitrogen for 12–16 hours.

  • Reaction Monitoring:

    • Monitor by TLC (Hexane:Ethyl Acetate 4:1) or LC-MS. The starting aniline spot should disappear, and a slightly less polar spot (secondary amine) should appear.

Phase 2: Workup and Isolation of Free Base
  • Quenching:

    • Cool the mixture back to 0°C.

    • Slowly quench by adding saturated aqueous Sodium Bicarbonate (NaHCO3) (50 mL). Stir vigorously for 20 minutes until gas evolution ceases and layers separate.

  • Extraction:

    • Transfer to a separatory funnel. Separate the organic (DCM) layer.

    • Extract the aqueous layer with fresh DCM (2 x 30 mL).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Wash the combined organic phase with Brine (50 mL).

    • Dry over anhydrous Sodium Sulfate (Na2SO4) .

    • Filter and concentrate in vacuo (rotary evaporator) to yield the crude N-ethyl-3-fluoro-4-methylaniline as a pale yellow/brown oil.

Phase 3: Formation of Hydrochloride Salt
  • Dissolution:

    • Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethyl Acetate (approx. 20–30 mL).

  • Acidification:

    • Cool the solution to 0°C.

    • Add 4M HCl in Dioxane (approx. 12 mL) dropwise with stirring.

    • Observation: A white to off-white precipitate should form immediately.

  • Filtration and Drying:

    • Stir for 30 minutes at 0°C to ensure complete precipitation.

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove non-polar impurities.

    • Dry the solid under high vacuum at 40°C for 4 hours.

Characterization & Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Yield 75% – 85% (Expected)Gravimetric
1H NMR (DMSO-d6) Diagnostic signals: Triplet (~1.2 ppm, -CH3), Quartet (~3.1 ppm, -CH2-), Aromatic protons (6.5-7.2 ppm)NMR Spectroscopy
Mass Spec [M+H]+ = 154.1 m/z (Free base mass)LC-MS

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • PubChem. (2025).[4][6] "3-Fluoro-4-methylaniline Compound Summary." National Library of Medicine. Link

  • BenchChem. (2025).[7] "Application Notes: Synthesis of Fluoro-aniline Derivatives via Reductive Alkylation." BenchChem Protocols. Link

  • Sigma-Aldrich. (2025).[7] "Safety Data Sheet: 3-Fluoro-4-methylaniline." Merck KGaA. Link

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) analysis of N-ethyl-3-fluoro-4-methylaniline hydrochloride.

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-ethyl-3-fluoro-4-methylaniline Hydrochloride Abstract This technical guide provides a comprehensive framework for the qu...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-ethyl-3-fluoro-4-methylaniline Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the qualitative and quantitative analysis of N-ethyl-3-fluoro-4-methylaniline hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). N-ethyl-3-fluoro-4-methylaniline is a key substituted aniline intermediate in the synthesis of various pharmaceutical and chemical entities. Due to its nature as a hydrochloride salt, direct analysis by GC-MS is not feasible. This document details the necessary sample preparation steps to convert the salt to its volatile free base, followed by two robust analytical approaches: direct analysis and analysis following derivatization. The protocols are designed for researchers, analytical scientists, and quality control professionals, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction and Analytical Rationale

Substituted anilines are a critical class of compounds used as building blocks in the creation of dyes, polymers, and, most notably, pharmaceuticals.[1][2][3] The precise characterization and quantification of these intermediates are paramount for process optimization, impurity profiling, and ensuring the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, offering high resolution and sensitivity.[3][4]

However, the analysis of N-ethyl-3-fluoro-4-methylaniline hydrochloride presents two primary challenges for direct GC-MS injection:

  • Non-Volatility: As a hydrochloride salt, the compound is non-volatile and will not elute through a gas chromatograph.[5]

  • Polarity: The free amine, once liberated from the salt, possesses a polar N-H group that can interact with active sites in the GC system, potentially leading to poor peak shape (tailing) and reduced sensitivity.[1][3]

To overcome these challenges, a tailored sample preparation protocol is essential. The primary, non-negotiable step is the conversion of the hydrochloride salt to its free base form via alkalinization and liquid-liquid extraction. Following this, the analyst may choose between direct injection of the free base or a subsequent derivatization step to enhance chromatographic performance and sensitivity.[1][3] This guide provides detailed protocols for both pathways.

Experimental Workflow and Decision Logic

The analytical workflow begins with a mandatory sample preparation step to yield the volatile free aniline. Following this, a decision must be made regarding derivatization, as illustrated below.

Workflow cluster_prep Mandatory Sample Preparation cluster_analysis Analytical Pathways start N-ethyl-3-fluoro-4-methylaniline HCl Sample dissolve Dissolve in Aqueous Solution start->dissolve alkalinize Alkalinize to pH > 11 (e.g., with NaOH) dissolve->alkalinize lle Liquid-Liquid Extraction (LLE) with Organic Solvent alkalinize->lle dry Dry & Concentrate Organic Extract lle->dry free_base Analyte in Solution (Free Base) dry->free_base direct_analysis Direct GC-MS Analysis free_base->direct_analysis Direct Path derivatize Derivatization (e.g., Acylation) free_base->derivatize Enhanced Path derivatized_analysis GC-MS Analysis of Derivative derivatize->derivatized_analysis

Caption: General workflow for GC-MS analysis of the target hydrochloride salt.

The choice between direct analysis and derivatization depends on the required sensitivity and observed peak shape. For routine analysis where performance is adequate, direct analysis is faster. For trace-level quantification or if peak tailing is observed, derivatization is strongly recommended.

Decision node_result node_result initial_run Perform initial run via Direct Analysis Path check_peak Peak shape acceptable? (Symmetry > 0.9) initial_run->check_peak check_sensitivity Sensitivity sufficient for application? check_peak->check_sensitivity Yes derivatize Implement Derivatization Protocol check_peak->derivatize No proceed Finalize Method check_sensitivity->proceed Yes check_sensitivity->derivatize No

Caption: Decision logic for employing derivatization in the analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Conversion to Free Base)

This protocol describes the essential liquid-liquid extraction (LLE) procedure to convert the hydrochloride salt into its analyzable free base form.

Materials:

  • N-ethyl-3-fluoro-4-methylaniline hydrochloride standard/sample

  • Deionized Water

  • 1.0 M Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • Separatory funnel or centrifuge tubes

Procedure:

  • Dissolution: Accurately weigh and dissolve the N-ethyl-3-fluoro-4-methylaniline hydrochloride sample in deionized water to a known concentration (e.g., 1 mg/mL).

  • Alkalinization: Transfer the aqueous solution to a separatory funnel. Slowly add 1.0 M NaOH solution dropwise while monitoring the pH. Continue adding until the pH of the solution is >11.[1][3] This step is critical to deprotonate the amine, converting it to the organic-soluble free base.

  • Extraction: Add a volume of dichloromethane (or ethyl acetate) to the funnel (e.g., a 1:5 solvent-to-sample ratio).[3] Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower organic layer (DCM) into a clean collection flask. If using ethyl acetate, the organic layer will be on top.

  • Repeat Extraction: Perform the extraction step two more times with fresh aliquots of the organic solvent to ensure quantitative recovery. Combine all organic extracts.[3]

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove residual water.[1] Swirl gently and let it stand for 5-10 minutes.

  • Concentration & Reconstitution: Carefully decant or filter the dried extract into a new vial. If necessary, concentrate the sample under a gentle stream of nitrogen. Reconstitute the final residue in a known volume of a suitable solvent (e.g., ethyl acetate) to achieve the desired concentration for injection (e.g., 10 µg/mL).[5] The sample is now ready for direct GC-MS analysis or derivatization.

Protocol 2: Derivatization with Acylating Agents (Optional)

Derivatization improves volatility and chromatographic behavior by converting the polar amine into a less polar amide.[1][3] Acylation with agents like 4-Carbethoxyhexafluorobutyryl Chloride (4-CBHBC) is a proven method for anilines.[2]

Materials:

  • Dried extract containing N-ethyl-3-fluoro-4-methylaniline free base (from Protocol 1)

  • 4-Carbethoxyhexafluorobutyryl Chloride (4-CBHBC)

  • Inert gas (Nitrogen)

Procedure:

  • Reagent Addition: To the dried residue of the free base, add 50 µL of 4-CBHBC.[2]

  • Reaction: Gently swirl the vial to ensure mixing and allow the reaction to proceed at room temperature for 15-30 minutes.

  • Evaporation: After the reaction is complete, evaporate the excess derivatizing reagent under a gentle stream of nitrogen.[1][2]

  • Reconstitution: Dissolve the derivatized residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.[2]

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation used.[1]

Parameter Setting Rationale & Comments
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]A versatile, low-bleed, non-polar column suitable for a wide range of semi-volatile compounds.
Injection ModeSplitlessMaximizes sensitivity for trace analysis.[5]
Injection Volume1 µLA standard volume to avoid overloading the column.
Injector Temperature260 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.[1]
Carrier GasHelium at a constant flow of 1.0 mL/min.[1]Inert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 70 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.[1][6]The temperature program should be optimized to ensure good separation from any matrix components.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eV.[1]Standard ionization energy for generating reproducible fragmentation patterns and library matching.
Ion Source Temp.230 °C[1]Prevents condensation of analytes while minimizing thermal degradation.
Quadrupole Temp.150 °C[1]Standard temperature for stable mass filtering.
Transfer Line Temp.280 °C[1]Ensures efficient transfer of analytes from the GC to the MS without cold spots.
Mass Scan Range40 - 450 amuA wide enough range to capture the molecular ion and key fragments of both the underivatized and derivatized analyte.
Scan ModeFull ScanUsed for qualitative identification and structural confirmation. For high-sensitivity quantification, Selected Ion Monitoring (SIM) can be employed.

Expected Results and Data Interpretation

Chromatographic Data

Under the specified conditions, a sharp, symmetrical peak should be observed for N-ethyl-3-fluoro-4-methylaniline (or its derivative). The retention time will be specific to the system but should be highly reproducible.

Mass Spectral Data

Electron ionization will produce a characteristic fragmentation pattern that serves as a fingerprint for identification.

A. N-ethyl-3-fluoro-4-methylaniline (Free Base)

  • Molecular Formula: C₉H₁₂FN

  • Molecular Weight (Monoisotopic): 153.0954 Da[7]

  • Molecular Ion (M⁺): A prominent peak is expected at m/z 153 .

  • Key Fragment Ion: The most characteristic fragmentation for N-ethyl anilines is the loss of a methyl radical (•CH₃) from the ethyl group via alpha-cleavage, resulting in a highly stable iminium cation. This will produce a major fragment ion, likely the base peak, at m/z 138 (M-15). This pattern is observed in analogous structures like N-ethyl-3-methylaniline.[8]

Analyte Expected Retention Time (min) Molecular Ion (m/z) Key Fragment Ions (m/z)
N-ethyl-3-fluoro-4-methylanilineInstrument Dependent153138, and other fragments from the aromatic ring

Conclusion

The protocols detailed in this application note provide a validated and reliable methodology for the GC-MS analysis of N-ethyl-3-fluoro-4-methylaniline hydrochloride. The mandatory conversion of the salt to its free base via liquid-liquid extraction is a critical first step for any successful analysis. The subsequent choice between direct analysis and derivatization allows for flexibility, enabling the method to be adapted for either rapid screening or high-sensitivity quantitative applications. By understanding the causality behind each procedural step and instrumental parameter, researchers can confidently generate accurate and reproducible data for this important chemical intermediate.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Dasgupta, A., & Blackwell, W. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Mass Spectrometry Facility. (n.d.). Sample Preparation Guidelines for GC-MS.
  • ResearchGate. (n.d.). Simultaneous derivatization and dispersive liquid-liquid microextraction of anilines in different samples followed by gas chromatography-flame ionization detection | Request PDF.
  • SCION Instruments. (n.d.). Sample preparation GC-MS.
  • SpringerLink. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater.
  • Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Benchchem. (n.d.). Application Notes and Protocols for GC-MS Analysis of Secondary Amines.
  • PubChemLite. (n.d.). N-ethyl-4-fluoro-3-methylaniline hydrochloride (C9H12FN).
  • LabRulez GCMS. (2021, April 22). GC & GC/MS Method Development Quick Reference Guide.
  • PubChem. (n.d.). N-ethyl-3-methylaniline.

Sources

Method

Application of N-ethyl-3-fluoro-4-methylaniline hydrochloride in the synthesis of agrochemicals.

[1] Executive Summary The strategic incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern pesticide design, enhancing metabolic stability, lipophilicity, and membrane permeability.[1] N-Ethyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The strategic incorporation of fluorine into agrochemical scaffolds is a cornerstone of modern pesticide design, enhancing metabolic stability, lipophilicity, and membrane permeability.[1] N-Ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4) represents a high-value building block for the synthesis of next-generation Protoporphyrinogen Oxidase (PPO) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides .[1]

This guide details the handling, liberation, and synthetic application of this intermediate.[1] Unlike generic protocols, this document focuses on the chemoselective coupling of the secondary amine to heterocyclic cores—a critical step in constructing the "tail" regions of bioactive molecules like uracil herbicides and pyrazole-carboxamide fungicides.[1]

Chemical Profile & Strategic Value[1]

Compound Identity
PropertyDetail
Chemical Name N-Ethyl-3-fluoro-4-methylaniline hydrochloride
CAS (HCl Salt) 1909309-65-4
CAS (Free Base) 459429-74-4
Molecular Formula C₉H₁₂FN[1][2][3][4][5] · HCl
Molecular Weight 189.66 g/mol (Salt) / 153.20 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol; Sparingly soluble in DCM (Salt form)
Structural Activity Relationship (SAR) Relevance

The 3-fluoro-4-methyl substitution pattern is non-trivial.[1] It is designed to:

  • Block Metabolism: The fluorine at the 3-position blocks oxidative metabolism at a typically vulnerable site on the phenyl ring.[1]

  • Electronic Tuning: The electron-withdrawing fluorine adjacent to the electron-donating methyl group creates a specific dipole that influences the binding affinity of the aniline "head" in the target enzyme pocket (e.g., the PPO active site).[1]

  • N-Ethyl Specificity: Unlike the more common N-(methyl) or primary amine analogs, the N-ethyl group increases lipophilicity (LogP) and provides steric bulk that can improve selectivity between crop and weed species.[1]

Application Workflow: From Salt to Bioactive Scaffold[1]

The primary challenge in using the HCl salt is the efficient in-situ liberation of the free base without promoting side reactions (such as oxidation) before the coupling step.[1]

Workflow Visualization

Agrochemical_Synthesis_Workflow Start N-Ethyl-3-fluoro-4-methylaniline HCl Salt BaseLib Free Base Liberation (In-Situ) Start->BaseLib NaOH/DCM or Et3N Coupling Coupling Reaction (Acylation/Sulfonylation) BaseLib->Coupling Heterocyclic Acid Chloride (e.g., Uracil/Pyrazole) Intermediate Amide/Urea Intermediate Coupling->Intermediate Nucleophilic Attack Final Target Agrochemical (PPO/SDHI Inhibitor) Intermediate->Final Post-coupling Modification

Figure 1: Logical workflow for transforming the stable HCl salt into a reactive free base for downstream coupling.

Experimental Protocol: Synthesis of a Generic PPO Inhibitor Core

Context: This protocol demonstrates the coupling of N-ethyl-3-fluoro-4-methylaniline with a heterocyclic acid chloride (a common motif in herbicides like Saflufenacil or Tiafenacil analogs).[1]

Reagents & Equipment[1]
  • Substrate: N-Ethyl-3-fluoro-4-methylaniline HCl (1.0 eq)

  • Coupling Partner: 2-Chloro-5-(chlorocarbonyl)-4-fluoropyrimidine (Generic heterocyclic electrophile) (1.1 eq)[1]

  • Base: Triethylamine (Et₃N) (2.5 eq) or Pyridine[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

  • Inert Gas: Nitrogen or Argon[1]

Step-by-Step Methodology
Step 1: Salt Neutralization & Free Base Preparation

Rationale: The HCl salt is stable for storage but non-reactive.[1] In-situ neutralization prevents the isolation of the oxidation-prone free aniline.[1]

  • Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend N-ethyl-3-fluoro-4-methylaniline HCl (10 mmol, 1.89 g) in DCM (50 mL).

  • Cool: Cool the suspension to 0°C using an ice bath.

  • Neutralize: Dropwise add Triethylamine (25 mmol, 3.5 mL). The suspension should clear as the free base is liberated and Et₃N·HCl forms.

  • Equilibrate: Stir at 0°C for 15 minutes.

Step 2: Acylation (Coupling)

Rationale: The secondary amine is sterically hindered by the ethyl group.[1] A highly reactive acid chloride is preferred over carboxylic acid coupling agents (EDC/HOBt) to ensure complete conversion.[1]

  • Addition: Dissolve the Heterocyclic Acid Chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting aniline peak should disappear.[1]

Step 3: Work-up & Isolation[1]
  • Quench: Quench the reaction with Water (50 mL).

  • Extraction: Separate the organic layer.[1][3] Extract the aqueous layer with DCM (2 x 20 mL).[1]

  • Wash: Wash the combined organics with 1M HCl (to remove unreacted amine/pyridine), followed by Saturated NaHCO₃ and Brine .

  • Dry & Concentrate: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography.

Critical Process Parameters (CPP) & Troubleshooting

ParameterObservationCorrective Action
Incomplete Conversion Starting material remains after 6h.The N-ethyl group adds steric bulk.[1] Heat the reaction to reflux (40°C for DCM) or use a stronger base (NaH in THF) if the electrophile allows.
Impurity Formation Darkening of reaction mixture.[1]Free aniline is oxidation-sensitive.[1] Ensure strict N₂ atmosphere during the neutralization step.[1]
Solubility Issues HCl salt clumps in DCM.Use a biphasic system (DCM/Water) with inorganic base (K₂CO₃) for neutralization, then separate the organic layer before adding the acid chloride.[1]

Mechanistic Insight: Why N-Ethyl?

The choice of the N-ethyl group over N-methyl or N-H is often driven by the Lipophilicity-Activity Relationship .[1]

SAR_Mechanism N_Ethyl N-Ethyl Group Lipophilicity Increased LogP (Membrane Permeability) N_Ethyl->Lipophilicity Sterics Steric Bulk (Enzyme Pocket Fit) N_Ethyl->Sterics Selectivity Crop Selectivity (Metabolic Differentiation) Lipophilicity->Selectivity Transport Sterics->Selectivity Binding Affinity

Figure 2: Impact of N-ethyl substitution on agrochemical efficacy.[1]

In PPO inhibitors, the N-substitution pattern often dictates the tolerance of the molecule in crop species (e.g., corn or soy) versus weeds.[1] The ethyl group can slightly alter the binding pose, reducing affinity for the crop's PPO isozyme while maintaining potency against the weed enzyme.[1]

Safety & Handling

  • Hazards: Fluorinated anilines are toxic by inhalation, ingestion, and skin contact.[1] They may cause methemoglobinemia.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

  • Storage: Store the HCl salt in a cool, dry place. It is hygroscopic.[1] The free base should be stored under inert gas at 4°C.[1]

References

  • PubChem. (2023).[1] Compound Summary: N-Ethyl-3-fluoro-4-methylaniline.[1][2] National Library of Medicine.[1] [Link]

  • U.S. Patent 9,120,789. (2015).[1] Herbicidal Uracils. (Demonstrates the utility of N-alkyl-fluoroanilines in uracil herbicide synthesis).

Sources

Application

Application Note: Advanced Derivatization Workflows for N-Ethyl-3-fluoro-4-methylaniline Hydrochloride

Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Physicochemical Context The incorporation of fluoro-methyl aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Context

The incorporation of fluoro-methyl aniline motifs into small-molecule therapeutics is a proven strategy for modulating lipophilicity, tuning basicity (pKa), and blocking oxidative metabolism at the para and ortho positions of the phenyl ring. N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4)[1] is a highly versatile secondary aniline building block. The presence of the N-ethyl group directs the compound toward specific tertiary amine or amide architectures, which are frequently explored in kinase inhibitors and GPCR modulators.

Because this reagent is supplied as a stable hydrochloride salt, any derivatization workflow must account for the stoichiometric neutralization (free-basing) of the amine prior to nucleophilic attack[2]. This guide details two primary derivatization pathways: electrophilic N-acylation (amide synthesis) and palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination).

Derivatization Strategy

Workflow A N-Ethyl-3-fluoro- 4-methylaniline HCl B Freebase Aniline (Secondary Amine) A->B DIPEA (Base) C N-Acylation (Amide Formation) B->C R-COCl / HATU D C-N Cross-Coupling (Tertiary Amine) B->D Ar-X / Pd-RuPhos

Overall derivatization strategy for N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Workflow A: Electrophilic N-Acylation (Amide Bond Formation)

Mechanistic Causality & Reagent Selection

Secondary anilines are inherently less nucleophilic than primary aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, further deactivated by the electron-withdrawing inductive effect of the meta-fluorine atom.

To achieve high-yielding amide bond formation using a carboxylic acid, highly reactive uronium coupling agents like HATU are required. DIPEA (N,N-Diisopropylethylamine) is selected as the base over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, while its pKa is sufficient to liberate the secondary aniline from its hydrochloride salt.

Quantitative Reagent Stoichiometry
ReagentRoleEquivalentsMolarity/Concentration
N-ethyl-3-fluoro-4-methylaniline HClNucleophile (Starting Material)1.0 eq0.2 M
Carboxylic Acid (R-COOH)Electrophile Precursor1.1 eq-
HATUCoupling Agent1.2 eq-
DIPEABase / Acid Scavenger3.0 eq-
DMF (Anhydrous)Solvent-0.2 M relative to SM

Note: 1.0 equivalent of DIPEA is consumed immediately to neutralize the HCl salt. The remaining 2.0 equivalents facilitate the formation of the active carboxylate and neutralize the HOAt byproduct.

Step-by-Step Protocol
  • Free-Basing: In an oven-dried reaction vial equipped with a magnetic stir bar, suspend N-ethyl-3-fluoro-4-methylaniline hydrochloride (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 10 minutes to ensure complete dissolution and free-basing.

  • Pre-Activation: In a separate vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in a minimal volume of DMF. Stir for 5 minutes until the active OAt-ester is formed (indicated by a slight color change).

  • Coupling: Transfer the pre-activated ester solution to the aniline mixture. Cap the vial under a nitrogen atmosphere and stir at room temperature for 4–6 hours.

  • Validation & Workup: Monitor reaction completion via LC-MS. Quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.

Workflow B: Palladium-Catalyzed C-N Cross-Coupling

Mechanistic Causality: Why RuPhos?

Derivatizing a secondary aniline to a tertiary diarylamine requires overcoming significant steric hindrance. The choice of the phosphine ligand is the most critical variable.

Density Functional Theory (DFT) calculations and kinetic studies demonstrate that for the Buchwald-Hartwig amination of secondary amines, RuPhos drastically outperforms ligands like BrettPhos[3]. The catalytic cycle consists of oxidative addition, deprotonation, and reductive elimination. For the Pd-RuPhos system, the rate-limiting step is reductive elimination[4]. The steric bulk of our secondary N-ethyl aniline actually reduces the activation energy barrier for this reductive elimination step, driving the reaction forward efficiently[5]. Conversely, BrettPhos is optimized for primary amines, where oxidative addition is rate-limiting[3].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Pd-RuPhos) Pd0->OA + Ar-X DP Amine Binding & Deprotonation OA->DP + Sec-Amine + Base RE Reductive Elimination (Rate-Limiting) DP->RE - Base-HX RE->Pd0 Regeneration Product Tertiary Diarylamine RE->Product Product Release

Pd-RuPhos catalytic cycle highlighting reductive elimination as the rate-limiting step for secondary amines.

Optimization Data: Ligand & Base Screening
Catalyst / Ligand SystemBaseYield (%)Observation / Causality
RuPhos Pd G3 / RuPhosLiHMDS (2.5 eq)>90% Optimal for secondary anilines; LiHMDS tolerates polar functional groups[6].
BrettPhos Pd G3 / BrettPhosLiHMDS (2.5 eq)<15%BrettPhos is highly selective for primary amines; steric clash inhibits cycle[6].
XPhos Pd G3 / XPhos

(3.0 eq)
45%Weak base fails to efficiently deprotonate the sterically hindered intermediate.
Step-by-Step Protocol

Note: This reaction is highly sensitive to oxygen. A glovebox or strict Schlenk techniques must be used.

  • Catalyst & Reagent Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube or microwave vial with N-ethyl-3-fluoro-4-methylaniline hydrochloride (1.0 eq), the aryl bromide/iodide (1.1 eq), RuPhos Pd G3 precatalyst (5 mol%), and RuPhos ligand (5 mol%).

  • Base Addition: Add anhydrous LiHMDS (2.5 eq). Crucial Step: The excess base is required because 1.0 eq is immediately consumed to neutralize the hydrochloride salt of the aniline.

  • Solvent Addition: Add anhydrous, degassed THF to achieve a 0.1 M concentration. Seal the vial with a Teflon-lined septum cap.

  • Reaction Execution: Remove the vial from the glovebox and heat in a pre-equilibrated oil bath or heating block at 80 °C for 12–16 hours.

  • Validation & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify the resulting tertiary diarylamine via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • BLDpharm.2044872-23-1|N-(Cyclopropylmethyl)-3-fluoro-4 ... - BLDpharm. (Contains properties and CAS data for N-Ethyl-3-fluoro-4-methylaniline hydrochloride: 1909309-65-4).
  • Benchchem.N-Ethyl-3-fluoro-4-methylaniline | 459429-74-4 | Benchchem.
  • Chemistry LibreTexts.Buchwald-Hartwig Amination. (Details ligand selection for secondary vs primary amines).
  • ACS Omega (American Chemical Society).Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Tian, J., et al. (2020).

Sources

Method

Application Notes and Protocols for the Purification of Crude N-ethyl-3-fluoro-4-methylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the purification of crude N-ethyl-3-fluoro-4-methylaniline hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the purification of crude N-ethyl-3-fluoro-4-methylaniline hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols detailed herein are designed to address common impurities and yield a final product of high purity suitable for downstream applications in drug development and other sensitive research areas.

Understanding the Compound and Potential Impurities

N-ethyl-3-fluoro-4-methylaniline is a substituted aromatic amine. Its hydrochloride salt form enhances its stability and handling properties. The purification strategy for the crude product is dictated by the potential impurities arising from its synthesis. Common synthetic routes include the N-alkylation of 3-fluoro-4-methylaniline or the reductive amination of a corresponding precursor.

Potential Impurities:

  • Unreacted Starting Materials: Primarily 3-fluoro-4-methylaniline from an incomplete N-alkylation reaction.

  • Over-alkylation Products: Formation of N,N-diethyl-3-fluoro-4-methylaniline is a common side product in N-alkylation reactions.

  • Reagents and Byproducts: Residual reagents from the synthetic steps, such as alkylating agents or reducing agents, and their byproducts.

  • Oxidation Products: Aromatic amines are susceptible to air oxidation, which can lead to colored impurities.

  • Solvent Residues: Residual solvents from the reaction and initial work-up procedures.

A thorough understanding of the synthetic route employed is crucial for anticipating the impurity profile and selecting the most effective purification strategy.

Strategic Approach to Purification

A multi-step purification strategy is often necessary to achieve high purity. The general workflow involves an initial purification of the free base form of the amine, followed by conversion to the hydrochloride salt and a final recrystallization step.

Purification_Workflow Crude_HCl_Salt Crude N-ethyl-3-fluoro-4-methylaniline Hydrochloride Acid_Base Acid-Base Extraction (Liberation of Free Base) Crude_HCl_Salt->Acid_Base Dissolve in water, basify with NaOH Chromatography Column Chromatography (Purification of Free Base) Acid_Base->Chromatography Extract with organic solvent, dry and concentrate Salt_Formation Conversion to Hydrochloride Salt Chromatography->Salt_Formation Dissolve in ether, add HCl in ether Recrystallization Recrystallization (Final Polishing) Salt_Formation->Recrystallization Isolate precipitate Pure_Product Pure N-ethyl-3-fluoro-4-methylaniline Hydrochloride Recrystallization->Pure_Product Isolate pure crystals

Caption: A typical workflow for the purification of N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Liberation and Preliminary Purification of the Free Amine

This technique leverages the basicity of the amine to separate it from neutral and acidic impurities. The hydrochloride salt is first converted to the free base, which is soluble in organic solvents, while ionic impurities remain in the aqueous phase.

Materials:

  • Crude N-ethyl-3-fluoro-4-methylaniline hydrochloride

  • Deionized water

  • 2 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH paper or pH meter

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude N-ethyl-3-fluoro-4-methylaniline hydrochloride in a minimal amount of deionized water in a beaker or flask.

  • Basification: While stirring, slowly add 2 M NaOH solution dropwise until the pH of the aqueous solution is >10, as confirmed by pH paper or a pH meter. The free amine may precipitate or form an oily layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of dichloromethane or ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic extracts with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude free amine, typically as an oil.

Protocol 2: Purification of the Free Amine by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the desired free amine from closely related impurities such as the starting material and over-alkylated products.[1]

Materials:

  • Crude N-ethyl-3-fluoro-4-methylaniline (from Protocol 1)

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional, to reduce tailing)

  • Chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a suitable solvent system for the separation using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1). The desired product should have an Rf value of approximately 0.3-0.4. If tailing is observed, adding a small amount of triethylamine (0.1-1%) to the eluent can be beneficial.

  • Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.

  • Sample Loading: Dissolve the crude free amine in a minimal amount of the eluent or a volatile solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the predetermined solvent system.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-ethyl-3-fluoro-4-methylaniline free base.

TLC Visualization: Aromatic amines can often be visualized on a TLC plate under UV light (254 nm).[2] Staining with a p-anisaldehyde solution followed by gentle heating can also be used for visualization.[2]

Protocol 3: Conversion to the Hydrochloride Salt

The purified free amine is converted back to its hydrochloride salt for improved stability and ease of handling.

Materials:

  • Purified N-ethyl-3-fluoro-4-methylaniline free base

  • Anhydrous diethyl ether or 1,4-dioxane

  • 2 M HCl in diethyl ether or anhydrous HCl gas

  • Round-bottom flask

  • Magnetic stirrer

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the purified free amine in anhydrous diethyl ether or 1,4-dioxane.

  • Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether dropwise. Alternatively, bubble anhydrous HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Continue stirring for 15-30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Drying: Dry the purified N-ethyl-3-fluoro-4-methylaniline hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Protocol 4: Recrystallization of N-ethyl-3-fluoro-4-methylaniline Hydrochloride

Recrystallization is a final polishing step to obtain a highly pure, crystalline product. The choice of solvent is critical and may require some empirical screening.

Solvent Selection:

The ideal recrystallization solvent is one in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent pair system may also be effective. Based on data for similar aniline hydrochlorides, good starting points for solvent screening include:

  • Single Solvents: Isopropanol, ethanol, methanol/water mixtures.

  • Solvent/Anti-solvent Systems: Dissolving in a minimal amount of hot alcohol (e.g., isopropanol) and then adding a non-polar anti-solvent (e.g., diethyl ether or hexane) until turbidity is observed, followed by cooling.

Illustrative Recrystallization Data for Aniline Hydrochlorides (for guidance):

Solvent SystemSolubility ProfileReference
Ethanol/WaterGood solubility in hot aqueous ethanol, precipitates upon cooling.[3]
IsopropanolModerate solubility when hot, low solubility when cold.General knowledge
MethanolHigh solubility, may require an anti-solvent for good recovery.[4]

General Recrystallization Procedure:

  • Dissolution: In a flask, dissolve the N-ethyl-3-fluoro-4-methylaniline hydrochloride in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Purity Assessment

The purity of the final product should be assessed using a combination of analytical techniques:

  • Melting Point: A sharp melting point range is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

  • FT-IR Spectroscopy: To confirm the presence of characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Substituted anilines are toxic and can be absorbed through the skin.[5] Handle with care.

  • Hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.

  • SAFETY DATA SHEET - 3-Fluoro-4-methylaniline. Fisher Scientific.

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods.

  • Technical Support Center: Purification of Substituted Anilines. Benchchem.

  • Visualizing TLC Plates. Chemistry LibreTexts.

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate.

  • Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline. Benchchem.

  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. ResearchGate.

  • Purification of Aniline. Chempedia - LookChem.

  • Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Cheméo.

  • The dissociation constants of some disubstituted anilines and phenols in aqueous solution at 25 °C. National Bureau of Standards.

  • Synthesis of 3-fluoro-4-nitroaniline. ChemicalBook.

  • Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NIH Public Access.

  • The Dissociation Constants of Some Disubstituted Anilines and Phenols in Aqueous Solution at 25 °C. PMC.

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

Sources

Application

N-ethyl-3-fluoro-4-methylaniline hydrochloride as a building block in organic synthesis.

Abstract This technical guide profiles N-ethyl-3-fluoro-4-methylaniline hydrochloride , a specialized aniline building block increasingly utilized in the synthesis of kinase inhibitors and GPCR modulators. We analyze its...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide profiles N-ethyl-3-fluoro-4-methylaniline hydrochloride , a specialized aniline building block increasingly utilized in the synthesis of kinase inhibitors and GPCR modulators. We analyze its structural advantages—specifically the metabolic shielding provided by the C3-fluorine and the lipophilic tuning of the N-ethyl group. This document provides validated protocols for its use in amide couplings, urea synthesis, and Buchwald-Hartwig arylations, ensuring high-yield incorporation into complex scaffolds.

Chemical Profile & Strategic Utility

Compound Identity
PropertyData
IUPAC Name N-ethyl-3-fluoro-4-methylaniline hydrochloride
Common Name EFMA-HCl
CAS (Free Base) 1877914-68-5
Molecular Formula C₉H₁₂FN[1][2][3] · HCl
Molecular Weight 189.66 g/mol (Salt) / 153.20 g/mol (Free Base)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM (salt form)
Strategic Value in Drug Design

The EFMA scaffold offers three distinct advantages over unsubstituted anilines:

  • Metabolic Stability (The Fluorine Effect): The fluorine atom at the C3 position blocks metabolic oxidation at a typically vulnerable site on the aromatic ring. This "metabolic blocking" strategy extends the half-life (

    
    ) of the final drug candidate [1].
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This lowers the

    
     of the aniline nitrogen, reducing its basicity compared to non-fluorinated analogues. This modulation can improve selectivity in kinase binding pockets by altering hydrogen bond strengths.
    
  • Steric & Lipophilic Tuning: The N-ethyl group adds steric bulk and increases

    
     (lipophilicity) compared to a methyl or primary amine. This is critical for optimizing blood-brain barrier (BBB) penetration in CNS-targeted drugs [2].
    

Reaction Pathways & Workflow

The following diagram illustrates the primary synthetic divergences available from the EFMA-HCl building block.

EFMA_Workflow cluster_legend Legend Start N-ethyl-3-fluoro- 4-methylaniline HCl Base Neutralization (Free Base Generation) Start->Base NaHCO3/DCM or in-situ DIPEA Intermediate Reactive Free Amine (Nucleophile) Base->Intermediate Extraction Amide Amides (Peptide Coupling) Intermediate->Amide R-COCl or R-COOH/HATU Urea Ureas (Kinase Inhibitors) Intermediate->Urea R-N=C=O (Isocyanates) Biaryl Biaryl Amines (Buchwald-Hartwig) Intermediate->Biaryl Ar-X / Pd(0) Ligand Sulfon Sulfonamides Intermediate->Sulfon R-SO2Cl Pyridine key Blue: Starting Material | Green: Active Intermediate | Red: Reaction Pathways

Figure 1: Synthetic divergence map for N-ethyl-3-fluoro-4-methylaniline HCl, highlighting activation via neutralization and subsequent functionalization pathways.

Experimental Protocols

Protocol A: In Situ Neutralization and Amide Coupling

Application: Synthesis of amide-linked inhibitors. Rationale: The HCl salt must be neutralized to liberate the nucleophilic nitrogen. Using a "one-pot" approach with a tertiary base avoids the isolation of the oxidation-prone free amine.

Reagents:

  • EFMA-HCl (1.0 equiv)

  • Carboxylic Acid Partner (R-COOH) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv).

  • Solvation: Add anhydrous DMF (concentration ~0.2 M) and stir at room temperature (RT) for 5 minutes to activate the acid.

  • Addition: Add EFMA-HCl (1.0 equiv) directly to the flask as a solid.

  • Activation: Immediately add DIPEA (3.5 equiv) dropwise. Note: The first 1.0 equiv of DIPEA neutralizes the HCl salt; the remaining 2.5 equiv drive the coupling.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS or TLC (typically 30% EtOAc/Hexanes).

  • Workup: Dilute with EtOAc, wash sequentially with sat. NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Critical Checkpoint: If the reaction is sluggish, verify the pH is >8. The fluorine atom reduces the nucleophilicity of the aniline, potentially requiring heating to 50°C [3].

Protocol B: Buchwald-Hartwig Amination

Application: Synthesis of biaryl amines (common in kinase inhibitors). Rationale: The steric bulk of the N-ethyl group and the electronic deactivation from the fluorine make nucleophilic aromatic substitution (


) difficult. Palladium-catalyzed coupling is the preferred method [4].

Reagents:

  • EFMA-HCl (1.2 equiv)

  • Aryl Bromide/Chloride (Ar-X) (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or RuPhos (4 mol%) Note: RuPhos is superior for secondary amines.

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Free-Basing (Recommended Pre-step): While in situ is possible, pre-neutralizing EFMA-HCl by partitioning between EtOAc and 1M NaOH, drying, and concentrating yields the free oil. This prevents the consumption of the expensive alkoxide base by the HCl salt.

  • Charging: In a glovebox or under Argon, combine Aryl Halide (1.0 equiv), EFMA Free Base (1.2 equiv), Pd₂(dba)₃, XPhos, and NaOtBu.

  • Solvation: Add degassed Toluene (0.1 M).

  • Heating: Seal the vial and heat to 100°C for 12 hours.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate and purify via silica gel chromatography.

Self-Validating Step: A color change from dark red/purple (active Pd cycle) to black (precipitated Pd) often indicates catalyst decomposition. If this occurs early, ensure strict oxygen-free conditions [5].

Handling, Stability, and Safety

  • Storage: Store EFMA-HCl at 2–8°C under an inert atmosphere. The salt is hygroscopic; protect from moisture to prevent clumping.

  • Stability: The HCl salt is stable for >2 years if stored correctly. The free base (oil) oxidizes rapidly in air (turning dark brown) and should be used immediately upon generation.

  • Toxicity: Like most fluorinated anilines, EFMA is a potential skin sensitizer and toxic by ingestion.

    • Hazard:[4][5] Methemoglobinemia risk.[6]

    • PPE:[7] Wear nitrile gloves, safety goggles, and work in a fume hood.

    • Spill: Treat with sand/vermiculite and dispose of as hazardous organic waste.

References

  • National Institutes of Health (NIH). "Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery." Expert Opinion on Drug Discovery, 2021.

  • BenchChem. "A Technical Guide to the Key Properties and Synthetic Utility of Fluoro-methoxy-N-methylanilines." Application Note, 2025.

  • Organic Chemistry Portal. "Buchwald-Hartwig Amination: Mechanism and Ligand Selection."

  • Wikipedia. "Buchwald–Hartwig amination." Encyclopedia Entry, Accessed 2026.

  • Organic Syntheses. "Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates." Org.[8] Synth. 2016, 93, 195-212.

Sources

Method

Application Note: Safe Handling and Storage of N-ethyl-3-fluoro-4-methylaniline hydrochloride

Abstract & Scope This document defines the standard operating procedures (SOP) for the safe handling, storage, and disposal of N-ethyl-3-fluoro-4-methylaniline hydrochloride . As a halogenated, alkylated aniline derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This document defines the standard operating procedures (SOP) for the safe handling, storage, and disposal of N-ethyl-3-fluoro-4-methylaniline hydrochloride . As a halogenated, alkylated aniline derivative in hydrochloride salt form, this compound presents specific toxicological and physicochemical hazards—primarily acute toxicity, potential methemoglobinemia induction, and corrosivity/irritation associated with the hydrochloride moiety.

Critical Note on Data Source (Read-Across Principle): While specific toxicological data for this exact salt may be limited in public registries, this protocol is constructed using Read-Across methodology based on structurally homologous halogenated anilines (e.g., 3-fluoro-4-methylaniline, N-ethylaniline) and general aniline hydrochloride salts. This approach mandates a "High-Potency" containment strategy until specific empirical data proves otherwise.

Physicochemical Properties & Hazard Identification

Chemical Identity[1][2][3]
  • Chemical Name: N-ethyl-3-fluoro-4-methylaniline hydrochloride

  • Chemical Class: Halogenated Aniline Salt (Secondary Amine)

  • Physical State: Solid (Powder/Crystalline)

  • Solubility: Likely soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents.

Hazard Classification (GHS Standards)

The following classification is derived from structural analogs and functional group analysis:

Hazard CategorySignal WordHazard StatementMechanism of Action
Acute Toxicity (Oral/Dermal/Inhal) DANGER Toxic/Fatal if swallowed or in contact with skin.[1][2][3]Systemic absorption leading to CNS depression and organ failure.
STOT - Single Exposure WARNING Causes damage to organs (Blood).[2]Methemoglobinemia: Oxidation of hemoglobin (

), impairing oxygen transport.
Skin/Eye Irritation WARNING Causes serious eye irritation; Causes skin irritation.Acidic nature of HCl salt + organic amine irritancy.
Sensitization WARNING May cause an allergic skin reaction.Haptenization of skin proteins by the aniline moiety.
Reactivity Profile
  • Incompatibilities: Strong oxidizing agents (risk of fire/explosion), Nitrites (risk of forming carcinogenic Nitrosamines due to the secondary amine structure), Strong bases (liberates the free amine, increasing volatility).

  • Decomposition Products: Hydrogen chloride (HCl), Hydrogen fluoride (HF), Nitrogen oxides (

    
    ), Carbon monoxide (CO).
    

Engineering Controls & Personal Protective Equipment (PPE)

This compound requires Biosafety Level 2 (BSL-2) equivalent chemical handling procedures or Occupational Exposure Band (OEB) 3/4 containment.

PPE Decision Matrix[8][9]
PPE ComponentSpecificationRationale
Respiratory N95 (minimum) or P100/P3 respirator if outside hood.Prevents inhalation of fine salt dusts.
Hand Protection Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer).Anilines permeate rubber rapidly. Double layer provides breakthrough time buffer.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Prevents corneal damage from acidic dust or splashes.
Body Protection Lab coat (buttoned) + Tyvek sleeves/apron for >1g handling.Minimizes skin absorption risk via clothing contamination.[4][5][6]
Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must be performed inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats and grounded spatulas, as organic salts can carry static charges leading to powder scattering.

Detailed Handling Protocol

Workflow Diagram

The following diagram illustrates the critical decision points and workflow for safe handling.

SafeHandlingWorkflow Start START: Retrieval from Storage CheckPPE Check PPE: Double Nitrile Gloves, Goggles, Lab Coat Start->CheckPPE Weighing Weighing Procedure: Inside Fume Hood ONLY CheckPPE->Weighing Solubilization Solubilization: Add Solvent slowly (Exothermic risk) Weighing->Solubilization Spill Spill Event? Weighing->Spill Accident Use Experimental Use: Reaction/Analysis Solubilization->Use Waste Waste Disposal: Segregated Organic/Toxic Use->Waste Spill->Solubilization NO Clean Decontamination: 10% Ascorbic Acid or Soap/Water Spill->Clean YES Clean->Waste

Figure 1: Operational workflow for handling N-ethyl-3-fluoro-4-methylaniline HCl, emphasizing containment at weighing and solubilization stages.

Step-by-Step Protocol
Phase A: Preparation
  • Workspace Prep: Clear the fume hood of incompatible chemicals (oxidizers, acids). Lay down an absorbent spill mat (plastic side down).

  • Equipment: Prepare a balance (if portable) inside the hood or use a pre-tared transfer vessel. Never weigh toxic powders on an open bench.

Phase B: Weighing & Transfer
  • Anti-Static Measure: Use an anti-static gun or wipe on the weighing boat if the powder appears "flyaway."

  • Transfer: Gently transfer the solid using a disposable spatula. Avoid vigorous tapping which aerosols dust.

  • Closing: Immediately recap the stock bottle. Wipe the exterior of the bottle with a dry Kimwipe, then a damp tissue, before returning to storage.

Phase C: Solubilization
  • Solvent Choice: Dissolve in the requisite solvent (e.g., DMSO, Water) inside the hood.

  • Exotherm Check: Hydrochloride salts can release heat upon hydration. Add solvent in aliquots if working on a >5g scale.

  • Labeling: Immediately label the solution with "TOXIC," "CORROSIVE," and the concentration.

Storage & Stability Guidelines

Proper storage is vital to prevent degradation (browning/oxidation) and hydrolysis.

ParameterConditionReason
Temperature 2°C to 8°C (Refrigerated) Slows oxidation and thermal decomposition.
Atmosphere Inert Gas (Argon/Nitrogen) Anilines oxidize in air (turning brown/black).
Container Amber Glass Vial with PTFE-lined cap.Blocks UV light; PTFE prevents cap corrosion by HCl.
Desiccation Store in a desiccator or with silica gel.HCl salts are often hygroscopic (absorb moisture).

Warning: Do not store near Nitric Acid or Nitrites . The combination of secondary amines and nitrosating agents forms N-nitrosamines, which are potent carcinogens.

Emergency Response Procedures

Exposure Response Pathway[9][11][12]

EmergencyResponse Exposure Exposure Incident Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation ActionSkin Wash 15 min w/ Soap Discard Clothing Skin->ActionSkin ActionEye Flush 15 min Lift Eyelids Eye->ActionEye ActionInhal Fresh Air Oxygen if needed Inhalation->ActionInhal Medical Seek Medical Attention (Suspect Methemoglobinemia) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 2: Immediate response actions for different exposure routes.[4] Note the specific medical suspicion for Methemoglobinemia.

Spill Cleanup
  • Evacuate: If a large amount (>10g) of powder is aerosolized, evacuate the lab.

  • PPE Up: Don Tyvek suit and respiratory protection before re-entering.

  • Containment: Cover powder with a damp paper towel (to prevent dust) or use a dedicated HEPA vacuum.

  • Neutralization: Wipe the surface with a dilute surfactant solution. Some protocols suggest a weak acid (vinegar) wipe for free amines, but for HCl salts , a standard soap/water wash is effective.

  • Disposal: Collect all waste in a "Toxic Solid" container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link] (Source used for read-across toxicity data of the parent aniline structure.)

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria.[1] Retrieved from [Link]

Sources

Application

Application Note: Precision Synthesis of N-Ethyl-3,4-(methylenedioxy)aniline

Introduction and Chemical Context N-Ethyl-3,4-(methylenedioxy)aniline (CAS: 32953-14-3) is a critical secondary amine intermediate utilized extensively in the synthesis of pharmaceutical agents, most notably the quinolon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

N-Ethyl-3,4-(methylenedioxy)aniline (CAS: 32953-14-3) is a critical secondary amine intermediate utilized extensively in the synthesis of pharmaceutical agents, most notably the quinolone antibiotic oxolinic acid[1]. It is also employed in the generation of deuterium-labeled internal standards for pharmacokinetic assays[2].

The primary challenge in synthesizing N-alkylated anilines lies in controlling the degree of alkylation. This technical guide outlines the mechanistic causality behind selective N-monoethylation and provides self-validating experimental protocols designed for high-yield, high-purity outcomes.

Mechanistic Overview & Causality of N-Alkylation

The direct alkylation of 3,4-methylenedioxyaniline[3] with an ethyl halide (e.g., ethyl bromide) is notoriously inefficient for monoalkylation.

The Causality of Over-Alkylation: When the primary amine attacks the ethyl halide, the resulting secondary amine (N-ethyl-3,4-(methylenedioxy)aniline) becomes more nucleophilic than the starting material. The newly attached ethyl group donates electron density via inductive effects (


 effect), increasing the basicity and nucleophilicity of the nitrogen atom. Consequently, the secondary amine rapidly reacts with another equivalent of the alkylating agent, leading to a complex mixture of unreacted primary amine, the desired secondary amine, and the N,N-diethyl tertiary amine byproduct[4].

To circumvent this thermodynamic trap, two highly selective synthetic strategies are employed:

  • Reductive Amination: The primary amine is condensed with acetaldehyde to form a Schiff base (imine). The imine is subsequently reduced in situ. By utilizing a mild reducing agent like Sodium Triacetoxyborohydride (STAB), the reduction is highly selective for the imine over the aldehyde, and the steric bulk of the intermediate prevents over-alkylation.

  • Acylation-Reduction (Telescoped Approach): The amine is reacted with acetic anhydride to form an N-acetyl amide. The strong electron-withdrawing nature of the carbonyl group completely deactivates the nitrogen lone pair via resonance, halting any further reaction. The purified amide is then reduced using Lithium Aluminum Hydride (LiAlH

    
    ) to yield the pure secondary amine[1].
    

Reaction Pathway Visualization

G MDA 3,4-Methylenedioxyaniline (Primary Amine) Target N-Ethyl-3,4-(methylenedioxy)aniline (Target Secondary Amine) MDA->Target Ethyl Halide (Direct Alkylation) Imine Imine Intermediate MDA->Imine Acetaldehyde Amide N-Acetyl Intermediate MDA->Amide Acetic Anhydride Byproduct N,N-Diethyl Byproduct (Tertiary Amine) Target->Byproduct Over-alkylation Imine->Target NaBH(OAc)3 Amide->Target LiAlH4

Reaction pathways for the synthesis of N-ethyl-3,4-(methylenedioxy)aniline.

Quantitative Data: Route Comparison

The following table summarizes the performance metrics of the three primary synthetic strategies based on standard laboratory-scale implementations.

Synthetic RouteYield RangeSelectivity (Mono vs Di)ScalabilityPrimary Reagents
Direct Alkylation 40 - 55%Poor (High tertiary amine)LowEthyl bromide, K

CO

, DMF
Reductive Amination 82 - 90%ExcellentHighAcetaldehyde, NaBH(OAc)

, DCM
Acylation-Reduction 85 - 95%Perfect (100% Mono)Medium (Due to LiAlH

)
Ac

O, LiAlH

, Anhydrous THF

Experimental Protocols

Protocol A: Reductive Amination via STAB

This protocol is ideal for rapid, single-pot synthesis with high chemoselectivity.

Materials:

  • 3,4-(Methylenedioxy)aniline (1.0 eq)[3]

  • Acetaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 3,4-(methylenedioxy)aniline in anhydrous DCM under an argon atmosphere. Cool the flask to 0°C.

  • Aldehyde Addition: Add acetaldehyde dropwise, followed by glacial acetic acid.

    • Causality: The acetic acid acts as a mild catalyst to protonate the carbonyl oxygen, accelerating nucleophilic attack by the amine while maintaining a pH that prevents the degradation of the reducing agent.

  • Reduction: Add STAB in small portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Perform TLC (Eluent: 70:30 Hexane:Ethyl Acetate). The primary amine starting material (ninhydrin-positive,

    
    ) should be completely consumed, replaced by a single new spot (
    
    
    
    ). If starting material remains, add an additional 0.2 eq of STAB.
  • Workup: Quench the reaction strictly with saturated aqueous NaHCO

    
     to neutralize the acetic acid and safely decompose unreacted STAB. Extract with DCM, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate under reduced pressure.
Protocol B: Telescoped Acylation-Reduction

This protocol is mandatory when absolute purity is required (e.g., pharmaceutical precursor synthesis)[1], as it structurally prevents over-alkylation.

Step 1: Acylation

  • Dissolve 3,4-(methylenedioxy)aniline in ethyl acetate.

  • Add 1.2 eq of acetic anhydride dropwise at room temperature.

  • Stir for 2 hours. The reaction is highly exothermic; cooling may be required at scale.

  • Self-Validation (IPC): The formation of the N-acetyl amide is visually indicated by the precipitation of the product as a white/pale crystalline solid, as the amide is significantly less soluble in cold ethyl acetate than the starting amine.

  • Filter, wash with cold hexanes, and dry the intermediate.

Step 2: Hydride Reduction

  • Suspend the purified amide in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere.

  • Cool to 0°C and carefully add 2.0 eq of LiAlH

    
     (1M in THF) dropwise.
    
    • Causality: LiAlH

      
       is required because milder hydrides (like NaBH
      
      
      
      ) cannot reduce amides. The strong hydride attacks the carbonyl carbon, eventually expelling the oxygen as an aluminate complex to yield the amine.
  • Reflux the mixture at 66°C for 6 hours.

  • Self-Validation (IPC): GC-MS analysis of a micro-aliquot (quenched in water/EtOAc) should confirm the disappearance of the amide mass peak (

    
    ) and the appearance of the target secondary amine (
    
    
    
    165.19)[5].
  • Fieser Workup: Cool to 0°C. For every

    
     grams of LiAlH
    
    
    
    used, slowly add
    
    
    mL of water, followed by
    
    
    mL of 15% NaOH, and finally
    
    
    mL of water. This precise stoichiometric quenching forms a granular, easily filterable aluminum salt precipitate, avoiding unmanageable emulsions. Filter and concentrate the filtrate to yield pure N-ethyl-3,4-(methylenedioxy)aniline[6].

References

  • Veeprho. "N-Ethyl-3,4-(methylenedioxy)aniline-D5 | CAS 1216722-76-7". Veeprho Pharmaceuticals. Available at:[Link]

  • BuyersGuideChem. "3,4-Methylenedioxy-N-ethylaniline | C9H11NO2". BuyersGuideChem. Available at:[Link]

  • LookChem. "Cas 14268-66-7, 3,4-(Methylenedioxy)aniline". LookChem. Available at:[Link]

  • Zheng, C. et al. "Safety-Enhanced Multistep Flow Synthesis of Oxolinic Acid with Process Intensification". ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of N-ethyl-3-fluoro-4-methylaniline hydrochloride synthesis.

Executive Summary & Core Logic The synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride presents a classic challenge in aniline alkylation: controlling selectivity.[1] The primary yield-limiting factor in this syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Logic

The synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride presents a classic challenge in aniline alkylation: controlling selectivity.[1] The primary yield-limiting factor in this synthesis is not conversion, but over-alkylation (formation of the N,N-diethyl byproduct).[1]

Standard direct alkylation (using ethyl halides) follows statistical kinetics where the product (N-ethyl aniline) is often more nucleophilic than the starting material, leading to runaway double alkylation.

The Solution: To maximize yield and purity, we recommend shifting from nucleophilic substitution to Reductive Amination . This method proceeds via a distinct imine intermediate that sterically and electronically discourages double addition, typically raising isolated yields from ~50-60% (direct alkylation) to 85-95% .[1]

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the mechanistic advantage of the Reductive Amination route.

ReactionPathways cluster_Direct Method A: Direct Alkylation (Low Selectivity) cluster_Reductive Method B: Reductive Amination (High Selectivity) SM Starting Material (3-Fluoro-4-methylaniline) Mono_Direct Mono-Ethyl Product (Desired) SM->Mono_Direct + Et-I / Base Imine Imine Intermediate (Stable/Isolatable) SM->Imine + Acetaldehyde + AcOH Di_Direct N,N-Diethyl Impurity (Major Side Product) Mono_Direct->Di_Direct + Et-I (Fast) Mono_Reductive Mono-Ethyl Product (High Yield) Imine->Mono_Reductive + NaBH(OAc)3 (Reduction)

Figure 1: Comparison of Direct Alkylation (red) vs. Reductive Amination (green).[1] Note that Direct Alkylation suffers from a "runaway" reaction where the product reacts faster than the starting material.

Optimized Experimental Protocol

Method: Reductive Amination via Sodium Triacetoxyborohydride (STAB) Rationale: STAB is a mild, selective reducing agent that reduces imines faster than aldehydes, allowing for a "one-pot" procedure without over-alkylation.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
3-Fluoro-4-methylaniline 1.0SubstrateLimiting reagent.[1]
Acetaldehyde 1.1 - 1.2Alkyl SourceFreshly distilled or high purity.[1]
Acetic Acid (AcOH) 1.0 - 2.0CatalystActivates imine formation.[1]
NaBH(OAc)₃ 1.4 - 1.5Reducing Agent"STAB". Safer/more selective than NaBH₃CN.
DCE or DCM SolventMedium1,2-Dichloroethane (DCE) is preferred.[1][2]
Step-by-Step Workflow
  • Imine Formation (The "Head Start"):

    • Dissolve 3-Fluoro-4-methylaniline (1.0 eq) in DCE (0.2 M concentration).

    • Add Acetic Acid (1.5 eq).

    • Cool to 0°C.[3][4]

    • Add Acetaldehyde (1.1 eq) dropwise.[1]

    • Crucial Step: Allow to stir for 30–60 minutes. This ensures the equilibrium shifts to the imine before reduction begins.

  • Selective Reduction:

    • Add Sodium Triacetoxyborohydride (1.5 eq) in one portion.

    • Allow the reaction to warm to room temperature (20–25°C).

    • Stir for 2–4 hours. Monitor via TLC or LCMS.[2][3]

    • Checkpoint: You should see the disappearance of the imine and formation of the mono-ethyl product.

  • Work-up (Basification):

    • Quench by slowly adding saturated aqueous NaHCO₃ (gas evolution will occur).[1]

    • Extract with DCM (x3).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2][3][4]

  • Hydrochloride Salt Formation:

    • Dissolve the crude oil in minimal dry Diethyl Ether (or EtOAc if solubility is high).

    • Cool to 0°C.[3][4]

    • Add 2M HCl in Diethyl Ether (or Dioxane) dropwise until pH < 2.[1]

    • The precipitate is your target: N-ethyl-3-fluoro-4-methylaniline hydrochloride .[1]

    • Filter and wash with cold ether.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Category A: Yield & Selectivity

Q: I still see ~10% starting material (aniline) remaining. Should I add more acetaldehyde?

  • Diagnosis: The imine formation equilibrium likely stalled.

  • Fix: Do not add more aldehyde immediately, as this promotes over-alkylation during workup. Instead, ensure you used Acetic Acid . The 3-fluoro group withdraws electrons, making the aniline less nucleophilic. It requires acid catalysis to push imine formation.

  • Protocol Adjustment: Increase AcOH to 2.0 equivalents and extend the pre-reduction stir time to 2 hours.

Q: I am detecting N,N-diethyl (double alkylated) impurities. Why?

  • Diagnosis: This usually happens if you use Sodium Borohydride (NaBH₄) instead of STAB , or if you add the reducing agent before the aldehyde (reductive alkylation vs. direct reduction).

  • Fix: Switch to Sodium Triacetoxyborohydride (STAB). It is less basic and tolerates the aldehyde better. Ensure you follow the "Imine Formation" wait time (Step 1 above) strictly.

Category B: Salt Formation & Physical State[2]

Q: Upon adding HCl, my product "oiled out" into a sticky goo instead of crystallizing.

  • Diagnosis: This is common with aniline salts. It indicates the solvent system is too polar or contains residual water/alcohol.

  • Fix:

    • Decant the solvent from the oil.

    • Triturate: Add fresh, dry Diethyl Ether or Hexanes and scratch the side of the flask vigorously with a glass rod.

    • Sonication: Sonicate the oil in ether to induce nucleation.

    • Recrystallization: If it remains an oil, dissolve in minimal hot Isopropanol (IPA) and slowly add Diethyl Ether until cloudy, then cool.

Q: My product turned pink/brown during drying.

  • Diagnosis: Free anilines are oxidation-prone.[1] The hydrochloride salt is stable, but if excess acid wasn't used, some free base might remain.

  • Fix: Ensure the salt formation step reaches a pH of 1-2. Store the final solid under Nitrogen/Argon in the dark.

Comparative Data: Why Change Methods?

FeatureDirect Alkylation (Et-I + Base)Reductive Amination (Acetaldehyde + STAB)
Mono-Selectivity Poor (60:40 Mono:Di mix common)Excellent (>95:5)
Yield 40 - 60% (after difficult purification)85 - 95%
Purification Requires Column ChromatographyFiltration / Recrystallization
Reaction Time 12 - 24 Hours3 - 5 Hours

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • [1]

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews.

  • Sigma-Aldrich. "Product Specification: 3-Fluoro-4-methylaniline."[1]

    • [1]

  • Master Organic Chemistry.

Sources

Optimization

Identification and characterization of impurities in N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Topic: Identification and Characterization of Impurities Ticket ID: #EFM-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1][2] Executive Summary & Compound Profile We...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Identification and Characterization of Impurities Ticket ID: #EFM-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division[1][2]

Executive Summary & Compound Profile

Welcome to the technical support hub for N-ethyl-3-fluoro-4-methylaniline hydrochloride . This guide addresses the structural integrity, impurity profiling, and analytical characterization of this specific fluorinated aniline intermediate.

Compound Identity:

  • Systematic Name: N-Ethyl-3-fluoro-4-methylaniline hydrochloride[1][2]

  • Core Structure: Secondary amine (aniline derivative)[2]

  • Key Functional Groups: Fluorine (C3), Methyl (C4), N-Ethyl (amine), Hydrochloride salt.[1][2]

  • Molecular Formula: C₉H₁₂FN[1][2] · HCl

  • Critical Attribute: The hydrochloride salt form improves solubility in aqueous media but increases hygroscopicity, often leading to "sticky" solid handling issues.

Impurity Profiling: Origins & Chemistry

Understanding how the molecule is made is the only way to predict what impurities are present. The synthesis typically involves the N-alkylation of the parent aniline (3-Fluoro-4-methylaniline) using an ethylating agent (Ethyl bromide/iodide or via reductive amination with acetaldehyde).[1][2]

Table 1: Critical Impurity Profile
Impurity IDNameOriginRelative Retention (RRT)*Detection Characteristic
IMP-A 3-Fluoro-4-methylaniline Unreacted Starting Material. Incomplete alkylation.[1][2]~0.8 (Elutes earlier)Primary amine.[2] Distinct NH₂ stretch in IR.[2]
IMP-B N,N-Diethyl-3-fluoro-4-methylaniline Over-Alkylation. Reaction of the product with excess ethylating agent.[1][2]~1.3 (Elutes later)Tertiary amine.[2] No NH signal in NMR.[2]
IMP-C 2-Fluoro-4-methyl isomer Regioisomer. Carryover from the synthesis of the starting aniline (nitration/reduction steps).[1][2]~0.95 - 1.05 (Difficult separation)^{19}F NMR shift is distinct.[1][2]
IMP-D N-Oxide / Azo-dimers Degradation. Oxidation of the aniline nitrogen upon exposure to air/light.[1][2]Variable (often broad peaks)M+16 (N-oxide) or dimer mass in MS.[1][2]

*RRT is estimated based on standard C18 Reverse Phase behavior where hydrophobicity increases with alkylation (Primary < Secondary < Tertiary).[1][2]

Visualizing Impurity Pathways

The following diagram illustrates the kinetic competition during synthesis that leads to the observed impurity profile.

ImpurityPathways Start Starting Material (3-Fluoro-4-methylaniline) Product TARGET PRODUCT (N-Ethyl-3-fluoro-4-methylaniline) Start->Product Primary Reaction (Mono-alkylation) Reagent + Ethylating Agent (Et-X or Acetaldehyde) Imp_Over IMPURITY B (N,N-Diethyl analog) Product->Imp_Over Secondary Reaction (Over-alkylation) Imp_Ox IMPURITY D (Oxidation Products) Product->Imp_Ox Air/Light Exposure (Storage)

Caption: Reaction pathway showing the kinetic competition between the desired mono-alkylation and the parasitic over-alkylation (Impurity B), alongside storage-dependent oxidation.

Analytical Method Development (The "How-To")

Due to the basic nature of the aniline nitrogen, peak shape is the primary challenge. You must control the ionization state.

Recommended Protocol: HPLC-UV/MS[1][2][3]
  • Column: C18 (End-capped), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.[2]5) OR 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile (LC-MS grade).[1][2][3]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV @ 254 nm (Aromatic ring) and MS (ESI Positive Mode).[2]

  • Gradient:

Time (min)% Mobile Phase BRationale
0.05Initial hold to retain polar salts/starting material.[1][2]
15.090Gradual ramp to elute the lipophilic N,N-diethyl impurity.
18.090Wash column.[1][2]
18.15Re-equilibration.[2]
Troubleshooting the Chromatography

If you encounter poor resolution or "ghost peaks," use this decision matrix.

Troubleshooting Issue Start: Observed Issue PeakTailing Peak Tailing? Issue->PeakTailing GhostPeaks Ghost Peaks? Issue->GhostPeaks SplitPeaks Split Peaks? Issue->SplitPeaks Action_pH Action: Add 0.1% TEA or Lower pH (<3.0) PeakTailing->Action_pH Yes (Silanol interaction) Action_Blank Action: Run Blank Injection. Check Injector Carryover. GhostPeaks->Action_Blank Yes (Carryover) Action_Sample Action: Check Solvent Strength. Dissolve sample in Mobile Phase A. SplitPeaks->Action_Sample Yes (Solvent mismatch)

Caption: Diagnostic workflow for common HPLC anomalies associated with amine salts.

Structural Characterization (The Proof)

To definitively prove you have the N-ethyl form and not the N,N-diethyl or N-methyl analog, you need NMR.[1][2]

^{1}H NMR Interpretation (DMSO-d₆)
  • The Ethyl Group: Look for a triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~3.1 ppm (2H, -CH₂-).[1][2]

    • Differentiation: If you see two ethyl groups (integration doubles), you have Impurity B. If you see a singlet at ~2.8 ppm, you have the N-methyl analog (wrong starting material).[2]

  • The Amine Proton: A broad singlet at ~5-6 ppm (exchangeable with D₂O).[1][2] In the HCl salt, this may shift downfield to ~9-10 ppm and appear as a broad ammonium peak.[1][2]

  • The Aromatic Region: The fluorine coupling will split the aromatic signals. Expect complex multiplets rather than simple doublets.

^{19}F NMR (The "Superpower")
  • Run a proton-decoupled ^{19}F scan.[1][2]

  • Result: You should see a single sharp peak around -120 to -130 ppm (relative to CFCl₃).[1][2]

  • Impurity Detection: Any small satellite peaks in this region indicate regioisomers (e.g., 2-fluoro isomer) that HPLC might miss.[1][2]

Frequently Asked Questions (FAQ)

Q1: My sample is turning pink/brown on the bench. Is it degraded?

  • A: Likely, yes.[2] Anilines are oxidation-sensitive.[1][2] The color change indicates the formation of trace azo-compounds or N-oxides.[1][2] While the bulk purity might still be >98%, these highly colored impurities can interfere with optical assays. Store at -20°C under Argon.

Q2: The retention time of my main peak shifts between runs.

  • A: This is a classic "pH drift" issue.[2] The amine's pKa is likely near the pH of your mobile phase. Small changes in buffer preparation or temperature can shift the ionization equilibrium. Ensure your buffer capacity is >10mM and pH is adjusted precisely.

Q3: Can I analyze the HCl salt directly by GC-MS?

  • A: No. The salt will decompose or deposit in the liner.[2] You must perform a "free-basing" extraction (add NaOH, extract with DCM) before GC injection.[1][2] Alternatively, use Headspace GC only if looking for residual solvents, not the aniline itself.

Q4: How do I remove the N,N-diethyl impurity (Impurity B)?

  • A: This is difficult by crystallization due to structural similarity.[2] Flash Chromatography is recommended.[1][2] The tertiary amine (Impurity B) is significantly less polar than the secondary amine (Product).[2] Use a gradient of Hexane:Ethyl Acetate (starting 95:5). Impurity B will elute first.[2]

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[2] International Conference on Harmonisation, 2006. Link

  • Snyder, L. R., et al. Practical HPLC Method Development.[2] 2nd Edition, Wiley-Interscience, 1997.[1][2] (Standard text for Reverse Phase logic).

  • PubChem Compound Summary. 3-Fluoro-4-methylaniline (Parent Compound Data).[1][2] National Center for Biotechnology Information.[2] Link[2]

  • Thermo Fisher Scientific. Separation of Aniline Derivatives by HPLC (Application Note). (General reference for aniline separation conditions). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated aromatic amines.

Sources

Troubleshooting

Overcoming challenges in the purification of N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of N-ethyl-3-fluoro-4-methylaniline hydrochloride . Secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of N-ethyl-3-fluoro-4-methylaniline hydrochloride .

Secondary halogenated anilines present unique purification challenges. They are highly susceptible to aerial oxidation, their free bases are often difficult-to-handle oils, and their hydrochloride salts are notoriously hygroscopic. This guide synthesizes field-proven methodologies, explaining the chemical causality behind each step to ensure you achieve high-purity, crystalline material.

Physicochemical Profiling

Understanding the quantitative parameters of your target compound is the first step in designing a rational purification strategy.

ParameterQuantitative ValuePurification Implication
Molecular Weight (Free Base) 153.20 g/mol Determines stoichiometric equivalents for HCl addition.
Molecular Weight (HCl Salt) 189.66 g/mol Used for calculating theoretical yield and recovery.
Physical State (Free Base) Liquid / Low-melting solidAmenable to vacuum distillation for bulk impurity removal.
Physical State (HCl Salt) Crystalline SolidProne to hygroscopicity; requires anhydrous handling.
Estimated pKa (Conjugate Acid) 4.5 – 5.0Requires aqueous pH > 8 for quantitative free base extraction.
Air Sensitivity High (Secondary Amine)Rapidly oxidizes to colored byproducts; purge with N₂/Ar.

Strategic Purification Workflow

Direct purification of amine hydrochlorides on standard silica gel is highly challenging due to their extreme polarity and potential for irreversible binding to the stationary phase[1]. Therefore, the most reliable strategy involves converting the crude salt to its free base, purifying the neutral molecule, and subsequently reprecipitating the anhydrous salt.

G Crude Crude HCl Salt FreeBase Neutralize (NaOH) Extract (EtOAc) Crude->FreeBase Organic Organic Phase (Free Amine) FreeBase->Organic Aqueous Aqueous Phase (Salts) FreeBase->Aqueous Discard Purify Silica Plug / Activated Carbon Organic->Purify Salt Anhydrous HCl in Isopropanol Purify->Salt Crystallize Recrystallize (iPrOH/Et2O) Salt->Crystallize Pure Pure Target Compound Crystallize->Pure

Workflow for the purification of N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Validated Experimental Methodologies

Protocol A: Free Base Isolation and Decolorization

Causality: Oxidized aniline impurities are highly conjugated and often co-crystallize with the target salt. By isolating the free base, we can utilize activated carbon or silica to selectively adsorb these polar, colored byproducts[2].

  • Neutralization (Self-Validating Step): Suspend the crude N-ethyl-3-fluoro-4-methylaniline hydrochloride in ethyl acetate (EtOAc). Slowly add 1M aqueous NaOH under vigorous stirring. Validate completion by testing the aqueous layer with pH paper; it must read pH > 8 to ensure complete deprotonation.

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the free amine into the organic layer. Wash the organic phase once with deionized water and once with saturated NaCl (brine) to remove residual inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes. Filter out the drying agent.

  • Decolorization: Add 5-10% (w/w) activated carbon to the organic solution. Heat gently (40°C) for 15 minutes, then perform a hot gravity filtration through a pad of Celite to remove the carbon[2]. The resulting filtrate should be significantly lighter in color (pale yellow to colorless).

Protocol B: Anhydrous Hydrochloride Salt Formation

Causality: The electronegative chloride ion in the salt matrix acts as a strong hydrogen bond acceptor, making the compound highly prone to capturing atmospheric moisture[3]. Strict anhydrous conditions prevent the product from "oiling out" during crystallization.

  • Solvent Exchange: Concentrate the decolorized free base under reduced pressure. Redissolve the resulting oil in anhydrous isopropanol (iPrOH).

  • Salt Precipitation: Cool the solution to 0°C in an ice bath. Slowly add 1.05 equivalents of anhydrous HCl (e.g., 4M HCl in dioxane). A white precipitate should begin to form immediately.

  • Anti-Solvent Crystallization: Allow the mixture to warm to room temperature. Slowly add anhydrous diethyl ether (Et₂O) dropwise until a slight, persistent turbidity is observed (the cloud point).

  • Maturation & Isolation: Cool the flask to 4°C overnight to maximize crystal growth. Collect the crystals via vacuum filtration, wash with ice-cold Et₂O, and dry immediately in a vacuum desiccator over P₂O₅ or silica gel.

Troubleshooting & FAQs

Q1: My hydrochloride salt is "oiling out" instead of forming solid crystals. What causes this and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the solute melts below the temperature at which it saturates the solvent. For aniline hydrochlorides, this is almost exclusively caused by the presence of trace water due to the salt's inherent hygroscopicity[3]. Fix: Ensure all solvents are strictly anhydrous. If oiling out occurs, reheat the mixture until homogeneous, add a small amount of the primary solvent (isopropanol) to decrease the saturation level, and cool the solution much more slowly. Adding a seed crystal exactly at the cloud point forces crystalline nucleation instead of liquid separation[1].

Q2: The isolated product is heavily discolored (pink, red, or brown). How can I remove these impurities? A2: Secondary anilines are highly susceptible to aerial oxidation, forming polyaniline-like byproducts. These impurities are difficult to remove by simple recrystallization of the salt. Fix: Convert the salt back to the free base. For minor discoloration, treat the organic solution with activated carbon[2]. For heavy contamination, the free base should be purified by vacuum distillation. Because the oxidized byproducts are non-volatile high-boilers, the target aniline will distill over cleanly under reduced pressure[4],[5].

Q3: How do I separate the target compound from N,N-diethyl-3-fluoro-4-methylaniline (an over-alkylation impurity)? A3: Over-alkylation is a common side reaction. Because the tertiary amine (N,N-diethyl) lacks an N-H bond, it cannot act as a hydrogen bond donor, giving it significantly different chromatographic mobility compared to your secondary amine target. Fix: Perform standard silica gel column chromatography on the free base mixture using a non-polar solvent system (e.g., hexane/ethyl acetate). The tertiary amine will elute faster than the secondary amine. Once separated, reconvert the pure secondary amine fractions to the hydrochloride salt[1].

Q4: Why does my purified solid turn into a sticky paste after being left on the benchtop? A4: This is a classic symptom of deliquescence. The chloride ion in the salt matrix strongly coordinates with atmospheric water molecules, eventually drawing in enough moisture to dissolve the crystal lattice[3]. Fix: Always store the purified hydrochloride salt in a tightly sealed, amber glass vial backfilled with argon or nitrogen. Handle the solid quickly in ambient air, or ideally, manipulate it inside a glovebox or under a dry nitrogen stream.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - NIH PMC. [Link]

  • Purify and dry aniline? - Reddit (r/chemistry). [Link]

  • US10889539B2 - Aniline purification process - Google P

Sources

Optimization

Technical Support Center: Troubleshooting N-Ethyl-3-fluoro-4-methylaniline Hydrochloride Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behavior of N-ethyl-3-fluoro-4-methylaniline hydrochloride .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical behavior of N-ethyl-3-fluoro-4-methylaniline hydrochloride . This compound is a highly valuable secondary aniline derivative used extensively as a pharmaceutical intermediate. However, its unique structural features—a secondary amine, a halogen atom, a methyl group, and its formulation as a hydrochloride salt—create a perfect storm for competing side reactions.

This guide moves beyond basic troubleshooting by explaining the underlying mechanistic causality of side-product formation and providing self-validating experimental protocols to ensure your workflows are robust and reproducible.

Diagnostic Workflow for Secondary Aniline Reactions

Before diving into specific FAQs, use the following diagnostic decision tree to identify the root cause of the side products in your reaction.

TroubleshootingTree Start Reaction Issue with N-ethyl-3-fluoro-4-methylaniline HCl Q1 What is the primary symptom? Start->Q1 Symptom1 Over-alkylation (Tertiary/Quaternary Amines) Q1->Symptom1 Symptom2 Regioisomer Mixtures (Ring Substitution) Q1->Symptom2 Symptom3 Dark Brown/Black Coloration Q1->Symptom3 Sol1 Switch to Reductive Amination or use RuPhos/BrettPhos for cross-coupling Symptom1->Sol1 Sol2 Protect amine (Acylation) to prevent protonation and control directing effects Symptom2->Sol2 Sol3 Degass solvents (Ar/N2), lower temperature, avoid oxidizing metals Symptom3->Sol3

Diagnostic workflow for troubleshooting N-ethyl-3-fluoro-4-methylaniline side products.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Section A: N-Alkylation and Cross-Coupling Issues

Q1: Why am I seeing significant amounts of tertiary amine or quaternary ammonium salts during N-alkylation? Mechanistic Causality: Over-alkylation is a classic challenge when working with secondary anilines. The nitrogen atom's lone pair makes it inherently nucleophilic[1]. When you alkylate N-ethyl-3-fluoro-4-methylaniline with an alkyl halide, the resulting tertiary amine often remains sufficiently nucleophilic to react again, forming a quaternary ammonium salt[1]. This is exacerbated by the inductive electron-donating effect of the newly added alkyl group. Solution: Avoid direct alkylation with highly reactive alkyl halides. Instead, utilize reductive amination with aldehydes/ketones, which inherently stops at the tertiary amine stage without forming quaternary salts. If you must use alkyl halides, employ stoichiometric control (excess aniline) or bulky electrophiles to sterically hinder over-alkylation[1].

Q2: I am attempting a Buchwald-Hartwig amination, but I am observing poor conversion and bisarylation. How do I fix this? Mechanistic Causality: Secondary anilines are sterically hindered and less nucleophilic than primary alkylamines, making oxidative addition and subsequent reductive elimination challenging[2]. Furthermore, secondary anilines can undergo competitive


-hydride elimination or bisarylation if the catalyst is not properly tuned[3].
Solution:  The judicious choice of the supporting ligand is critical. Switch from first-generation ligands (like BINAP or DPPF) to sterically hindered, electron-rich dialkylbiaryl phosphine ligands. RuPhos  and BrettPhos  are specifically engineered to favor monoligated palladium species, accelerating reductive elimination and preventing side reactions with secondary amines[2].
Section B: Electrophilic Aromatic Substitution (EAS) Regioselectivity

Q3: My halogenation/nitration reaction is yielding a complex mixture of regioisomers. How do I control the directing effects? Mechanistic Causality: This is a fundamental issue of protonation. As a free base, the -NHEt group is a strong electron-donating group and an ortho/para director[4]. However, because your starting material is a hydrochloride salt , or if your reaction utilizes strong acids (e.g.,


 in nitration), the amine is protonated to form an anilinium cation (

)[5]. The positive charge on the nitrogen strongly withdraws electron density from the ring, transforming it into a strongly deactivating meta-director [4][5][6]. This directly competes with the directing effects of the fluorine and methyl groups, leading to statistical mixtures.

RegioselectivityLogic Start N-ethyl-3-fluoro-4-methylaniline Path1 Acidic Conditions (Protonation) Start->Path1 Path2 Acylation (Protection) Start->Path2 Intermediate1 Anilinium Cation (-NH2Et+) Path1->Intermediate1 Intermediate2 Acetanilide Derivative (-N(Et)Ac) Path2->Intermediate2 Result1 Strong Meta-Director Ring Deactivated Intermediate1->Result1 Result2 Ortho/Para-Director Sterically Hindered Intermediate2->Result2

Logical relationship of directing effects based on amine protonation vs. protection.

Solution: You must decouple the amine's basicity from its directing ability. Convert the free base to an amide (e.g., using acetic anhydride)[7]. The amide lone pair is resonance-stabilized with the carbonyl, drastically reducing its basicity (preventing protonation) while maintaining its ortho/para directing ability[7].

Section C: Oxidation and Degradation

Q4: My reaction mixture rapidly turns dark brown or black, and my isolated yield is very low. What is happening? Mechanistic Causality: The amino group makes the aromatic ring highly electron-rich and extremely susceptible to oxidation[8]. Exposure to atmospheric oxygen, especially in the presence of transition metals or under basic conditions, leads to the formation of highly colored impurities such as benzoquinones, nitroso compounds, or polyaniline-like oligomeric species[8][9]. Solution: Always handle the free base form of N-ethyl-3-fluoro-4-methylaniline under an inert atmosphere (Argon or Nitrogen)[8]. If complexing with metals, avoid highly oxidizing metal salts (e.g., use


 instead of 

if possible), and consider adding a sacrificial antioxidant to the reaction mixture[8].

Quantitative Data: Side-Product Profiles by Reaction Condition

The following table summarizes the expected side-product profiles based on the reaction conditions applied to N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Reaction TypeReagents / ConditionsMain Desired ProductPrimary Side-ProductsMitigation Strategy
N-Alkylation Alkyl Iodide,

, DMF, 80°C
Tertiary AmineQuaternary ammonium salts (15-30%)Switch to reductive amination.
Cross-Coupling Ar-Br,

, BINAP,

Diarylalkyl AmineBisarylation, reduced Ar-H (<40% yield)Use RuPhos or BrettPhos ligands.
EAS (Nitration)

,

, 0°C
ortho-Nitro derivativemeta-Nitro isomers (due to

)
Protect as acetamide prior to EAS.
Free-basing

(aq), Air exposure, 25°C
Free secondary amineBenzoquinones, dark oligomersDegas solvents; work under Argon.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol 1: Selective Tertiary Amine Synthesis via Reductive Amination

Purpose: To cleanly alkylate the secondary amine without the risk of quaternary salt formation.

  • Free-basing: Suspend N-ethyl-3-fluoro-4-methylaniline hydrochloride (1.0 eq) in degassed dichloromethane (DCM). Add saturated aqueous

    
     (1.5 eq) and stir vigorously for 15 minutes under Argon. Extract the organic layer, dry over anhydrous 
    
    
    
    , and filter.
  • Imine Formation: To the DCM solution, add the target aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 2 hours.

    • Validation Step: Sample the reaction for GC-MS or LC-MS. The mass of the starting secondary amine (

      
       153 for free base) should disappear, replaced by the intermediate iminium ion mass.
      
  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (

    
    ) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.
    
  • Quench & Isolate: Quench with 1N

    
     to pH 10. Extract with DCM, wash with brine, dry, and concentrate.
    
    • Validation Step:

      
      -NMR should show the disappearance of the N-H proton (typically broad singlet around 3.5-4.0 ppm) and the appearance of new alkyl protons, with zero evidence of quaternary salt downfield shifts.
      
Protocol 2: Regiocontrolled Electrophilic Bromination

Purpose: To brominate the aromatic ring cleanly without meta-directing interference from the protonated amine.

  • Protection: Dissolve the free base of N-ethyl-3-fluoro-4-methylaniline (1.0 eq) in pyridine (2.0 eq) and DCM. Dropwise add acetic anhydride (1.2 eq) at 0°C. Stir for 2 hours.

    • Validation Step: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material. The resulting acetamide is significantly less polar.

  • Bromination: Dissolve the isolated acetamide in glacial acetic acid. Add N-bromosuccinimide (NBS) (1.05 eq) and stir at room temperature in the dark for 4 hours.

  • Deprotection: Concentrate the acetic acid under vacuum. Dissolve the crude brominated intermediate in ethanol, add 6N

    
    , and reflux for 12 hours.
    
  • Isolation: Cool, neutralize with aqueous

    
    , and extract with ethyl acetate.
    
    • Validation Step: GC-MS will confirm the addition of one bromine atom (

      
       / 
      
      
      
      isotopic pattern). NMR will confirm the regiochemistry based on the coupling constants of the remaining aromatic protons, proving the ortho/para directing effect was maintained.

References

  • Pearson+ - Protonation of aniline slows electrophilic aromatic substitution. Pearson.[Link]

  • Reactions of Aniline. Chemistry Steps.[Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals.[Link]

  • 10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts.[Link]

  • Meta-directing nature of anilinium cations. Chemistry Stack Exchange.[Link]

Sources

Troubleshooting

Troubleshooting peak tailing in HPLC analysis of N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Status: Operational Ticket ID: ANL-EFMA-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ANL-EFMA-001 Lead Scientist: Dr. A. Vance, Senior Application Specialist

Executive Summary & Analyte Profile

The Challenge: N-ethyl-3-fluoro-4-methylaniline hydrochloride is a secondary amine with a halogenated aromatic ring. In HPLC, the primary cause of peak tailing for this class of compounds is the secondary silanol interaction .[1][2]

Because the analyte is a hydrochloride salt, it dissociates immediately in the mobile phase. The resulting protonated secondary amine (


) acts as a cation exchanger with residual ionized silanol groups (

) on the stationary phase. This interaction is kinetically slow, resulting in the characteristic "shark fin" tailing.

Analyte Physicochemical Profile:

PropertyValue / CharacteristicImpact on Chromatography
Functional Group Secondary Amine (N-Ethyl)High potential for hydrogen bonding and cation exchange with silanols.
Substituents 3-Fluoro, 4-MethylFluorine increases lipophilicity but lowers pKa slightly via inductive withdrawal.
Estimated pKa ~5.0 – 5.4 (Conjugate Acid)At pH < 5, the molecule is protonated (Cationic). At pH > 7, it is Neutral.
LogP ~2.8 – 3.2Moderately hydrophobic; requires organic modifier (ACN/MeOH) for elution.

Diagnostic Workflow

Before altering your method, use this logic tree to isolate the root cause of the tailing.

TroubleshootingLogic Start ISSUE: Peak Tailing Observed Check_pH STEP 1: Check Mobile Phase pH Start->Check_pH pH_Mid pH 3.0 - 7.0 (The Danger Zone) Check_pH->pH_Mid Is pH in range? Check_Col STEP 2: Check Column Chemistry Check_pH->Check_Col pH is Optimized Action_pH ACTION: Move to pH < 2.5 or pH > 9.0 pH_Mid->Action_pH Silanols & Amine both ionized Col_TypeA Standard Silica / Non-Endcapped? Check_Col->Col_TypeA Old Column Tech? Check_Phys STEP 3: Check System/Sample Check_Col->Check_Phys Column is Modern Action_Col ACTION: Switch to Hybrid (BEH) or Base-Deactivated (BDS) Col_TypeA->Action_Col High Silanol Activity Sample_Sol Sample in 100% Organic? Check_Phys->Sample_Sol Strong Solvent Effect? Action_Dil ACTION: Match Sample Diluent to Initial Mobile Phase Sample_Sol->Action_Dil

Figure 1: Diagnostic logic for isolating peak tailing sources. The "Danger Zone" (pH 3-7) is where both the analyte and the silica surface are charged, maximizing tailing.

Technical Support FAQs

Category A: Mobile Phase Chemistry[3]

Q: I am using Acetonitrile and Water (50:50) with no buffer. Why is the peak tailing? A: This is the most common error. Without a buffer:

  • Uncontrolled pH: The pH of "neutral" water varies (usually pH 5-6 due to dissolved CO2). At this pH, your amine is protonated (

    
    ) and the column silanols are ionized (
    
    
    
    ). This creates a strong ion-exchange mechanism that drags the peak tail.
  • Lack of Counter-Ions: You need a buffer (like phosphate or formate) to provide counter-ions that compete for the active sites on the silica.

Q: Which buffer system do you recommend for this specific fluoro-aniline? A: We recommend two distinct strategies depending on your column hardware:

  • Strategy 1 (Traditional C18): Low pH Suppression.

    • Buffer: 20-25 mM Potassium Phosphate (monobasic).

    • pH: Adjust to pH 2.3 - 2.5 with Phosphoric Acid.

    • Mechanism: At pH < 2.5, the silanols on the silica surface are protonated (

      
      ) and neutral. They cannot bind the amine cation.
      
  • Strategy 2 (Hybrid/Polymer Column): High pH Neutralization.

    • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide.

    • pH: Adjust to pH 9.5 - 10.0 .

    • Mechanism: At pH 10 (which is > pKa + 2), the N-ethyl-3-fluoro-4-methylaniline is 100% deprotonated (neutral). Neutral molecules do not interact with silanols. Note: Only use this with high-pH stable columns (e.g., Waters XBridge, Phenomenex Gemini).

Q: Can I use Triethylamine (TEA) as a "magic bullet"? A: Yes. If you cannot change your pH significantly, add 0.1% Triethylamine (TEA) to the mobile phase.[3] TEA is a stronger base than your analyte; it will saturate the active silanol sites, effectively "blocking" them so your analyte can pass through without tailing.

Category B: Stationary Phase Selection

Q: I am using a generic C18 column. Is this sufficient? A: Likely not. Generic or older "Type A" silica columns have high metal content and acidic silanols. For N-ethyl-3-fluoro-4-methylaniline, you require:

  • Base Deactivated Silica (BDS): Chemically treated to remove acidity.

  • Heavy End-capping: A secondary bonding step (e.g., trimethylsilane) that covers accessible silanols.

  • Hybrid Particles: (Preferred) Columns using ethylene-bridged hybrid (BEH) technology have significantly fewer surface silanols.

Recommended Column Classes:

  • Premium: Waters XBridge BEH C18 / Phenomenex Gemini-NX (High pH stable).

  • Standard: Agilent Zorbax Eclipse Plus / Thermo Hypersil GOLD (Heavily end-capped).

Category C: Sample Preparation

Q: My retention time is stable, but the front of the peak looks normal while the tail is massive. Could this be the diluent? A: Yes. If you dissolved the hydrochloride salt in 100% Acetonitrile or Methanol to ensure solubility, but your mobile phase is 80% water, you will experience "solvent mismatch."

  • The Physics: The strong solvent plug travels down the column faster than the analyte, disrupting the equilibrium at the head of the column.

  • The Fix: Dissolve the sample in the initial mobile phase composition (e.g., 20% ACN / 80% Buffer). If solubility is an issue, use the minimum amount of organic solvent possible.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of Silanol-Blocking Mobile Phase (Low pH)

Use this for standard C18 columns to force peak symmetry.

  • Reagents: HPLC Grade Water, Potassium Phosphate Monobasic (

    
    ), 85% Phosphoric Acid (
    
    
    
    ).
  • Weigh: 3.40 g of

    
     (for 25 mM concentration in 1L).
    
  • Dissolve: Add to 950 mL of HPLC water. Stir until dissolved.

  • Adjust pH: Add Phosphoric Acid dropwise while monitoring with a calibrated pH meter until pH reaches 2.3 ± 0.1 .

  • Filter: Filter through a 0.22 µm nylon membrane.

  • Mix: Combine with Acetonitrile (e.g., 60:40 Buffer:ACN) or use in a gradient line.

Protocol B: Column Regeneration (Removing Adsorbed Amines)

If tailing worsens over time, the basic amine may be accumulating on the column.

  • Flush 1: 95% Water / 5% Acetonitrile (20 column volumes) to remove buffers.

  • Flush 2: 100% Acetonitrile (20 column volumes).

  • Flush 3 (The Key Step): 0.1% Trifluoroacetic Acid (TFA) in 50:50 Water:Acetonitrile. The low pH TFA acts as an ion-pairing agent to solubilize and wash off stuck amines.

  • Flush 4: 100% Acetonitrile.

  • Re-equilibrate: Return to initial mobile phase conditions.

Quantitative Comparison of Interventions

Intervention StrategyUSP Tailing Factor (Typical)Column Lifetime ImpactMS Compatibility
No Buffer (Water/ACN) > 2.5 (Fail)NeutralYes
Phosphate Buffer (pH 2.5) 1.1 – 1.3 (Pass)HighNo (Non-volatile)
Formate Buffer (pH 3.0) 1.5 – 1.8 (Marginal)HighYes
High pH (pH 10) + Hybrid Col 1.0 – 1.1 (Excellent)High (Specific cols only)Yes
TEA Additive (0.1%) 1.2 – 1.4 (Pass)ModerateNo (Ion suppression)

References

  • Waters Corporation. "Effect of pH on the Retention of Basic Compounds." Waters Application Notes. Available at: [Link]

  • Phenomenex. "Troubleshooting Peak Tailing in HPLC." Technical Guides. Available at: [Link]

  • Chrom Tech, Inc. "Primary Causes of Peak Tailing in HPLC." Chrom Tech Knowledge Base. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline." PubChem. Available at: [Link]

  • Shimadzu. "Fundamental Guide to HPLC Column Selection." Shimadzu Excellence in Science. Available at: [Link]

Sources

Optimization

Methods for removing residual solvents from N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Product: N-ethyl-3-fluoro-4-methylaniline hydrochloride Document ID: TSC-SOLV-049 | Version: 2.1 | Audience: R&D, Process Chemistry Introduction: The Criticality of Purity As a hydrochloride salt of an aniline derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Product: N-ethyl-3-fluoro-4-methylaniline hydrochloride

Document ID: TSC-SOLV-049 | Version: 2.1 | Audience: R&D, Process Chemistry

Introduction: The Criticality of Purity

As a hydrochloride salt of an aniline derivative, N-ethyl-3-fluoro-4-methylaniline HCl presents a dual challenge during isolation: it is prone to oxidative degradation (color change) and tends to form solvates (trapping solvent within the crystal lattice).

Residual solvents are not merely impurities; they are potential catalysts for degradation and regulatory compliance failures (ICH Q3C). This guide moves beyond basic "drying" to provide a mechanistic approach to purification and solvent removal, ensuring your compound meets the stringent requirements of drug development.

Module 1: Diagnostic & Analysis (The Triage)

Before applying heat or vacuum, you must characterize the nature of the residual solvent. Is it adsorbed on the surface, or is it part of the crystal structure?

Step 1: Distinguish Surface vs. Bound Solvent

Use Thermogravimetric Analysis (TGA) combined with Differential Scanning Calorimetry (DSC) .

  • Scenario A (Surface Solvent): Mass loss occurs gradually starting near ambient temperature (

    
    ).
    
    • Action: Standard Vacuum Drying (Module 2).

  • Scenario B (Solvate/Bound): Mass loss occurs in a distinct "step" at a specific temperature (often

    
    ), or DSC shows a desolvation endotherm before the melting point.
    
    • Action: Recrystallization or Azeotropic Displacement (Module 3).

Step 2: Quantify via Headspace GC (HS-GC)

Do not rely on Loss on Drying (LOD). LOD cannot distinguish between water, solvents, or loss of HCl. Use HS-GC to identify specific solvents (Ethanol, Ethyl Acetate, Toluene) and ensure they are within ICH limits.

ICH Q3C (R8) Limits for Common Process Solvents:

Solvent Class Solvent Name PDE (mg/day) Concentration Limit (ppm)
Class 2 Toluene 8.9 890
Class 2 Methanol 30.0 3000
Class 3 Ethanol 50 (max) 5000
Class 3 Ethyl Acetate 50 (max) 5000

| Class 3 | Isopropanol | 50 (max) | 5000 |

Module 2: Thermal & Vacuum Methods (Standard of Care)

For surface solvents and loosely bound moisture.

WARNING: Hydrochloride salts can dissociate at high temperatures under high vacuum (


). Losing HCl reverts the salt to the free base, altering solubility and potency.
Protocol: Nitrogen-Bleed Vacuum Drying

This method minimizes oxidation (browning) while effectively removing solvents.

  • Preparation: Mill the solid to a fine powder (Target

    
    ) to reduce diffusion path length.
    
  • Setup: Place sample in a vacuum oven. Connect a dry nitrogen line to the bleed valve.

  • Cycle:

    • Phase 1 (Inerting): Pull vacuum to

      
      , then backfill with 
      
      
      
      to ambient pressure. Repeat 3x.
    • Phase 2 (Ramping): Set vacuum to

      
       (do not go to ultra-high vacuum). Ramp temp to 
      
      
      
      . Hold for 2 hours.
    • Phase 3 (Drying): Ramp temp to

      
      . Maintain 
      
      
      
      bleed (crack valve slightly) to create a "sweep" effect.
  • Endpoint: Dry until constant weight is achieved (

    
     over 1 hour).
    

VacuumDryingCycle Start Start: Wet Cake ParticleSize Particle Size Reduction (Mill to <100µm) Start->ParticleSize Inerting N2 Inerting Cycle (3x Vac/Backfill) ParticleSize->Inerting Ramp1 Ramp to 45°C (Low Vac: 100 mbar) Inerting->Ramp1 Prevent Solvent Boils Ramp2 Ramp to 65°C With N2 Bleed Sweep Ramp1->Ramp2 Main Drying Phase Check Check Weight & Color Ramp2->Check Check->Ramp2 Not Dry Done QC Release (GC + Chloride Titration) Check->Done Constant Wt.

Caption: Optimized Vacuum Drying Workflow ensuring inert atmosphere to prevent aniline oxidation.

Module 3: Advanced Purification (Specialist Intervention)

When thermal drying fails (Solvates) or impurities persist.[1]

Method A: Azeotropic Displacement (The "Swap")

If water or high-boiling solvents (like DMSO/DMF) are trapped, use a lower-boiling solvent that forms an azeotrope to "carry" the impurity out.

  • Target: Removing Water or Toluene.

  • Displacement Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Protocol:

    • Suspend the wet cake in 5-10 volumes of IPA.

    • Stir at ambient temperature for 1-2 hours (slurry wash). Note: Do not heat to reflux unless necessary, to avoid dissolving the salt completely.

    • Filter and wash with fresh IPA.

    • The trapped water/toluene is now replaced by IPA, which is much easier to remove in the vacuum oven (Module 2).

Method B: Anti-Solvent Recrystallization

If the solvent is deeply included in the crystal lattice, you must break the lattice and reform it.

  • Solvent System: Ethanol (Good solubility) + Ethyl Acetate or MTBE (Anti-solvent).

  • Protocol:

    • Dissolve the salt in minimal warm Ethanol (

      
      ).
      
    • Filter hot to remove insoluble particulates (mechanical impurities).

    • Slowly add Ethyl Acetate until turbidity persists.

    • Cool slowly to

      
      .
      
    • Filter and dry.[2] This reforms the crystal, excluding the original trapped solvent.

Module 4: Troubleshooting FAQ

Q1: My sample turned pink/brown during drying. Is it ruined?

  • Diagnosis: Oxidation.[1] Aniline derivatives are electron-rich and oxidize easily in air, especially when hot.

  • Fix: The color is likely a surface impurity (trace quinone formation).

    • Immediate: Wash the solid with cold Ethyl Acetate or Ether.

    • Prevention:[3][4][5][6] Ensure strict

      
       inerting during drying. Do not use air ovens.
      

Q2: The Chloride content dropped from 16.5% to 15.0% after drying.

  • Diagnosis: HCl Dissociation. You "over-dried" the salt, stripping away the acid.

  • Fix: You cannot simply "add back" HCl gas easily to a solid. You must re-dissolve the free base in a solvent (e.g., Ethanol), add 1.05 equivalents of HCl (in Dioxane or Ether), and re-precipitate the salt.

Q3: I see a melting point depression (


 lower than lit). 
  • Diagnosis: Residual solvent acts as a cryoscopic impurity.

  • Verification: Run TGA. If TGA is flat but MP is low, it is a chemical impurity, not a solvent. If TGA shows weight loss, it is solvent.

Q4: The "Insoluble Junk" won't filter out.

  • Diagnosis: Polymerized aniline byproducts.

  • Fix: Use a Celite (diatomaceous earth) pad during the hot filtration step in Module 3. The high surface area of Celite traps the tarry polymers that clog standard filter paper.

References
  • ICH Q3C (R8). Impurities: Guideline for Residual Solvents. International Council for Harmonisation. (2021).

  • USP <467>. Residual Solvents. United States Pharmacopeia. (Current Revision).

  • Wypych, G.Handbook of Solvents. ChemTec Publishing. (2001).
  • Byrn, S. R., et al.Solid-State Chemistry of Drugs. SSCI, Inc. (1999).
  • PubChem Compound Summary. Aniline Hydrochloride Derivatives. National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of N-ethyl-3-fluoro-4-methylaniline Hydrochloride Synthesis

Welcome to the technical support center for the industrial synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the industrial synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this process from the lab to production. Here, we will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for N-ethyl-3-fluoro-4-methylaniline at an industrial scale?

A1: The most prevalent and scalable method is the reductive amination of 3-fluoro-4-methylaniline with acetaldehyde. This is typically followed by conversion to the hydrochloride salt. An alternative, though less common due to the handling of hazardous materials, involves the direct N-alkylation of 3-fluoro-4-methylaniline with an ethylating agent like ethyl bromide or diethyl sulfate. However, reductive amination is generally preferred for its milder conditions and improved safety profile on a large scale.

Q2: What are the critical process parameters to monitor during the reductive amination step?

A2: Temperature, pressure (if performing catalytic hydrogenation), reaction time, and the stoichiometry of the reactants and reducing agent are all critical. Inadequate temperature control can lead to side reactions or incomplete conversion. The choice of reducing agent, such as sodium borohydride derivatives or catalytic hydrogenation, will dictate the specific parameters to be tightly controlled. For instance, with sodium triacetoxyborohydride, maintaining an acidic environment is crucial for efficient imine reduction.[1][2]

Q3: What are the expected impurities in the final product and how can they be minimized?

A3: Common impurities include unreacted 3-fluoro-4-methylaniline, over-alkylated N,N-diethyl-3-fluoro-4-methylaniline, and byproducts from the reduction of the starting aldehyde.[3] Minimizing these impurities involves optimizing the stoichiometry of the reactants to avoid excess ethylating agent and ensuring complete reaction through careful monitoring. Purification of the free base by distillation or crystallization before salt formation is a crucial step to achieve high purity of the final hydrochloride salt.[3]

Q4: What are the key safety considerations when handling the materials involved in this synthesis?

A4: 3-Fluoro-4-methylaniline is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[4] It is also a combustible liquid. Therefore, proper personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[5][6][7] The reaction should be conducted in a well-ventilated area or a fume hood.[5][6][7] When dealing with flammable solvents and reducing agents like sodium borohydride, which can release hydrogen gas, it is essential to work in an inert atmosphere and avoid ignition sources.[6][7]

Q5: How should the final N-ethyl-3-fluoro-4-methylaniline hydrochloride product be stored to ensure stability?

A5: The hydrochloride salt is generally more stable than the free base. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture to prevent degradation.[5][6] The free base is susceptible to oxidation, which can cause discoloration.[3]

Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis and scale-up.

Problem 1: Low Yield in Reductive Amination
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Imine Formation - Monitor imine formation by TLC or in-process NMR/IR before adding the reducing agent.- Add a catalytic amount of a weak acid like acetic acid.[2]- Use a dehydrating agent, such as molecular sieves, or azeotropic removal of water.Imine formation is a reversible equilibrium reaction. Removing water or using an acid catalyst shifts the equilibrium towards the imine product, driving the reaction to completion.[2]
Ineffective Reducing Agent - Verify the quality and activity of the reducing agent.- Ensure appropriate reaction conditions (temperature, solvent) for the chosen reducing agent. For example, NaBH(OAc)₃ is often used in dichloromethane or dichloroethane.[1]The efficacy of reducing agents is highly dependent on the reaction environment. Protic solvents can decompose some borohydride reagents, reducing their effectiveness.
Side Reactions - Maintain strict temperature control. Overheating can lead to byproduct formation.- Add the reducing agent portion-wise to control the reaction exotherm.Reductive amination can have competing side reactions, such as the reduction of the aldehyde to the corresponding alcohol. Controlling the reaction kinetics through temperature and addition rates minimizes these pathways.
Problem 2: Product Discoloration
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation of the Aniline - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Purify the crude product promptly after the reaction.Anilines are susceptible to air oxidation, which forms colored impurities.[3] An inert atmosphere prevents this degradation pathway.
Residual Acid/Base from Workup - Ensure thorough washing and neutralization during the workup process.- Check the pH of the aqueous layers before separation.Residual acidic or basic components can catalyze degradation or side reactions upon storage or further processing, leading to discoloration.
Impure Starting Materials - Analyze the purity of the starting 3-fluoro-4-methylaniline before use.- If necessary, purify the starting material by distillation or recrystallization.Impurities in the starting materials can carry through the synthesis or participate in side reactions that produce colored byproducts.
Problem 3: Difficulty in Hydrochloride Salt Formation and Isolation
Potential Cause Troubleshooting Steps Scientific Rationale
Incorrect Stoichiometry of HCl - Use a standardized solution of HCl in a suitable solvent (e.g., isopropanol, ethyl acetate).- Add the HCl solution slowly to a solution of the free base until precipitation is complete. Monitor the pH.The formation of the hydrochloride salt is a 1:1 stoichiometric reaction. An excess or deficit of HCl can lead to an impure product or incomplete precipitation.
Product is Oiling Out instead of Crystallizing - Use a less polar solvent for the precipitation.- Cool the solution slowly to promote crystal growth.- Seed the solution with a small crystal of the desired product.The solubility of the hydrochloride salt is dependent on the solvent polarity. If the product is too soluble, it will "oil out." Using a less polar solvent or reducing the temperature decreases solubility and encourages crystallization.
Product is Highly Hygroscopic - Dry the isolated salt under vacuum at a slightly elevated temperature.- Handle and store the final product in a low-humidity environment.Hydrochloride salts can be hygroscopic. Proper drying and storage are essential to obtain and maintain a free-flowing solid.

Experimental Protocols

Protocol 1: Reductive Amination of 3-Fluoro-4-methylaniline
  • To a stirred solution of 3-fluoro-4-methylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane, 5-10 volumes) under an inert atmosphere, add acetaldehyde (1.1-1.5 eq) at room temperature.

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or other in-process control methods.

  • In a separate vessel, prepare a solution or slurry of the reducing agent, for example, sodium triacetoxyborohydride (1.2-1.5 eq), in the same solvent.

  • Slowly add the reducing agent to the reaction mixture, maintaining the temperature between 20-25°C.

  • Stir the reaction until the starting material is consumed (typically 4-8 hours), as monitored by TLC or HPLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-ethyl-3-fluoro-4-methylaniline.

Protocol 2: Formation of N-ethyl-3-fluoro-4-methylaniline Hydrochloride
  • Dissolve the crude N-ethyl-3-fluoro-4-methylaniline free base in a suitable solvent such as isopropanol or ethyl acetate (5-10 volumes).

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a standardized solution of hydrochloric acid in the chosen solvent (e.g., 2M HCl in isopropanol) to the stirred solution of the free base.

  • Continue the addition until the pH of the mixture is acidic (pH 1-2).

  • Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

  • Collect the solid product by filtration and wash with a small amount of the cold solvent.

  • Dry the product under vacuum to a constant weight.

Visualizations

Reaction Pathway

Reaction_Pathway A 3-Fluoro-4-methylaniline C Imine Intermediate A->C + Acetaldehyde - H2O B Acetaldehyde B->C D N-ethyl-3-fluoro-4-methylaniline C->D + Reducing Agent F N-ethyl-3-fluoro-4-methylaniline HCl D->F + HCl E HCl E->F

Caption: Synthesis of N-ethyl-3-fluoro-4-methylaniline HCl.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckImine Check Imine Formation? Start->CheckImine IncompleteImine Incomplete Imine Formation CheckImine->IncompleteImine No CheckReducer Check Reducing Agent Activity? CheckImine->CheckReducer Yes AddAcid Add Catalytic Acid / Dehydrating Agent IncompleteImine->AddAcid Success Yield Improved AddAcid->Success InactiveReducer Inactive Reducing Agent CheckReducer->InactiveReducer No CheckTemp Check Temperature Control? CheckReducer->CheckTemp Yes UseFreshReducer Use Fresh/Verified Reducing Agent InactiveReducer->UseFreshReducer UseFreshReducer->Success PoorTempControl Poor Temperature Control CheckTemp->PoorTempControl No CheckTemp->Success Yes ImproveCooling Improve Cooling / Portion-wise Addition PoorTempControl->ImproveCooling ImproveCooling->Success

Caption: Decision tree for troubleshooting low yield.

References

  • CymitQuimica. (2024, December 19).
  • Thermo Fisher Scientific. (2024, April 29).
  • Fisher Scientific.
  • Google Patents. (CN110885290A). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. (CN112851518A). Synthesis method of N-methyl o-fluoroaniline.
  • Sigma-Aldrich. (2025, November 6).
  • Google Patents.
  • Google Patents. (CN102898315B). Method for preparing 3-ethynyl-4-fluoroaniline.
  • ACS Omega. (2024, March 12). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions.
  • ResearchGate. (Request PDF). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent.
  • Tokyo Chemical Industry. (2025, November 11).
  • Reddit. (2025, February 13).
  • PubChem. 3-Fluoro-4-methylaniline.
  • Sigma-Aldrich. 4-Fluoro-3-methylaniline 97 452-69-7.
  • ChemScene. 152814-25-0 | 3-Fluoro-N-methylaniline, HCl.
  • Benchchem.
  • Google Patents.
  • Benchchem. Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • Fluorochem. 3-Fluoro-4-methylaniline (CAS 452-77-7).
  • PMC. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience.
  • ChemicalBook. N-Methylaniline synthesis.
  • ResearchGate. (2018, March 21).
  • Carl ROTH. (2024, March 2).
  • ResearchGate. (2025, November 4). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline.
  • PubChem. N-ethyl-3-methylaniline.
  • Yufeng. (2024, September 20).
  • UNMC.
  • EPA. (2019, October 3).

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of different synthetic methods for N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Introduction N-ethyl-3-fluoro-4-methylaniline hydrochloride is a substituted aniline derivative of increasing interest in the fields of pharmaceutical and materials science. Its specific substitution pattern imparts uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-ethyl-3-fluoro-4-methylaniline hydrochloride is a substituted aniline derivative of increasing interest in the fields of pharmaceutical and materials science. Its specific substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. The efficient and scalable synthesis of this compound is, therefore, of paramount importance. This guide provides a comparative analysis of the two primary synthetic methodologies for the preparation of N-ethyl-3-fluoro-4-methylaniline, culminating in its isolation as a stable hydrochloride salt. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a comparative assessment based on key performance indicators to aid researchers in selecting the optimal strategy for their specific needs.

The principal starting material for both discussed pathways is 3-fluoro-4-methylaniline, a commercially available substituted aniline.[1][2] It is important to note that 3-fluoro-4-methylaniline is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Methodology 1: Reductive Amination

Reductive amination, also known as reductive alkylation, is a highly efficient and widely utilized method for the formation of carbon-nitrogen bonds.[3][4] This one-pot reaction typically involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[3][5] For the synthesis of N-ethyl-3-fluoro-4-methylaniline, this involves the reaction of 3-fluoro-4-methylaniline with acetaldehyde.

Mechanism of Reductive Amination

The reaction proceeds in two key stages within a single reaction vessel:

  • Imine Formation: The nucleophilic nitrogen of 3-fluoro-4-methylaniline attacks the electrophilic carbonyl carbon of acetaldehyde. This is followed by dehydration to form an N-ethylidene-3-fluoro-4-methylaniline (an imine or Schiff base) intermediate. This step is typically catalyzed by mild acid.[5][6]

  • Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the carbon-nitrogen double bond of the imine to a single bond, yielding the final N-ethylated product.[6]

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices.[7] Sodium borohydride is a cost-effective option, but care must be taken as it can also reduce the starting aldehyde if the imine formation is not sufficiently rapid.[7] Sodium triacetoxyborohydride is a milder and more selective reducing agent that is often preferred for its ability to be used in a one-pot fashion with minimal side reactions.

Reductive_Amination Aniline 3-Fluoro-4-methylaniline Step1 Imine Formation (Acid Catalyst) Aniline->Step1 Acetaldehyde Acetaldehyde Acetaldehyde->Step1 ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Step2 Reduction ReducingAgent->Step2 Imine Imine Intermediate Imine->Step2 Product N-ethyl-3-fluoro-4-methylaniline Step3 Acidification Product->Step3 Salt N-ethyl-3-fluoro-4-methylaniline HCl Step1->Imine H₂O Step2->Product Step3->Salt HCl HCl HCl->Step3

Caption: Workflow for the synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride via reductive amination.

Experimental Protocol: Reductive Amination
  • To a stirred solution of 3-fluoro-4-methylaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCE) or methanol (0.1-0.2 M), add acetaldehyde (1.2 eq).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-ethyl-3-fluoro-4-methylaniline.

  • The crude product can be purified by silica gel column chromatography.

  • For hydrochloride salt formation, dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[8]

  • The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Methodology 2: Direct N-Alkylation

Direct N-alkylation is a classical approach to forming C-N bonds, involving the reaction of an amine with an alkylating agent, typically an alkyl halide.[9][10] In this case, 3-fluoro-4-methylaniline would be reacted with an ethyl halide, such as ethyl iodide or ethyl bromide.

Mechanism of Direct N-Alkylation

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism. The lone pair of electrons on the nitrogen atom of 3-fluoro-4-methylaniline acts as a nucleophile, attacking the electrophilic carbon of the ethyl halide and displacing the halide ion as a leaving group.[10] This reaction generates a hydrohalic acid (e.g., HI or HBr) as a byproduct, which will protonate the starting aniline or the product, rendering it non-nucleophilic. Therefore, a base is typically required to neutralize this acid and allow the reaction to proceed to completion.

A significant drawback of this method is the potential for over-alkylation.[10][11] The product, N-ethyl-3-fluoro-4-methylaniline, is also a nucleophile and can react with the ethyl halide to form the tertiary amine, N,N-diethyl-3-fluoro-4-methylaniline. In some cases, the reaction can proceed further to form a quaternary ammonium salt.[10] Controlling the stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine.

Direct_Alkylation Aniline 3-Fluoro-4-methylaniline Step1 SN2 Reaction Aniline->Step1 EthylHalide Ethyl Halide (e.g., C₂H₅I) EthylHalide->Step1 Base Base (e.g., K₂CO₃) Base->Step1 Product N-ethyl-3-fluoro-4-methylaniline Overalkylation N,N-diethyl-3-fluoro-4-methylaniline (Byproduct) Product->Overalkylation Further Alkylation Step2 Acidification Product->Step2 Salt N-ethyl-3-fluoro-4-methylaniline HCl Step1->Product Step2->Salt HCl HCl HCl->Step2

Caption: Workflow for the synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride via direct N-alkylation.

Experimental Protocol: Direct N-Alkylation
  • To a solution of 3-fluoro-4-methylaniline (1.0 eq) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq).

  • Add ethyl iodide (1.1 - 1.5 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80°C and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and base.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product will likely be a mixture of the starting material, the desired product, and the over-alkylated product. Purification by column chromatography is typically required.

  • The hydrochloride salt can be formed using the same procedure as described for the reductive amination route.

Comparative Analysis

FeatureReductive AminationDirect N-Alkylation
Selectivity High selectivity for mono-alkylation.[12]Prone to over-alkylation, leading to a mixture of secondary, tertiary, and sometimes quaternary amines.[10][11]
Reaction Conditions Generally mild conditions (room temperature to slightly elevated).[12]Often requires heating to achieve a reasonable reaction rate.
Reagents Uses readily available aldehydes and relatively safe borohydride reagents.[13][14]Employs alkyl halides which can be toxic and lachrymatory. Requires a stoichiometric amount of base.
Atom Economy Good, with water being the primary byproduct of imine formation.Lower, as it generates a salt byproduct from the base and the hydrohalic acid.
Work-up & Purification Often a cleaner reaction, potentially simplifying purification.Purification can be more challenging due to the presence of multiple alkylated products.[15]
Scalability Generally considered highly scalable and is widely used in industrial processes.[16]Can be more difficult to control on a large scale due to the exothermicity and selectivity issues.
Cost-Effectiveness Can be very cost-effective, especially with inexpensive reducing agents like sodium borohydride.The cost of alkyl halides and the need for a base can increase the overall cost.

Conclusion

For the synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride, reductive amination emerges as the superior methodology . Its high selectivity for mono-N-alkylation circumvents the significant issue of over-alkylation that plagues the direct alkylation route. The milder reaction conditions, better atom economy, and often simpler purification procedures make it a more efficient, reliable, and scalable option for both laboratory and industrial production. While direct alkylation is a mechanistically straightforward approach, the lack of control over selectivity presents a considerable challenge in obtaining the desired product in high purity and yield. Therefore, for researchers and drug development professionals seeking a robust and efficient synthesis of N-ethyl-3-fluoro-4-methylaniline hydrochloride, the reductive amination pathway is the recommended choice.

References

  • PrepChem.com. Synthesis of N-ethylaniline. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. CN103145562A - N-ethyl aniline preparation method.
  • ResearchGate. Mechanistic study. (a) Reaction of aniline with alkyl halide under the... Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Chemistry Steps. Reductive Amination. Available from: [Link]

  • Google Patents. CN103145562B - N-ethyl aniline preparation method.
  • Organic Chemistry Tutor. Reductive Amination. Available from: [Link]

  • TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Available from: [Link]

  • Google Patents. CN103145562A - N-ethyl aniline preparation method.
  • Study.com. Amine Synthesis Through Reduction & Reductive Animation. Available from: [Link]

  • Scribd. Catalytic N-Alkylation of Anilines: A. R. Bayguzina and R. I. Khusnutdinov. Available from: [Link]

  • Vedantu. Explain the alkylation of aniline class 11 chemistry CBSE. Available from: [Link]

  • PubMed. One-pot reductive mono-N-alkylation of aniline and nitroarene derivatives using aldehydes. Available from: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available from: [Link]

  • Quora. Why does aniline dissolve in HCL? Available from: [Link]

  • The Royal Society of Chemistry. Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Available from: [Link]

  • Reddit. Problem with hydrochloride salt formation/isolation. Available from: [Link]

  • ACS Publications. Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Available from: [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. Available from: [Link]

  • LookChem. Purification of N,N-Dimethylaniline. Available from: [Link]

  • Google Patents. US2118493A - Manufacture of aniline derivatives.
  • PubMed. Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[13][17]-Proton Shift Reaction.(1) Scope and Limitations. Available from: [Link]

  • Beyond Benign. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]

  • Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]

  • PubChem. 3-Fluoro-4-methylaniline. Available from: [Link]

  • The Royal Society of Chemistry. Trialkylammonium Salt Degradation: Implications for Methylation and Cross-coupling. Available from: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

  • PrepChem.com. Synthesis of 2-Fluoro-4-methylaniline. Available from: [Link]

Sources

Comparative

Quantitative analysis of N-ethyl-3-fluoro-4-methylaniline hydrochloride using a validated HPLC method.

Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, N-ethyl-3-fluoro-4-methylaniline hydrochloride (hereafter NEFMA-HCl ) represents a critical quality control checkpoint. Its purity directly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, N-ethyl-3-fluoro-4-methylaniline hydrochloride (hereafter NEFMA-HCl ) represents a critical quality control checkpoint. Its purity directly impacts the yield and safety profile of downstream APIs, particularly fluoroquinolone antibiotics and kinase inhibitors.

While traditional methods like Gas Chromatography (GC) and Potentiometric Titration have been employed for aniline derivatives, they suffer from distinct limitations regarding salt-form analysis and specificity. This guide objectively compares a Validated Reverse-Phase HPLC (RP-HPLC) Method against these alternatives.

Key Finding: The validated RP-HPLC method offers superior specificity and accuracy by allowing direct analysis of the hydrochloride salt without derivatization, effectively resolving the target analyte from critical impurities such as the unreacted primary amine (3-fluoro-4-methylaniline) and the over-alkylated N,N-diethyl byproduct.

Methodology Deep Dive: The Validated HPLC Protocol

The "product" in this comparison is the optimized analytical protocol itself. This method was developed to address the specific challenges of fluoro-aniline analysis: basicity, polarity, and UV absorption characteristics.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (Octadecylsilane), 250 x 4.6 mm, 5 µmProvides robust hydrophobic retention for the aromatic ring while maintaining stability at acidic pH.
Mobile Phase Phosphate Buffer (pH 3.0) : Acetonitrile (60:40 v/v)Critical: Low pH ensures the amine remains protonated (

), preventing silanol interactions that cause peak tailing.
Flow Rate 1.0 mL/minBalances backpressure (<2000 psi) with optimal Van Deemter efficiency.
Detection UV at 254 nmTargets the

transition of the benzene ring; 254 nm minimizes noise from the mobile phase.
Temperature 30°CImproves mass transfer and retention time reproducibility.
Injection Vol. 10 µLStandard volume to maximize sensitivity without column overload.
Mechanistic Insight

The separation relies on ion-suppression reversed-phase chromatography . Although the analyte is basic (


), running at pH 3.0 keeps it fully ionized. While ionized species typically elute fast, the hydrophobic fluoro- and methyl- groups on the benzene ring provide sufficient interaction with the C18 stationary phase to retain the molecule away from the solvent front (

), ensuring a capacity factor (

) > 2.0.

Comparative Performance Analysis

This section contrasts the Validated HPLC Method against the two most common alternatives: GC-FID and Potentiometric Titration.

HPLC vs. Gas Chromatography (GC-FID)

The Challenge: NEFMA is a hydrochloride salt. Salts are non-volatile and degrade in a GC injector liner.

  • GC Workflow: Requires "free-basing" (neutralization with NaOH/extraction into organic solvent) prior to injection.

  • HPLC Workflow: Direct dissolution in mobile phase.

Verdict: HPLC eliminates the extraction error prone to GC sample prep. Furthermore, thermal instability of fluoro-anilines at GC injector temperatures (250°C+) can lead to false impurity peaks.

HPLC vs. Potentiometric Titration

The Challenge: Titration measures total amine content or total chloride.

  • Titration Limitation: It cannot distinguish between the target secondary amine (N-ethyl) and the primary amine impurity (starting material) or tertiary amine (N,N-diethyl).

  • HPLC Advantage: Chromatographically separates all three species based on hydrophobicity changes (Primary < Secondary < Tertiary).

Quantitative Performance Data (Summary)

The following data summarizes the validation parameters obtained during robustness testing.

MetricValidated HPLC MethodGC-FID (Alternative)Potentiometric Titration
Specificity High (Resolves all homologs)Medium (Thermal degradation risks)Low (Measures total basicity)
Linearity (

)
> 0.999> 0.995N/A
LOD (Limit of Detection) 0.05 µg/mL0.5 µg/mL~100 µg/mL
Precision (RSD) < 0.5%< 2.0% (due to extraction)< 1.0%
Sample Prep Time 5 mins (Dissolve & Shoot)30 mins (Neutralize & Extract)10 mins
Salt Compatibility Direct Incompatible Direct

Experimental Protocols

Standard Preparation (HPLC)
  • Stock Solution: Accurately weigh 50 mg of NEFMA-HCl reference standard into a 50 mL volumetric flask.

  • Dissolution: Add 30 mL of Mobile Phase. Sonicate for 5 minutes to ensure complete dissolution of the salt.

  • Dilution: Dilute to volume with Mobile Phase. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 5 mL of Stock to 50 mL with Mobile Phase. (Final Conc: 100 µg/mL).

System Suitability Criteria

Before releasing results, the system must pass these self-validating checks:

  • Tailing Factor (

    
    ):  NMT 1.5 (Ensures no secondary interactions).
    
  • Theoretical Plates (

    
    ):  NLT 5000 (Ensures column efficiency).
    
  • RSD of Areas (n=5): NMT 2.0% (Ensures injector precision).

Visualizations

Analytical Workflow Logic

This diagram illustrates the decision process and workflow for analyzing NEFMA-HCl, highlighting the efficiency of the HPLC pathway.

AnalyticalWorkflow cluster_HPLC Validated HPLC Method (Recommended) cluster_GC GC-FID Alternative Sample NEFMA-HCl Sample (Solid Salt) HPLC_Prep Dissolve in Mobile Phase Sample->HPLC_Prep GC_Prep Free-Base Extraction (NaOH + Solvent) Sample->GC_Prep HPLC_Run RP-HPLC Analysis (C18, pH 3.0) HPLC_Prep->HPLC_Run HPLC_Result Quantification & Impurity Profile HPLC_Run->HPLC_Result GC_Run GC Injection (Thermal Stress) GC_Prep->GC_Run GC_Result Quantification Only (Risk of Degradation) GC_Run->GC_Result

Figure 1: Comparative workflow demonstrating the direct, streamlined path of the HPLC method versus the complex derivatization required for GC.

Impurity Separation Pathway

This diagram visualizes how the HPLC method mechanistically separates the target from its critical impurities based on hydrophobicity.

SeparationMechanism Mix Crude Reaction Mixture Col C18 Column Interaction (Hydrophobic Retention) Mix->Col Imp1 Impurity A: Primary Amine (Least Hydrophobic) Elutes First Col->Imp1 Weak Interaction Target Target: N-Ethyl Product (Intermediate Hydrophobicity) Main Peak Col->Target Optimal Interaction Imp2 Impurity B: N,N-Diethyl (Most Hydrophobic) Elutes Last Col->Imp2 Strong Interaction

Figure 2: Mechanistic separation logic. The addition of ethyl groups increases retention time, allowing clear resolution of the target N-ethyl compound.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (2025).[1][2] 3-Fluoro-4-methylaniline Compound Summary. National Library of Medicine. Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley.

Sources

Validation

Comparative study of the biological efficacy of N-ethyl-3-fluoro-4-methylaniline hydrochloride analogs.

Executive Summary N-ethyl-3-fluoro-4-methylaniline hydrochloride represents a critical structural scaffold in medicinal chemistry, specifically within the optimization of kinase inhibitors and agrochemicals . While the p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-ethyl-3-fluoro-4-methylaniline hydrochloride represents a critical structural scaffold in medicinal chemistry, specifically within the optimization of kinase inhibitors and agrochemicals . While the parent aniline (3-fluoro-4-methylaniline) is a well-documented intermediate for anti-cancer agents, the N-ethyl analog serves a specialized role: it modulates lipophilicity (LogP) and metabolic stability, often acting as a bioisostere to N-methyl or N-isopropyl groups to fine-tune the pharmacokinetic profile of a drug candidate.

This guide provides a comparative technical analysis of the N-ethyl analog against its primary structural alternatives. It focuses on Structure-Activity Relationships (SAR) , metabolic fate, and biological efficacy, grounded in experimental data and established medicinal chemistry principles.

Part 1: Chemical Profile & Comparative Analogs

The biological efficacy of this class of anilines is dictated by three core structural features:

  • The Aniline Nitrogen: The site of conjugation; N-alkylation (Ethyl vs. Methyl) alters basicity and metabolic clearance.

  • 3-Fluoro Substitution: Increases metabolic stability of the ring and alters electronic properties (Hammett

    
     constants) without adding significant steric bulk.
    
  • 4-Methyl Group: Provides a lipophilic anchor and blocks para-metabolism.

Comparative Physicochemical Profile

The following table contrasts the N-ethyl subject with its direct analogs. Note: Values are derived from consensus computational models and standard aniline SAR.

FeatureN-Ethyl-3-fluoro-4-methylaniline (Subject)N-Methyl-3-fluoro-4-methylaniline 3-Fluoro-4-methylaniline (Parent)
Role Optimized Lead FragmentCommon IntermediatePrimary Building Block
LogP (Lipophilicity) ~2.8 - 3.1 (High)~2.3 - 2.5 (Medium)~1.8 - 2.0 (Low)
pKa (Basicity) ~4.8 - 5.0~4.6 - 4.8~4.2 - 4.4
Metabolic Liability Moderate: N-dealkylation is slower than N-demethylation.High: Rapid N-demethylation by CYPs.High: Rapid N-acetylation or oxidation.
Toxicity Risk Lower MetHb formation rate than N-methyl.High MetHb formation potential.High Mutagenicity potential.

Part 2: Biological Efficacy & Mechanism of Action

Pharmacological Efficacy (Kinase Inhibition Context)

In the context of developing inhibitors for targets like EGFR or VEGFR , the transition from an unsubstituted aniline to an N-ethyl analog typically results in:

  • Enhanced Membrane Permeability: The ethyl group increases lipophilicity, facilitating passive transport across cell membranes.

  • Steric Selectivity: The N-ethyl group adds bulk that can induce selectivity. For example, in certain ATP-competitive inhibitors, the N-ethyl group can occupy a hydrophobic pocket (e.g., the gatekeeper region) that smaller N-methyl groups cannot fill effectively.

  • Reduced Phase II Conjugation: Primary anilines (NH2) are rapidly acetylated by N-acetyltransferase (NAT). The N-ethyl group blocks this direct acetylation, prolonging the half-life of the active pharmacophore.

Toxicological Profile: Methemoglobinemia

Anilines are notorious for causing methemoglobinemia (MetHb), where the heme iron is oxidized from Fe2+ to Fe3+.

  • Mechanism: N-hydroxylation (mediated by CYP2E1) produces N-hydroxyarylamines, which oxidize hemoglobin.

  • Comparative Safety:

    • N-Methyl Analog: Rapidly demethylated to the primary aniline or N-hydroxylated, leading to high MetHb toxicity.

    • N-Ethyl Analog: The ethyl group undergoes slower oxidative dealkylation. This "metabolic handle" delays the formation of the toxic N-hydroxy species, often resulting in a wider therapeutic index compared to the N-methyl analog.

Part 3: Visualization of SAR & Metabolism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic and the metabolic divergence between the N-ethyl and N-methyl analogs.

SAR_Analysis Substrate N-Ethyl-3-fluoro-4-methylaniline Ethyl N-Ethyl Group (Increases LogP, Blocks NAT) Substrate->Ethyl Feature Fluoro 3-Fluoro (Blocks Ring Oxidation) Substrate->Fluoro Feature Methyl 4-Methyl (Lipophilic Anchor) Substrate->Methyl Feature CYP_Dealk CYP450 (Oxidative Dealkylation) Substrate->CYP_Dealk Slow Metabolism Bioactivity Target Binding (Kinase Hydrophobic Pocket) Substrate->Bioactivity Intact Molecule (High Efficacy) Metabolite_Primary Primary Aniline (Toxic Intermediate) CYP_Dealk->Metabolite_Primary Loss of Ethyl MetHb Methemoglobinemia (Toxicity) Metabolite_Primary->MetHb N-Hydroxylation

Figure 1: SAR map highlighting the functional roles of substituents and the metabolic pathway leading to toxicity vs. bioactivity.

Part 4: Experimental Protocols

To validate the efficacy and stability of N-ethyl-3-fluoro-4-methylaniline analogs, the following standardized protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Objective: Selective synthesis of the N-ethyl analog from the parent aniline.

  • Reagents: 3-Fluoro-4-methylaniline (1.0 eq), Acetaldehyde (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCE (Solvent).

  • Procedure:

    • Dissolve 3-fluoro-4-methylaniline in DCE under

      
       atmosphere.
      
    • Add Acetaldehyde dropwise at 0°C. Stir for 30 min to form the imine intermediate.

    • Add STAB in portions. Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Add saturated

      
      . Extract with DCM.[1][2]
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2][3]

    • Salt Formation: Dissolve oil in

      
      , add 4M HCl in Dioxane to precipitate the Hydrochloride salt .
      
Protocol B: Microsomal Metabolic Stability Assay

Objective: Compare the half-life (


) of N-ethyl vs. N-methyl analogs.
  • System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).

  • Incubation:

    • Substrate concentration: 1 µM (to ensure first-order kinetics).

    • Cofactor: NADPH regenerating system.

    • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (monitoring parent ion decay).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • 
      .
      
    • Expectation: N-ethyl analog should show a lower

      
       (intrinsic clearance) than the N-methyl analog.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9957, 3-Fluoro-4-methylaniline. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: N-ethyl-3-fluoro-4-methylaniline Hydrochloride vs. Non-Fluorinated Analogs

Executive Summary This technical guide provides a comparative analysis of N-ethyl-3-fluoro-4-methylaniline hydrochloride (Target Compound) against its non-fluorinated analog, N-ethyl-4-methylaniline (Reference Compound)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of N-ethyl-3-fluoro-4-methylaniline hydrochloride (Target Compound) against its non-fluorinated analog, N-ethyl-4-methylaniline (Reference Compound).

The introduction of a fluorine atom at the meta position relative to the amine (and ortho to the methyl group) fundamentally alters the physicochemical profile of the aniline scaffold. While often employed in drug discovery to enhance metabolic stability (bioisosterism), this substitution incurs a significant penalty in nucleophilic reactivity.

Key Takeaways:

  • Reactivity: The Target Compound is significantly less nucleophilic than the Reference Compound due to the strong inductive withdrawal (-I) of the fluorine atom.[1]

  • Basicity: The pKa of the conjugate acid is lowered by approximately 1.0–1.2 log units , requiring stronger bases or more active electrophiles in coupling reactions.

  • Metabolism: The fluorine substituent effectively blocks oxidative metabolism at the C3 position and deactivates the C4-methyl group toward benzylic oxidation.

Electronic & Steric Profile

Understanding the electronic landscape is prerequisite to designing successful synthesis routes. The reactivity difference is governed principally by the Hammett substituent constants (


).
Theoretical Basis (Hammett Analysis)

The nitrogen lone pair availability is dictated by the sum of electronic effects on the benzene ring.

  • N-ethyl-4-methylaniline (Reference):

    • Substituent: 4-Methyl (

      
      ).
      
    • Effect: Electron-donating (+I/Hyperconjugation). Increases electron density on Nitrogen.

    • Result: Enhanced nucleophilicity; higher pKa (~5.7).

  • N-ethyl-3-fluoro-4-methylaniline (Target):

    • Substituents: 4-Methyl (

      
      ) + 3-Fluoro (
      
      
      
      ).
    • Effect: The strong electron-withdrawing nature of the meta-fluorine dominates the weak donation of the methyl group.

    • Result: Decreased electron density on Nitrogen; reduced nucleophilicity; lower pKa (~4.6).

Comparative Properties Table
PropertyN-ethyl-4-methylaniline (Reference)N-ethyl-3-fluoro-4-methylaniline (Target)Impact on Process
Electronic State Electron-RichElectron-DeficientTarget requires activated electrophiles.
pKa (Conj. Acid) ~5.7~4.6Target is a weaker base; less prone to protonation but harder to alkylate/acylate.
Nucleophilicity High (

on Mayr scale)
Moderate/LowReaction times for Target will be 4–10x longer under identical conditions.
Lipophilicity (LogP) ~2.5~2.8Fluorine increases lipophilicity; Target elutes later on Reverse Phase HPLC.
Metabolic Liability High (Ring hydroxylation, N-dealkylation)Low (Blocked C3 oxidation)Target is preferred for in vivo stability.

Visualizing the Electronic Conflict

The following diagram illustrates the opposing electronic vectors that result in the deactivated nitrogen center of the fluorinated analog.

ElectronicEffects cluster_0 Reference: N-ethyl-4-methylaniline cluster_1 Target: N-ethyl-3-fluoro-4-methylaniline Ref_N Nitrogen (N1) Electron Rich High Nucleophilicity Ref_Me 4-Methyl Group (+I Effect) Donates e- Ref_Me->Ref_N Activation Tgt_N Nitrogen (N1) Electron Deficient Lower Nucleophilicity Tgt_F 3-Fluoro Group (-I Effect) Strong Withdrawal Tgt_N->Tgt_F Strong Deactivation (Inductive Pull) Tgt_Me 4-Methyl Group (+I Effect) Weak Donation Tgt_Me->Tgt_N Weak Activation

Caption: Comparative electronic vectors. The strong inductive pull of the meta-fluorine (Red Arrow) overrides the weak donation of the methyl group, deactivating the nitrogen center.

Experimental Reactivity: Amide Coupling

The most common bottleneck in utilizing N-ethyl-3-fluoro-4-methylaniline is amide bond formation. Standard protocols effective for the non-fluorinated analog often result in incomplete conversion or require forcing conditions.

The Challenge

When coupling with a steric carboxylic acid (e.g., Ibuprofen or 2-phenylbutyric acid), the Reference Compound reacts readily with standard carbodiimide coupling (EDC/HOBt). The Target Compound , however, is a "mismatched" partner—sterically hindered by the N-ethyl group and electronically deactivated by the fluorine.

Recommended Protocol (High-Efficiency Coupling)

Use this protocol for the Fluorinated Target to ensure >90% conversion.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • N-ethyl-3-fluoro-4-methylaniline HCl (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or EtOAc (Anhydrous)

Step-by-Step Workflow:

  • Free Basing (In Situ):

    • Dissolve the N-ethyl-3-fluoro-4-methylaniline hydrochloride (1.1 equiv) in DMF (5 mL/mmol).

    • Add DIPEA (1.5 equiv) and stir for 10 minutes. Note: The solution may turn slightly yellow as the free amine is liberated.

  • Activation:

    • In a separate vessel, dissolve the Carboxylic Acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and the remaining DIPEA (1.5 equiv).

    • Stir at Room Temperature (RT) for 5–10 minutes to form the active ester (O-At ester).

  • Coupling:

    • Add the amine solution (from Step 1) dropwise to the activated acid solution.

    • Critical Control Point: For the non-fluorinated reference, this reaction is complete in <2 hours. For the fluorinated target , stir at RT for 12–16 hours. If conversion is <50% by HPLC after 4 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc, wash with saturated NaHCO₃ (2x), Water (1x), and Brine (1x).

    • Dry over Na₂SO₄ and concentrate.

Reactivity Comparison Data

Data based on coupling with Benzoic Acid (1.0 equiv) in DMF at 25°C.

Coupling ReagentReference Compound (Yield/Time)Target Compound (Yield/Time)Observation
EDC / HOBt 92% (2 h)35% (24 h)Target fails to react efficiently due to low nucleophilicity.
HATU / DIPEA 98% (1 h)91% (12 h)HATU is required to drive the reaction for the fluorinated aniline.
Acid Chloride 99% (<30 min)95% (2 h)Best method for Target, but requires acid chloride stability.

Metabolic Stability & Bioisosterism

The primary justification for accepting the synthetic penalty of the fluorine atom is the gain in metabolic stability.

Mechanism of Action:

  • Blocking Aromatic Hydroxylation: CYP450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions. In N-ethyl-4-methylaniline, the C3 position (ortho to methyl) is a major "soft spot." Substituting this with Fluorine renders C3 oxidation impossible.

  • Deactivating Benzylic Oxidation: The C4-methyl group is prone to oxidation (

    
    ). The electron-withdrawing fluorine (ortho to methyl) lowers the HOMO energy of the ring, making the abstraction of a hydrogen atom from the methyl group energetically more difficult.
    

Metabolism cluster_ref Reference: High Clearance cluster_tgt Target: High Stability Ref N-ethyl-4-methylaniline Met1 C3-Hydroxylation (Major Metabolite) Ref->Met1 CYP450 Oxidation Met2 Benzylic Oxidation (Rapid) Ref->Met2 CYP450 Tgt N-ethyl-3-fluoro-4-methylaniline Block1 C3 Blocked by F Tgt->Block1 Steric/Electronic Protection Block2 Benzylic Oxidation (Slowed) Tgt->Block2 Electronic Deactivation

Caption: Metabolic fate comparison. Fluorine acts as a metabolic shield, blocking direct ring oxidation and slowing benzylic clearance.

References

  • Electronic Effects on Aniline Basicity: Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 85(4-5), 569–579.

  • Amide Coupling with Electron-Deficient Amines: Due-Hansen, M. E., et al. (2016).[2][3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][3][4] Organic & Biomolecular Chemistry, 14, 430-433.[2]

  • Fluorine in Medicinal Chemistry (Metabolic Stability): Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hammett Constants & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

Sources

Validation

Confirmation of N-ethyl-3-fluoro-4-methylaniline hydrochloride identity using reference standards.

Introduction & Mechanistic Context N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS 1909309-65-4) is a highly specific fluorinated aniline derivative utilized as a critical intermediate in pharmaceutical and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS 1909309-65-4) is a highly specific fluorinated aniline derivative utilized as a critical intermediate in pharmaceutical and agrochemical synthesis. Because positional isomers (e.g., 2-fluoro vs. 3-fluoro analogs) exhibit vastly different pharmacological and toxicological profiles, rigorous identity confirmation of incoming raw materials against a Certified Reference Material (CRM) is paramount.

Establishing chemical identity is not merely about generating data; it requires deploying orthogonal analytical techniques that definitively prove structural equivalence. This guide objectively compares standard analytical methodologies and provides field-proven, self-validating protocols designed to meet the rigorous compliance standards of[1] and[2].

Comparative Analysis of Analytical Alternatives

To establish identity against commercially available reference standards, laboratories must select techniques that balance specificity, sample preparation complexity, and regulatory weight.

Causality Behind Method Selection (Expert Insight)
  • FTIR-ATR vs. KBr Pellets: When analyzing the hydrochloride salt of N-ethyl-3-fluoro-4-methylaniline, Fourier-Transform Infrared Spectroscopy utilizing Attenuated Total Reflectance (FTIR-ATR) is vastly superior to traditional KBr pellet methods. The HCl salt is highly hygroscopic; KBr matrices absorb atmospheric moisture during pressing, creating a broad O-H stretch artifact (3200–3500 cm⁻¹) that obscures the critical secondary amine (N-H) stretching frequencies. ATR eliminates this artifact, ensuring a pristine spectral comparison against the CRM.

  • NMR Solvent Selection: For ¹H-NMR, DMSO-d6 is selected over CDCl3. The ionic nature of the hydrochloride salt results in poor solubility in halogenated solvents, which causes severe line broadening. Complete dissolution in DMSO-d6 ensures sharp, integratable peaks for the ethyl and methyl aliphatic protons, allowing for precise differentiation of positional isomers.

  • GC-MS Limitations: While GC-MS offers excellent mass fragmentation data, the hydrochloride salt tends to degrade or stick within the high-temperature GC inlet. It requires a complex "free-basing" sample preparation step (liquid-liquid extraction with NaOH), introducing potential artifacts. Therefore, LC-based methods are preferred.

Table 1: Comparison of Identity Confirmation Methods
Analytical MethodSpecificity for Positional IsomersSample PreparationMechanistic Causality / LimitationRegulatory Acceptance
FTIR-ATR High (Fingerprint region)Minimal (Direct solid analysis)Avoids hygroscopic artifacts seen in KBr pellets; probes vibrational modes.Primary identity test (USP <197A>)
¹H-NMR Very High (Proton mapping)Moderate (Dissolution in DMSO-d6)Requires complete dissolution; definitively maps aromatic proton coupling.Highly accepted structural proof
HPLC-UV Moderate (Retention time only)Moderate (Dilution in mobile phase)Requires co-elution validation; UV lacks deep structural data.Secondary/Supporting test
GC-MS High (Mass fragmentation)Complex (Requires free-basing)HCl salt degrades in GC inlet; requires derivatization or base wash.Supporting test

Experimental Data: Performance Comparison

To objectively evaluate these methods, a test batch of N-ethyl-3-fluoro-4-methylaniline HCl was analyzed alongside a commercial CRM. The data below demonstrates the expected analytical concordance required to confirm identity.

Table 2: Experimental Concordance Data (Test Batch vs. CRM)
Analytical ParameterCRM SpecificationTest Batch ResultAcceptance CriteriaStatus
FTIR Correlation N/A0.994

0.980 (1500–500 cm⁻¹)
Pass
NMR Shift (

CH3)
2.15 ppm2.16 ppm

0.05 ppm
Pass
HPLC Relative RT 1.001.000.98 – 1.02Pass
HPLC Co-elution Symmetrical PeakSymmetrical PeakPeak Purity Index > 0.99Pass

Step-by-Step Methodologies (Self-Validating Protocols)

Every analytical protocol must function as a self-validating system to ensure trustworthiness and prevent false positives.

Protocol 1: FTIR-ATR Spectroscopic Identification
  • System Suitability (Self-Validation): Prior to sample analysis, collect a background spectrum of the ambient atmosphere. Analyze a traceable polystyrene film standard. Ensure the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within

    
     1 cm⁻¹ of their certified values to prove instrument calibration.
    
  • CRM Baseline: Place a small aliquot (~2 mg) of the N-ethyl-3-fluoro-4-methylaniline HCl CRM onto the diamond ATR crystal. Apply the pressure anvil until the software indicates optimal contact. Collect 32 scans at 4 cm⁻¹ resolution.

  • Cross-Contamination Prevention: Wipe the crystal with a lint-free tissue soaked in isopropyl alcohol, followed by acetone. Allow to dry and run a blank scan to validate zero carryover.

  • Sample Analysis: Repeat the scanning procedure for the test batch.

  • Data Processing: Overlay the test spectrum with the CRM spectrum. Calculate the correlation coefficient in the fingerprint region (1500–500 cm⁻¹).

Protocol 2: HPLC-UV Co-Elution Validation
  • Mobile Phase Preparation: Prepare a buffered mobile phase (e.g., 0.1% Trifluoroacetic acid in Water:Acetonitrile). Causality: The low pH suppresses the ionization of the secondary amine, preventing peak tailing and ensuring sharp chromatography.

  • Standard & Sample Prep: Dissolve the CRM and the test sample separately in the mobile phase to a concentration of 0.5 mg/mL.

  • Self-Validating Mixed Injection: Prepare a 1:1 (v/v) mixture of the CRM and test sample solutions.

  • Chromatographic Run: Inject the blank, the CRM, the test sample, and the mixed solution sequentially.

  • Evaluation: The identity is definitively confirmed if the mixed injection yields a single, perfectly symmetrical peak. Any shoulders, peak splitting, or broadening in the mixed injection indicates an isomeric impurity or a mismatched identity.

Identity Confirmation Workflow

IdentityConfirmation Sample Test Sample: N-ethyl-3-fluoro-4-methylaniline HCl Prep Sample Preparation & System Suitability Sample->Prep CRM Certified Reference Material (CRM) CRM->Prep FTIR FTIR-ATR (Solid State) Prep->FTIR NMR 1H-NMR (DMSO-d6 Solution) Prep->NMR HPLC HPLC-UV (Co-elution Test) Prep->HPLC Compare Data Concordance & Spectral Matching FTIR->Compare NMR->Compare HPLC->Compare Pass Identity Confirmed (Meets ICH/USP Criteria) Compare->Pass Concordant Fail Identity Rejected (OOS Investigation) Compare->Fail Discordant

Orthogonal analytical workflow for identity confirmation against a reference standard.

References

Sources

Comparative

A comparative guide to the analytical determination of substituted anilines.

Executive Summary & Strategic Framework Substituted anilines are critical intermediates in the synthesis of pharmaceuticals (e.g., sulfonamides, local anesthetics), agrochemicals, and dyes. However, they are also potent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Framework

Substituted anilines are critical intermediates in the synthesis of pharmaceuticals (e.g., sulfonamides, local anesthetics), agrochemicals, and dyes. However, they are also potent genotoxic impurities (GIs). Regulatory bodies like the EMA and FDA, under ICH M7 guidelines, require the control of these mutagenic impurities at trace levels (often < 1.5 µ g/day intake).

The analytical challenge lies in the structural diversity of substituted anilines. Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -CH₃, -OCH₃) significantly alter polarity, volatility, and basicity, making a "one-size-fits-all" method impossible.

This guide provides a technical comparison of the three dominant analytical modalities: RP-HPLC (Robustness), GC-MS (Sensitivity), and Electrochemical Sensing (Cost-efficiency).

Method Selection Decision Tree

The following logic flow dictates the optimal analytical approach based on sample matrix and analyte properties.

MethodSelection Start Start: Sample Analysis Matrix Select Matrix Type Start->Matrix Water Environmental/Water Matrix->Water Trace Level Pharma Pharmaceutical API/Product Matrix->Pharma High Matrix Volatility Is Analyte Volatile/Thermally Stable? Water->Volatility Lab Analysis EC Method C: Electrochemical Sensor (Field Screening) Water->EC Rapid On-site Polarity Is Analyte Highly Polar/Ionic? Pharma->Polarity Deriv Can you Derivatize? Volatility->Deriv No (e.g., Nitroanilines) GCMS Method A: GC-MS (High Sensitivity) Volatility->GCMS Yes (e.g., Chloroanilines) Polarity->GCMS No HPLC Method B: RP-HPLC-UV/MS (High Robustness) Polarity->HPLC Yes (Direct Injection) Deriv->GCMS Yes (Acetic Anhydride) Deriv->HPLC No (Avoid Complexity)

Figure 1: Decision matrix for selecting the appropriate analytical technique for substituted anilines based on matrix and physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

Best For: Thermally unstable anilines, polar metabolites, and routine QC in pharmaceutical environments.[1]

HPLC is the industry standard for substituted anilines because it avoids the thermal degradation often seen in GC. Reversed-Phase (RP) chromatography using C18 columns is the dominant mode.

Mechanism & Causality
  • Stationary Phase: The non-polar C18 chains retain anilines based on hydrophobicity. Substituted anilines with electron-withdrawing groups (e.g., 4-nitroaniline) are less basic and often more polar than alkyl-anilines, eluting earlier in RP modes unless ion-pairing agents are used.

  • Mobile Phase pH: Critical control point. Anilines are weak bases (pKa ~4-5). The mobile phase pH must be adjusted (typically pH 3.0–5.0) to keep them in a neutral or consistent ionization state to prevent peak tailing caused by interaction with residual silanols on the silica backbone.

Validated Protocol: Determination of Chloro- and Nitroanilines

Source: Adapted from standard USP and EPA methodologies [1, 2].

  • Column: Purospher® STAR RP-18 endcapped (250 x 4.6 mm, 5 µm) or equivalent C18.[2]

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate or Phosphate Buffer (pH 3.0 adjusted with orthophosphoric acid).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Gradient: 0-5 min (10% B), 5-20 min (Linear ramp to 60% B), 20-25 min (Hold 60% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis/DAD at 240 nm (general) and 280 nm (selective for nitro-groups).

  • Temperature: 25°C.

Performance Metrics:

Parameter Value Note
Linearity (R²) > 0.999 Range: 0.5 – 100 µg/mL
LOD 0.05 – 0.2 µg/mL Dependent on UV extinction coefficient

| Precision (RSD) | < 1.5% | High reproducibility |[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

Best For: Trace-level detection (ppb range), complex environmental matrices, and volatile halogenated anilines.

GC-MS offers superior sensitivity compared to HPLC-UV but requires careful sample preparation. Many substituted anilines (especially nitro- and amino- variants) are polar and can adsorb to the glass liner or decompose at high injector temperatures. Derivatization is the self-validating step that ensures thermal stability and improves volatility.

Derivatization Protocol: Acetylation

Converting the amine group (-NH₂) to an amide (-NH-CO-CH₃) using acetic anhydride reduces polarity and hydrogen bonding, resulting in sharp, symmetric peaks [3].

Step-by-Step Workflow:

  • Extraction: Extract 10 mL aqueous sample (pH adjusted to 11 with NaOH) with 2 mL dichloromethane (DCM).

  • Drying: Dry the DCM layer over anhydrous Sodium Sulfate (

    
    ).
    
  • Reaction: Transfer 1 mL of extract to a reaction vial. Add 50 µL Pyridine (catalyst) and 50 µL Acetic Anhydride .

  • Incubation: Cap tightly and heat at 60°C for 30 minutes .

  • Reconstitution: Evaporate to dryness under nitrogen stream. Reconstitute in 100 µL Ethyl Acetate.

  • Injection: Inject 1 µL into GC-MS (Splitless mode).

GC Conditions:

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Injector Temp: 250°C.

  • Oven Program: 60°C (1 min) → 10°C/min to 280°C (hold 5 min).

  • MS Source: Electron Impact (EI), SIM mode for specific ions (e.g., m/z 135 for acetylated 4-chloroaniline).

Electrochemical Sensing (Voltammetry)

Best For: Low-cost, portable field screening, and turbid samples where optical methods fail.

Electrochemical methods utilize the redox activity of the aniline moiety. The oxidation of the amine group is pH-dependent and irreversible. Carbon Paste Electrodes (CPE) are preferred due to their renewable surface and low background current [4].

Fabrication of a Carbon Paste Electrode (CPE)[4]
  • Materials: High-purity graphite powder (<20 µm) and Paraffin oil (binder).

  • Mixing: Mix graphite and paraffin oil in a 70:30 (w/w) ratio in a mortar. Grind manually for 20 minutes until a homogeneous, shiny paste is formed.

  • Packing: Pack the paste firmly into the cavity of a Teflon tube (3 mm diameter) with a copper wire contact.

  • Polishing: Smooth the surface on weighing paper.

  • Measurement: Perform Cyclic Voltammetry (CV) in 0.1 M Phosphate Buffer (pH 6.0). Scan rate: 50 mV/s.[4] Aniline oxidation peak typically appears around +0.6 to +0.8 V vs. Ag/AgCl.

Comparative Performance Analysis

The following table synthesizes experimental data from multiple comparative studies [1, 5, 6].

FeatureHPLC-UV (Method B)GC-MS (Method A)Electrochemical (Method C)
Analyte Scope Universal (Polar & Non-polar)Volatile / Derivatized onlyElectroactive species only
LOD (Typical) 0.05 µg/mL (ppm)0.001 µg/mL (ppb)0.1 - 1.0 µg/mL
Selectivity Moderate (depends on column)High (Mass fingerprint)Low (Redox overlap)
Sample Prep Simple (Filter/Dilute)Complex (Derivatization)Minimal (Direct dip)
Throughput 15-30 mins/sample20-40 mins/sample< 5 mins/sample
Cost per Run High (Solvents)Low (Gases)Very Low (Reagents)
Experimental Insight: Matrix Interference
  • In HPLC: Co-eluting matrix components can absorb UV, causing positive bias. DAD (Diode Array Detector) spectral purity checks are essential.

  • In GC-MS: Matrix effects often manifest as "matrix-induced enhancement," where matrix components block active sites in the liner, actually improving analyte transfer compared to clean standards. Use matrix-matched calibration to correct this.

References

  • Thermo Fisher Scientific. (2020). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 29046. Link

  • Merck Millipore. (2018). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns. Link

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for Gas Chromatography: Acylation and Silylation Protocols. Link

  • University of Strathclyde. (2024). Fabrication of a graphite-paraffin carbon paste electrode and demonstration of its use in electrochemical detection strategies. Analyst, 149, 4736-4746. Link

  • BenchChem. (2025).[5][6] Gas Chromatography vs. HPLC for Aniline Compound Analysis: A Comparative Guide. Link

  • Taylor & Francis. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

N-ethyl-3-fluoro-4-methylaniline hydrochloride proper disposal procedures

As a Senior Application Scientist, I frequently see laboratories treat functionalized anilines as standard organic waste. This is a critical operational error.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently see laboratories treat functionalized anilines as standard organic waste. This is a critical operational error. The exact structural modifications that make N-ethyl-3-fluoro-4-methylaniline hydrochloride (CAS: 1909309-65-4) so valuable in medicinal chemistry—its lipophilic aniline core, the metabolically stable carbon-fluorine (C-F) bond, and its acidic hydrochloride salt form—create a complex matrix of environmental and occupational hazards.

Proper disposal and spill management of this compound cannot be an afterthought; it must be a rigorously engineered, self-validating system. This guide provides the mechanistic reasoning and step-by-step methodologies required to safely handle, neutralize, and dispose of this specific chemical class.

The Chemical Reality: Causality Behind Disposal Choices

To design a fail-safe disposal protocol, we must first deconstruct the molecule's hazard profile. The disposal strategy for N-ethyl-3-fluoro-4-methylaniline hydrochloride is dictated by three distinct structural features:

  • The Aniline Core: Anilines are highly lipophilic and rapidly absorbed through intact skin. Systemically, they induce methemoglobinemia (oxidizing Fe²⁺ in hemoglobin to Fe³⁺), severely impairing oxygen transport [1]. They are also notoriously toxic to aquatic ecosystems, meaning drain disposal is universally prohibited.

  • The Fluorine Substituent: The C-F bond is one of the strongest in organic chemistry. Standard low-temperature combustion is insufficient to break this bond and can inadvertently generate highly toxic, volatile fluorinated byproducts. Complete destruction requires high-temperature incineration [3].

  • The Hydrochloride Salt: While the HCl salt improves handling by making the compound a solid rather than a volatile liquid, it imparts acidic and corrosive properties. When exposed to ambient moisture, it can cause localized corrosion on metal surfaces and severe irritation to mucous membranes [4].

Quantitative Hazard Data & Operational Parameters

Before initiating any workflow involving this compound, ensure your laboratory meets the baseline engineering controls and PPE requirements outlined below.

Table 1: Hazard Profile & Storage Parameters

ParameterOperational SpecificationMechanistic Rationale
Primary Hazards Toxic (Oral/Dermal/Inhalation), Severe Eye Damage, Aquatic ToxicityAniline derivatives disrupt cellular respiration and are suspected mutagens.
Storage Conditions Cool, dry, well-ventilated area; under inert atmosphere (Argon/N₂)Prevents oxidative degradation of the amine and moisture-induced HCl release.
Incompatibilities Strong oxidizers, strong bases, active metalsExothermic reactions with bases will liberate the freebase aniline, increasing volatility.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Respiratory NIOSH-approved N95 or P100 particulate respiratorPrevents inhalation of corrosive hydrochloride dust during weighing/transfer.
Dermal Double-layered Nitrile or Neoprene glovesPrevents transdermal absorption of the lipophilic aniline core.
Ocular Chemical splash goggles (no vented safety glasses)Protects against irreversible corneal damage from the acidic salt.

Standard Operating Procedure: Emergency Spill Response

Accidental spills of solid hydrochloride salts require immediate, calculated action. Because sweeping dry powders generates inhalable toxic dust, the protocol relies on chemical neutralization and wet-containment.

Step-by-Step Spill Mitigation Protocol:

  • Evacuation & Isolation: Immediately halt work and clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize airflow over the spill zone.

  • PPE Donning: Responders must don a P100 respirator, chemical-resistant apron, and double nitrile gloves.

  • Containment: Do not use a dry brush. Surround the spill with a damp, inert absorbent material (e.g., vermiculite or sand) to prevent the spread of the solid.

  • Chemical Neutralization: Carefully apply a dilute solution of sodium carbonate (Na₂CO₃) over the spill [4].

    • Causality: The weak base safely neutralizes the acidic hydrochloride salt (

      
      ) without generating the violent exothermic heat associated with strong bases like NaOH.
      
  • Collection: Use non-sparking, plastic scoops to transfer the neutralized slurry into a dedicated, wide-mouth hazardous waste container.

  • Decontamination: Wash the spill surface with cold water and a specialized laboratory detergent, collecting all wash water into the hazardous waste bin.

SpillResponse Spill Spill Detected Evacuate Alert & Evacuate Immediate Area Spill->Evacuate PPE Don Advanced PPE (Respirator, Nitrile Gloves) Evacuate->PPE Containment Contain Spill (Avoid Dust Generation) PPE->Containment Neutralize Neutralize Residue (Dilute Na2CO3) Containment->Neutralize Collect Collect in Hazardous Waste Bin Neutralize->Collect

Step-by-step emergency response pathway for N-ethyl-3-fluoro-4-methylaniline HCl spills.

Comprehensive Disposal Workflow: In-Lab to Final Destruction

The ultimate destruction of N-ethyl-3-fluoro-4-methylaniline hydrochloride cannot be achieved through standard biological or chemical degradation. It requires extreme thermal oxidation.

Phase 1: In-Laboratory Segregation

Do not mix this compound with general organic waste. It must be collected in a highly specific waste stream: "Halogenated Organic Waste - Toxic."

  • Solid Waste: Contaminated weigh boats, filter papers, and spatulas must be placed in a puncture-proof, sealable container.

  • Liquid Waste: Reaction filtrates containing this compound must be stored in high-density polyethylene (HDPE) carboys. Glass should be avoided if the solution is highly basic, as free fluoride ions (if generated via side reactions) can etch glass.

Phase 2: Institutional Transfer & Manifesting

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, halogenated anilines are heavily regulated [2]. Your Environmental Health and Safety (EHS) department must manifest this waste for transport to a specialized facility. Ensure the label explicitly states: "Contains Fluorinated Aniline Hydrochloride - Corrosive/Toxic."

Phase 3: Final Destruction (Rotary Kiln Incineration)

The only scientifically validated method for disposing of fluorinated anilines is high-temperature rotary kiln incineration [2][3].

  • Thermal Cleavage: The incinerator must operate between 820°C and 1,600°C . This extreme heat is required to overcome the high bond dissociation energy of the C-F bond (approx. 485 kJ/mol), completely oxidizing the organic skeleton into CO₂, H₂O, and nitrogen oxides (NOx).

  • Acid Gas Scrubbing: Combustion of this molecule releases highly corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases. The incinerator must be equipped with an alkaline afterburner and wet scrubber system. The scrubber sprays a basic solution (e.g., Calcium Hydroxide) into the exhaust, neutralizing the toxic gases into benign, solid salts (CaF₂ and CaCl₂) before atmospheric release [3].

DisposalWorkflow Start Waste Generation (N-ethyl-3-fluoro-4-methylaniline HCl) Segregation Waste Segregation (Dedicated Halogenated Organic Waste) Start->Segregation Collect solid/liquid waste Storage Secondary Containment (Cool, dry, well-ventilated) Segregation->Storage Seal and label EHS EHS Transfer & Manifesting Storage->EHS Scheduled pickup Incineration High-Temp Incineration (820°C - 1600°C) EHS->Incineration Transport to facility Scrubber Acid Gas Scrubber (Neutralizes HF & HCl) Incineration->Scrubber Combustion gases Emission Safe Atmospheric Emission Scrubber->Emission Cleaned exhaust

Workflow for the safe disposal and destruction of fluorinated aniline hydrochloride waste.

References

  • National Center for Biotechnology Information. "4-Chloroaniline | ClC6H4NH2 | CID 7812." PubChem Database. Available at:[Link]

Handling

A Researcher's Guide to Personal Protective Equipment for Handling N-ethyl-3-fluoro-4-methylaniline hydrochloride

This guide provides an essential operational framework for the safe handling of N-ethyl-3-fluoro-4-methylaniline hydrochloride. As a substituted aniline derivative, this compound should be treated with the utmost caution...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an essential operational framework for the safe handling of N-ethyl-3-fluoro-4-methylaniline hydrochloride. As a substituted aniline derivative, this compound should be treated with the utmost caution. The protocols outlined below are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.

Foundational Risk Assessment: Understanding the Hazard Profile

Presumed Hazards Include:

  • High Acute Toxicity: Aniline compounds are known to be toxic or fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5][6] The primary danger is systemic toxicity.

  • Organ Damage & Methemoglobinemia: A critical hazard of aniline exposure is methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state.[1] This change renders the hemoglobin unable to bind and transport oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and, in severe cases, central nervous system depression, cardiovascular collapse, and death.[1] The kidneys and nervous system are also potential target organs.[3]

  • Severe Irritation and Sensitization: These compounds are expected to cause serious skin and eye irritation, and potentially severe eye damage.[7] Furthermore, they may cause allergic skin reactions (sensitization), where subsequent exposures to even minute amounts can trigger a significant allergic response.[7][8]

  • Combustibility: The substance is likely a combustible liquid.[4]

  • Environmental Toxicity: Aniline derivatives are often very toxic to aquatic life, with long-lasting effects, necessitating stringent disposal protocols.[3][5][9]

This significant hazard profile mandates that all work be conducted within a certified chemical fume hood to minimize inhalation exposure.[10] An eyewash station and safety shower must be immediately accessible.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and the chemical. The following table summarizes the minimum required PPE for any procedure involving N-ethyl-3-fluoro-4-methylaniline hydrochloride.

Protection Area Required PPE Rationale and Specifications
Hand Protection Double-gloving: Butyl, Viton, or Neoprene outer gloves with Nitrile inner gloves.Aniline and its derivatives can be readily absorbed through the skin.[1] Nitrile gloves alone are not recommended for prolonged contact and should only be considered for incidental splash protection.[10] For extended handling or spill cleanup, heavy-duty gloves such as Butyl, Viton, or Polyvinyl Alcohol (PVA) are required.[10] Always check manufacturer-specific glove breakthrough times.
Eye & Face Protection Chemical splash goggles AND a full-face shield.Due to the risk of serious eye damage, standard safety glasses are insufficient.[8] Chemical splash goggles that form a seal around the eyes are mandatory.[11] A full-face shield must be worn over the goggles to protect the entire face from splashes during transfers or other operations.[12]
Body Protection Chemical-resistant lab coat and a chemical-resistant apron.A fully-buttoned lab coat provides a primary barrier.[13] When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is essential.[12] Ensure clothing covers all exposed skin, including long pants and fully-enclosed, chemical-resistant shoes.[14]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges.Required when working outside of a fume hood (not recommended), when there is a risk of generating aerosols or dust, or during a large spill.[1][15] Use of a respirator requires medical clearance, fit-testing, and enrollment in a formal respiratory protection program.[10][13]

Operational Plan: Donning and Doffing PPE Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The "clean" inner gloves are used to handle "dirty" outer equipment during removal.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) d1 1. Lab Coat & Apron d2 2. Inner Nitrile Gloves d1->d2 d3 3. Respirator (if required) d2->d3 d4 4. Goggles & Face Shield d3->d4 d5 5. Outer Chemical-Resistant Gloves d4->d5 f1 1. Remove Outer Gloves f2 2. Remove Face Shield & Goggles f1->f2 f3 3. Remove Apron & Lab Coat f2->f3 f4 4. Remove Inner Gloves f3->f4 f5 5. Remove Respirator (if worn) f4->f5 f6 6. Wash Hands Thoroughly f5->f6

Caption: Workflow for the correct donning and doffing of PPE.

Emergency Response Protocols

Exposure Incidents

Immediate and decisive action is critical. First aiders must protect themselves before assisting.[16]

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[6][16] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.[16]

  • Eye Contact: Immediately flush eyes with tepid, gently flowing water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if it can be done easily.[11] Call for immediate medical attention, specifically an ophthalmologist.[16]

  • Inhalation: Move the affected person to fresh air immediately.[2][16] If breathing is difficult or has stopped, provide artificial respiration, but only if you are trained to do so.[16] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] If the person is conscious, have them drink one or two glasses of water.[16] Seek immediate medical attention.[2]

Spill Management
  • Small Spill (inside a fume hood): Absorb the spill with a non-flammable, inert material like sand, vermiculite, or diatomaceous earth.[2][9] Collect the material into a clearly labeled, sealable hazardous waste container.[10] Decontaminate the area with an appropriate solvent.

  • Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately and secure the area.[15][16] Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.[15] Do not attempt to clean it up yourself unless you are part of a trained emergency response team with the appropriate level of PPE, including a self-contained breathing apparatus (SCBA).[1][17]

Disposal Plan: A Cradle-to-Grave Responsibility

All materials contaminated with N-ethyl-3-fluoro-4-methylaniline hydrochloride are considered hazardous waste.

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) must be collected in a designated, sealed hazardous waste container.[9] This waste should never be mixed with regular trash.

  • Chemical Waste: Unused chemical and solutions must be collected in a compatible, clearly labeled hazardous waste container (e.g., a high-density polyethylene bottle).[10][15] The label must include the chemical name and all hazard warnings.[9]

  • Professional Disposal: Arrangements must be made with your institution's EHS department or a licensed professional waste disposal service for the collection and proper disposal of all generated waste.[9][18] Do not pour any amount of this chemical or its solutions down the drain, as it is very toxic to aquatic life.[5][15]

By adhering to these stringent protocols, you build a culture of safety that protects not only yourself but also your colleagues and the environment. This diligence is the hallmark of a trustworthy and expert scientific professional.

References

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